molecular formula C12H15N3O B1436756 6-Methyl-2-propylamino-3H-4-quinazolinone CAS No. 1015479-08-9

6-Methyl-2-propylamino-3H-4-quinazolinone

Cat. No.: B1436756
CAS No.: 1015479-08-9
M. Wt: 217.27 g/mol
InChI Key: CDWADKBTZMKABJ-UHFFFAOYSA-N
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Description

6-Methyl-2-propylamino-3H-4-quinazolinone is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-methyl-2-(propylamino)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-6-13-12-14-10-5-4-8(2)7-9(10)11(16)15-12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWADKBTZMKABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705255
Record name 6-Methyl-2-(propylamino)quinazolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015479-08-9
Record name 6-Methyl-2-(propylamino)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the basic properties of a specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone. While experimental data for this exact molecule is limited in publicly accessible literature, this document, prepared from the perspective of a Senior Application Scientist, synthesizes information on its predicted physicochemical properties, outlines plausible synthetic routes, and details established analytical and biological evaluation methodologies based on closely related analogs. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, field-proven insights into its study.

Introduction and Molecular Overview

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The subject of this guide, this compound, is a derivative featuring a methyl group at the 6-position and a propylamino substituent at the 2-position. These modifications are anticipated to modulate the molecule's physicochemical and pharmacological profile.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 1015479-08-9[3][4][5]
Molecular Formula C₁₂H₁₅N₃O[3][4][5]
Molecular Weight 217.27 g/mol [3][4][5]
Melting Point 244.3-244.8 °C (in acetic acid)[6]
Calculated XLogP3 1.8[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic route would commence with 5-methylanthranilic acid, which serves as the precursor for the 6-methyl-4(3H)-quinazolinone core.

synthesis_pathway start 5-Methylanthranilic Acid intermediate1 2-Acetamido-5-methylbenzoic Acid start->intermediate1 Acetic Anhydride intermediate2 6-Methyl-2-methyl-4H-3,1-benzoxazin-4-one intermediate1->intermediate2 Reflux intermediate3 2-Chloro-6-methylquinazolin-4(3H)-one intermediate2->intermediate3 Thionyl Chloride or POCl3 product This compound intermediate3->product Propylamine, Base

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar syntheses. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Step 1: Synthesis of 6-Methyl-2-methyl-4H-3,1-benzoxazin-4-one

  • To a solution of 5-methylanthranilic acid in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2-Chloro-6-methylquinazolin-4(3H)-one

  • Suspend the 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 3-6 hours.

  • Cool the reaction and carefully quench the excess chlorinating agent by slowly adding it to crushed ice.

  • Filter the resulting precipitate, wash with water, and dry to obtain the 2-chloro intermediate.

Step 3: Synthesis of this compound

  • Dissolve the 2-chloro-6-methylquinazolin-4(3H)-one in a suitable polar aprotic solvent such as DMF or isopropanol.

  • Add an excess of propylamine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct.

  • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization: Protocols and Expected Outcomes

Due to the lack of specific experimental data for this compound, this section outlines standard protocols for determining its key physicochemical properties, with expected outcomes based on its structure and data from related compounds.

Determination of pKa and logP

The basicity (pKa) and lipophilicity (logP) are critical parameters influencing a compound's solubility, absorption, and distribution.

Protocol for pKa Determination (Potentiometric Titration):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Dilute the stock solution in a co-solvent system (e.g., methanol/water) to a final concentration of approximately 1 mM.

  • Titrate the solution with a standardized solution of HCl, monitoring the pH with a calibrated electrode.

  • Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve. Expected Outcome: Given the presence of the basic amino group, the pKa is expected to be in the range of 5.5 to 7.5.[7]

Protocol for logP Determination (Shake-Flask Method):

  • Prepare a saturated solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).

  • Agitate the mixture until equilibrium is reached (typically 24 hours).

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Expected Outcome: The calculated XLogP3 of 1.8 suggests moderate lipophilicity.[4] Experimental values are often within ±1 log unit of the calculated value.

Solubility Assessment

A compound's aqueous solubility is a key determinant of its oral bioavailability.

Protocol for Kinetic Solubility Assay:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4).

  • Incubate the samples for a defined period (e.g., 2 hours) at room temperature.

  • Filter the samples to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV. Expected Outcome: As a basic compound, the solubility is expected to be higher at lower pH values where the molecule is protonated.

Analytical Methods

Robust analytical methods are essential for the identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Typical HPLC Conditions for a Quinazolinone Derivative:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm and 310 nm for quinazolinones).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons on the quinazolinone ring, a singlet for the methyl group at the 6-position, and signals for the propyl group (a triplet for the terminal methyl, a sextet for the middle methylene, and a triplet for the methylene attached to the nitrogen). The N-H protons will likely appear as broad singlets.

  • ¹³C NMR: Characteristic signals would include those for the carbonyl carbon (around 160-165 ppm), aromatic carbons, and aliphatic carbons of the propyl group.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak.

  • Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve cleavage of the substituents on the quinazolinone core. For this molecule, loss of the propyl group would be a likely fragmentation.

Potential Pharmacological Activities and Biological Evaluation

The quinazolinone scaffold is associated with a wide range of biological activities. Based on its structural features, this compound could be a candidate for screening in several therapeutic areas.

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases and tubulin polymerization.[7][8]

Protocol for In Vitro Anticancer Screening (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity

Substituents at the 2- and 6-positions of the quinazolinone ring have been shown to be important for antimicrobial activity.[1][9]

Protocol for Antimicrobial Screening (Broth Microdilution Method):

  • Prepare serial dilutions of the test compound in a 96-well plate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]

Protocol for In Vitro Anti-inflammatory Assay (COX Inhibition Assay):

  • Use a commercially available COX inhibitor screening assay kit (either COX-1 or COX-2).

  • Incubate the respective enzyme with the test compound at various concentrations.

  • Add arachidonic acid as the substrate and measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.

  • Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.

Conclusion

This compound represents an intriguing, yet underexplored, member of the pharmacologically significant quinazolinone family. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this molecule remains to be published, the protocols and expected outcomes detailed herein, based on established knowledge of related compounds, offer a robust starting point for any research endeavor focused on this promising scaffold. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel therapeutic agent.

References

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  • Kumar, A., et al. (2010). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. E-Journal of Chemistry, 7(4), 1433-1439.
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  • Patel, P. D., et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(3), 366-373.
  • Weldon, D. J., et al. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones as Novel ALK and PI3K/AKT Pathway Inhibitors. Journal of Medicinal Chemistry, 63(24), 15839-15855.
  • Yin, L., et al. (2014). Supporting Information for Asymmetric Hydrogenation of Quinazolinones and Quinoxalines Catalyzed by Chiral Spiro Iridium Complexes.
  • Kim, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4288.
  • Li, J., et al. (2018). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Journal of Organic Chemistry, 83(21), 13544-13551.
  • Kummari, D., et al. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Medicinal Chemistry Research, 33(11), 1-16.
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  • Gomha, S. M., et al. (2017). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 82(9), 985-996.
  • Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square.
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  • Zhang, H., et al. (2021). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Molecules, 26(16), 4945.
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  • Štefane, B., & Požgan, F. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone (CAS No. 1015479-08-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This guide focuses on a specific, yet under-documented derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone . While extensive public data on this particular molecule is nascent, its structural features—a methyl group at the 6-position and a propylamino substituent at the 2-position—place it at the intersection of several well-established structure-activity relationship (SAR) trends for this class of compounds.

This document, therefore, serves as a technical primer and a predictive guide. It synthesizes the vast body of knowledge on quinazolinone chemistry and pharmacology to provide researchers with a solid foundation for investigating this compound. We will explore its likely synthesis, physicochemical properties, potential mechanisms of action, and the experimental workflows required for its comprehensive evaluation.

Core Molecular Attributes

This compound is a heterocyclic organic compound belonging to the 4(3H)-quinazolinone class.[][2] Its core structure consists of a fused benzene and pyrimidine ring system.[2]

PropertyValueSource
CAS Number 1015479-08-9[]
Molecular Formula C₁₂H₁₅N₃O[]
Molecular Weight 217.27 g/mol []
IUPAC Name 6-methyl-2-(propylamino)quinazolin-4(3H)-one

Synthetic Pathways and Chemical Logic

Proposed Retrosynthetic Analysis

A plausible retrosynthesis involves disconnecting the pyrimidine ring, identifying 2-amino-5-methylbenzamide and a propyl isothiocyanate or a related precursor as key starting materials.

Retrosynthesis target This compound intermediate1 N-(2-carbamoyl-4-methylphenyl)-N'-propylthiourea target->intermediate1 Cyclization (e.g., with HgO or similar) start1 2-Amino-5-methylbenzamide intermediate1->start1 Addition start2 Propyl isothiocyanate intermediate1->start2 Addition

Caption: Retrosynthetic analysis of this compound.

Detailed Step-by-Step Synthetic Protocol

This protocol is a predictive workflow based on common methods for synthesizing 2-amino-substituted quinazolinones.

Step 1: Synthesis of 2-Amino-5-methylbenzamide

  • Starting Material: 5-Methylanthranilic acid.

  • Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination: React the resulting acid chloride with an excess of aqueous ammonia to form the primary amide, 2-amino-5-methylbenzamide.

  • Purification: Purify the product by recrystallization.

Step 2: Formation of the Thiourea Intermediate

  • Reaction: Dissolve 2-amino-5-methylbenzamide in a suitable solvent like ethanol or DMF.

  • Add propyl isothiocyanate dropwise to the solution.

  • Heat the mixture under reflux for several hours to facilitate the addition reaction, forming N-(2-carbamoyl-4-methylphenyl)-N'-propylthiourea.

  • Isolation: Cool the reaction mixture and isolate the precipitated thiourea intermediate by filtration.

Step 3: Cyclization to this compound

  • Reagents: Suspend the thiourea intermediate in an alcoholic solvent.

  • Add a cyclizing agent such as mercuric oxide (HgO) or a milder reagent like N,N'-dicyclohexylcarbodiimide (DCC) to promote the intramolecular cyclization and desulfurization.

  • Reaction Conditions: Reflux the mixture until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Filter the reaction mixture to remove insoluble byproducts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final compound.

Predicted Biological Activity and Mechanism of Action

The biological profile of this compound can be inferred from extensive structure-activity relationship (SAR) studies on analogous compounds.[2][3] The substituents at positions 2 and 6 are known to be critical for determining pharmacological activity.[2]

Potential Therapeutic Areas:
  • Anticancer: This is the most widely reported activity for 2-substituted quinazolinones.[2][4] The 6-methyl group is also a common feature in bioactive quinazolinones.

  • Antimicrobial: Many quinazolinone derivatives exhibit antibacterial and antifungal properties.[3][5][6]

  • Anti-inflammatory: The quinazolinone scaffold is associated with anti-inflammatory effects.[4]

  • CNS Activity: Some quinazolinones, such as methaqualone, are known to have sedative-hypnotic effects, though this is highly dependent on the substitution pattern.

Likely Mechanisms of Action (Anticancer):

Based on the known mechanisms of similar quinazolinone derivatives, two primary pathways are plausible:

  • Inhibition of Tubulin Polymerization: Many 2-substituted quinazolinones function as microtubule-targeting agents. They bind to tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Enzyme Inhibition (e.g., DHFR, Kinases): The quinazolinone scaffold can act as a hinge-binding motif in various enzymes. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, and various protein kinases involved in cancer cell signaling.[3]

MOA cluster_0 Potential Anticancer Mechanisms Compound 6-Methyl-2-propylamino- 3H-4-quinazolinone Target1 Tubulin Compound->Target1 Target2 Enzymes (e.g., DHFR, Kinases) Compound->Target2 Effect1 Disruption of Microtubule Dynamics Target1->Effect1 Effect2 Inhibition of Enzymatic Activity Target2->Effect2 Outcome1 G2/M Cell Cycle Arrest Effect1->Outcome1 Outcome3 Reduced Proliferation Effect2->Outcome3 Outcome2 Apoptosis Outcome1->Outcome2

Caption: Plausible anticancer mechanisms of action for this compound.

Essential Experimental Workflows

To rigorously characterize this compound, a series of standard analytical and biological assays are required.

A. Physicochemical Characterization Workflow

This workflow ensures the identity, purity, and structural integrity of the synthesized compound.

Characterization_Workflow cluster_structure Spectroscopic Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity HPLC / UPLC (Purity Assessment >95%) Purification->Purity Structure Structural Elucidation Purity->Structure Final Pure, Characterized Compound Structure->Final NMR 1H & 13C NMR Structure->NMR MS High-Resolution Mass Spectrometry Structure->MS IR FTIR Spectroscopy Structure->IR

Caption: Standard workflow for the purification and characterization of the target compound.

Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7] Include 2D experiments like COSY and HSQC if structural ambiguity exists.

    • Expected ¹H NMR Signals: Look for signals corresponding to the propyl group (triplet, sextet, triplet), the methyl group (singlet), aromatic protons on the quinazolinone core, and an N-H proton.

    • Expected ¹³C NMR Signals: Expect signals for the carbonyl carbon (~160-170 ppm), aromatic carbons, and aliphatic carbons of the methyl and propyl groups.

  • Mass Spectrometry (MS):

    • Technique: Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to confirm the exact mass and molecular formula.

    • Expected Result: The protonated molecule [M+H]⁺ should have a mass-to-charge ratio (m/z) corresponding to C₁₂H₁₆N₃O⁺.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.[7]

    • Expected Peaks: Characteristic peaks should be observed for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C=N/C=C stretching (~1500-1620 cm⁻¹).

B. In Vitro Biological Evaluation Workflow

This workflow outlines the initial screening process to determine the compound's biological activity, focusing on a potential anticancer effect.

Protocol: Antiproliferative Assay (MTT or CellTiter-Glo®)

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the well-validated quinazolinone chemical space. Based on extensive literature on related analogs, it is predicted to be synthetically accessible and possess potent biological activities, particularly in the realm of oncology. The provided synthetic strategies, characterization workflows, and biological evaluation protocols offer a comprehensive roadmap for any researcher or drug development professional aiming to investigate this compound.

Future research should focus on the definitive synthesis and purification of the molecule, followed by broad-spectrum biological screening to confirm its therapeutic potential. Should promising activity be identified, subsequent studies would involve mechanism-of-action elucidation, lead optimization to improve potency and pharmacokinetic properties, and eventual in vivo efficacy studies. This guide serves as the foundational first step in that exciting discovery process.

References

  • BOC Sciences. CAS 1015479-08-9 this compound.

  • Spandana, V. R., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 49(5), 93.

  • Kadhim, M. A., et al. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 6(12), 949-960.

  • Dar, A. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6.

  • BenchChem. (2024). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.

  • Chen, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5183.

  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(3), 643.

  • Al-Ostath, A., et al. (2023). Recent advances in the biological activity of quinazoline. Journal of Applied Chemistry, 12(1), 1-10.

  • Organic Chemistry Portal. Synthesis of quinazolinones.

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

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An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Methyl-2-propylamino-3H-4-quinazolinone, a molecule of interest within the broader class of quinazolinone heterocycles. Quinazolinones are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the rationale behind the selected synthetic strategy.

Strategic Overview: A Direct Approach to the Quinazolinone Core

The synthesis of 2-substituted quinazolin-4(3H)-ones can be approached through various methodologies, often starting from readily available anthranilic acid derivatives.[4][5] For the synthesis of this compound, we will focus on a highly efficient and convergent one-pot strategy. This approach involves the direct condensation and cyclization of 2-amino-5-methylbenzoic acid with a substituted guanidine. This method is advantageous as it directly installs the desired propylamino moiety at the C-2 position of the quinazolinone ring in a single, atom-economical step.

The overall transformation is depicted below:

Synthetic_Workflow cluster_reaction One-Pot Condensation & Cyclization SM1 2-Amino-5-methylbenzoic Acid Reaction_Center + SM1->Reaction_Center SM2 Propylguanidine SM2->Reaction_Center Product 6-Methyl-2-propylamino- 3H-4-quinazolinone Reaction_Center->Product Heat (e.g., Reflux in Dioxane)

Caption: High-level workflow for the one-pot synthesis.

Mechanistic Insights: The Driving Forces of Cyclization

The core of this synthesis lies in a heat-promoted condensation-cyclization reaction. The mechanism proceeds through several key steps, driven by the formation of stable intermediates and the eventual elimination of small molecules like water and ammonia.

  • Amidine Formation: The reaction is initiated by a nucleophilic attack of the amino group from 2-amino-5-methylbenzoic acid on one of the carbons of propylguanidine, or more commonly, the formation of a salt between the carboxylic acid and the basic guanidine. Upon heating, this salt dehydrates to form an O-acylisourea intermediate.

  • Intramolecular Cyclization: This is followed by a rapid intramolecular nucleophilic attack from the aniline nitrogen onto the electrophilic carbon of the activated acylisourea. This key step forms the six-membered pyrimidine ring characteristic of the quinazolinone core.

  • Aromatization/Tautomerization: The resulting tetrahedral intermediate collapses, eliminating ammonia and water. A final tautomerization yields the stable 4(3H)-quinazolinone aromatic system.

The detailed mechanistic pathway is illustrated below:

Reaction_Mechanism Reactants 2-Amino-5-methylbenzoic Acid + Propylguanidine Salt Ammonium Carboxylate Salt (Initial Adduct) Reactants->Salt Salt Formation Intermediate1 O-Acylisourea Intermediate Salt->Intermediate1 - H₂O (Heat) Intermediate2 Cyclized Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 6-Methyl-2-propylamino- 3H-4-quinazolinone Intermediate2->Product - NH₃ - H₂O Tautomerization

Caption: Plausible mechanism for the condensation-cyclization reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Role
2-Amino-5-methylbenzoic acid151.161.51 g10.0Starting Material
Propylguanidine (as HCl salt)123.601.36 g11.0Reagent
Sodium Carbonate (Na₂CO₃)105.991.17 g11.0Base
1,4-Dioxane-50 mL-Solvent

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylbenzoic acid (1.51 g, 10.0 mmol), propylguanidine hydrochloride (1.36 g, 11.0 mmol), and sodium carbonate (1.17 g, 11.0 mmol).

  • Solvent Addition: Add 50 mL of 1,4-dioxane to the flask.

  • Reaction: Stir the suspension and heat the mixture to reflux (approximately 101 °C). Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Isolation: Filter the cooled mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 217.27 g/mol .[6]

Rationale and Scientific Justification

  • Choice of Starting Material: 2-Amino-5-methylbenzoic acid is the logical precursor as it contains the required substituted benzene ring with the ortho-amino and carboxyl groups necessary for quinazolinone ring formation.[7]

  • Choice of Reagent: Propylguanidine serves as a direct and efficient source for the C-2 carbon and the 2-propylamino substituent. Guanidines are excellent reagents for this type of cyclization, leading to 2-amino-substituted quinazolinones with high yields.

  • Solvent and Temperature: 1,4-Dioxane is a suitable high-boiling, aprotic solvent that effectively dissolves the organic reactants and facilitates the reaction at the required temperature for dehydration and cyclization. Reflux conditions provide the necessary thermal energy to overcome the activation barriers for the condensation and elimination steps.

  • Base: When using the hydrochloride salt of propylguanidine, an equivalent of a base like sodium carbonate is required to liberate the free guanidine base in situ, allowing it to participate in the reaction.

Conclusion

The described one-pot synthesis provides a reliable and straightforward pathway to this compound. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can effectively apply and adapt this methodology. The versatility of using substituted anthranilic acids and various guanidines makes this a powerful strategy for generating diverse libraries of quinazolinone derivatives for further investigation in drug discovery and development programs.

References

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

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  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Synthesis of 2-substituted-4(3H)-quinazolinones 4. ResearchGate. Available at: [Link]

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  • US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
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  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Uses of quinazolin-2-[(~-propionoyl)isothiocyanate]. Indian Chemical Society. Available at: [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

  • Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available at: [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]

  • Cyclization of acyclic urea derivatives to quinazolinones. ResearchGate. Available at: [Link]

  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Available at: [Link]

  • General synthetic routes to quinazolinones. ResearchGate. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

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6-Methyl-2-propylamino-3H-4-quinazolinone mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Methyl-2-propylamino-3H-4-quinazolinone

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive natural products and its versatility in the development of synthetic therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][3][4][5] This guide focuses on a specific derivative, this compound, and outlines a comprehensive, field-proven strategy to elucidate its mechanism of action. While extensive data on this particular molecule is not yet publicly available, the structural motifs present suggest a high probability of interaction with key cellular signaling pathways, particularly those driven by protein kinases. This document, therefore, serves as a technical whitepaper, proposing a logical and scientifically rigorous workflow for its characterization, framed through the lens of a plausible hypothesis: the inhibition of a critical oncogenic signaling pathway.

Introduction: The Quinazolinone Scaffold and a Proposed Target

The quinazolinone core, a fusion of benzene and pyrimidine rings, offers a unique three-dimensional structure that is amenable to extensive chemical modification.[2] This structural flexibility allows for precise tuning of its pharmacological properties, enabling interaction with a wide variety of biological targets.[2][6] Numerous quinazolinone derivatives have been successfully developed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] For instance, derivatives have been shown to target key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and the PI3K/AKT pathway, all of which are critical drivers of tumor growth, proliferation, and angiogenesis.[8][9]

Given this precedent, we hypothesize that This compound functions as an inhibitor of a receptor tyrosine kinase, such as VEGFR-2. This hypothesis is based on the established success of the quinazolinone scaffold in targeting the ATP-binding pocket of various kinases.[1] The purpose of this guide is to provide researchers and drug development professionals with a detailed, step-by-step framework to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

The Scientific Rationale: Why Target VEGFR-2?

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Overexpression of VEGFR-2 is a hallmark of many solid tumors. Ligand binding (VEGF-A) induces receptor dimerization and autophosphorylation, activating a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways collectively promote endothelial cell proliferation, migration, and survival. A compound that effectively inhibits VEGFR-2 kinase activity would therefore be a promising candidate for anticancer therapy. The workflow described herein is designed to validate this specific mechanism from a biochemical to a cellular level.

Experimental Validation Workflow: A Multi-Pillar Approach

To establish the mechanism of action with high confidence, a multi-faceted experimental approach is required. This workflow integrates biochemical assays, cell-based functional assays, and in-silico modeling to build a self-validating system of evidence.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Quantifies Potency Cell Proliferation Assay (HUVEC) Cell Proliferation Assay (HUVEC) In Vitro Kinase Assay->Cell Proliferation Assay (HUVEC) Informs Cellular Dose Selection Molecular Docking Molecular Docking IC50 Determination->Molecular Docking Validates Biological Activity for Modeling Western Blot Analysis Western Blot Analysis Cell Proliferation Assay (HUVEC)->Western Blot Analysis Correlates Potency with Pathway Inhibition Binding Mode Prediction Binding Mode Prediction Molecular Docking->Binding Mode Prediction Visualizes Interaction

Figure 1: Overall experimental workflow for mechanism of action elucidation.
Pillar 1: Direct Target Inhibition (In Vitro Kinase Assay)

Expertise & Causality: The first and most critical step is to determine if this compound directly inhibits the enzymatic activity of our primary target, VEGFR-2. A direct, cell-free biochemical assay is the gold standard for this purpose as it eliminates cellular complexities like membrane transport and off-target effects, ensuring that any observed inhibition is due to a direct interaction with the kinase.

Protocol: VEGFR-2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution series of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a solution of recombinant human VEGFR-2 kinase domain.

    • Prepare a solution containing the Eu-anti-tag antibody and a broad-spectrum ATP-competitive kinase inhibitor tracer (e.g., Alexa Fluor™ 647-labeled).

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the VEGFR-2 enzyme solution to all wells except the "no enzyme" control.

    • Add 5 µL of the Eu-antibody/Alexa Fluor-tracer mix to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Pillar 2: Cellular Pathway Modulation

Expertise & Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. We must confirm that the compound can enter a relevant cell type and inhibit the target in its native environment, leading to a measurable downstream biological effect. We use Human Umbilical Vein Endothelial Cells (HUVECs) as they are a physiologically relevant model for angiogenesis.

Protocol: Western Blot for Phospho-VEGFR-2 and Downstream Signaling

  • Cell Culture and Treatment:

    • Culture HUVECs in appropriate media until they reach 80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with varying concentrations of this compound (based on the IC₅₀ from the kinase assay) for 2 hours.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 15 minutes to activate the VEGFR-2 pathway.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-VEGFR-2 (Tyr1175)

      • Total VEGFR-2

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Trustworthiness through Self-Validation: A dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream effector Akt, with no change in the total protein levels, provides strong evidence of on-target activity within the cell.

Pillar 3: In Silico Target Engagement

Expertise & Causality: Molecular docking provides a structural hypothesis for the observed biochemical activity. By predicting how the compound fits into the ATP-binding site of VEGFR-2, we can rationalize its inhibitory effect and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its potency. This insight is invaluable for guiding future lead optimization.

Protocol: Molecular Docking Study

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and perform energy minimization.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure (the ATP-binding pocket).

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site.

    • Generate multiple binding poses and rank them based on their predicted binding affinity (docking score).

  • Analysis:

    • Analyze the top-ranked binding pose to identify key interactions between the compound and the amino acid residues of the active site. For quinazolinones, a critical interaction is often a hydrogen bond with the "hinge region" of the kinase.[1]

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Hypothetical Bioactivity Data for this compound

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
In Vitro Kinase AssayRecombinant VEGFR-2IC₅₀85 nM
Cell Proliferation AssayHUVEC CellsGI₅₀250 nM

Signaling Pathway Inhibition Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PI3K PI3K VEGFR-2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Inhibitor 6-Methyl-2-propylamino- 3H-4-quinazolinone Inhibitor->VEGFR-2 Inhibits Phosphorylation

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

This guide presents a robust, integrated, and authoritative framework for the mechanistic elucidation of this compound, or any novel compound within this important chemical class. By systematically combining direct biochemical assays, cellular pathway analysis, and computational modeling, researchers can build a comprehensive and validated understanding of a compound's mode of action. This multi-pillar approach not only ensures scientific rigor but also provides the critical insights necessary to advance a promising molecule through the drug discovery pipeline. The broad biological activities associated with the quinazolinone scaffold underscore the importance of such detailed mechanistic studies.[1][2][6]

References

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  • Ghareb, N., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

  • Asadi, Z., et al. (2023). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research on Chemical Intermediates. Available at: [Link]

  • Stasiak, A., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Ozaki, K., et al. (1975). Studies on 4(1H)-Quinazolinones. 5. Synthesis and Antiinflammatory Activity of 4(1H)-Quinazolinone Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives via Inhibition of the ALK/PI3K/AKT Signaling Pathway. ACS Omega. Available at: [Link]

  • Rovesti, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

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  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Available at: [Link]

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An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2-propylamino-3H-4-quinazolinone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with 6-Methyl-2-propylamino-3H-4-quinazolinone and the broader class of quinazolinone derivatives. While specific literature on the title compound is nascent, this document extrapolates from the vast body of research on analogous structures to elucidate its probable mechanisms of action, potential therapeutic applications, and the experimental methodologies required for its evaluation. We will delve into the synthesis, structure-activity relationships, and the diverse biological effects of quinazolinones, including their anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Detailed experimental protocols and data visualization are provided to empower researchers in the exploration of this promising chemical entity.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

Quinazolinones are a class of heterocyclic compounds featuring a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.[3][5] This core structure has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the wide array of biological activities exhibited by its derivatives.[1][2] The versatility of the quinazolinone nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[5]

The inherent stability and lipophilicity of the quinazolinone ring system contribute to its favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, making it a promising scaffold for targeting central nervous system disorders.[5] Structure-activity relationship (SAR) studies have revealed that modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring are particularly influential in dictating the compound's biological activity.[5]

The subject of this guide, this compound, features a methyl group at the 6-position and a propylamino group at the 2-position. These substitutions are anticipated to modulate its biological effects based on the established SAR of related compounds. This guide will explore the potential biological activities of this specific derivative by examining the well-documented pharmacology of the broader quinazolinone class.

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is well-established, with several efficient methods available to medicinal chemists. A common and versatile approach involves the reaction of anthranilic acid derivatives with various reagents to construct the pyrimidine ring.

One of the classical methods is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide. Modern synthetic strategies often employ transition-metal catalysts to facilitate the formation of the quinazolinone core, allowing for a wider range of functional group tolerance and improved yields.[3]

A general synthetic route to 2-substituted-4(3H)-quinazolinones can be achieved through the cyclization of 2-aminobenzamides with aldehydes or other electrophiles.[6] For the specific synthesis of this compound, a plausible route would involve the reaction of 5-methylanthranilic acid with a suitable propylamino-containing synthon.

Below is a generalized workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Synthesis_Workflow A 2-Aminobenzoic Acid Derivative B Amide Formation A->B Reagent: Thionyl Chloride, Amine C 2-Aminobenzamide B->C D Cyclization with Aldehyde/Orthoester C->D Catalyst: p-TSA E 2,3-Dihydroquinazolin-4(1H)-one D->E F Oxidation E->F Oxidant: DDQ, I2 G 2,3-Disubstituted-4(3H)-quinazolinone F->G

Caption: Generalized workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Broad-Spectrum Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been extensively investigated and have demonstrated a remarkable range of pharmacological activities.[2][3] This broad spectrum of activity makes them attractive candidates for the development of novel therapeutic agents for various diseases.[1][4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinazolinone derivatives.[7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

  • Enzyme Inhibition: Many quinazolinone-based compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), poly(ADP-ribose) polymerase (PARP), and thymidylate synthase.[8][9]

  • Induction of Apoptosis: Several quinazolinone derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8]

Hassanzadeh et al. designed novel hybrids of 2-substituted quinazolinones and found that analogues with a propyl substitution at the 2nd position exhibited potent anti-cancer activity on HeLa cell lines.[10]

Antimicrobial Activity

Quinazolinone derivatives have also shown promising activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[8][11] Their antimicrobial mechanisms are varied and can involve:

  • Inhibition of Cell Wall Synthesis: Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Disruption of DNA and Protein Synthesis: Quinazolinones can inhibit essential enzymes involved in DNA replication and protein translation.

  • Membrane Disruption: Certain derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Studies on 6-methyl-3-phenyl-4(3H)-quinazolinone analogues have demonstrated their antimicrobial activities, with some compounds showing significant efficacy against Staphylococcus aureus.[12]

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives have been well-documented.[13] These compounds can modulate inflammatory pathways by:

  • Inhibition of Pro-inflammatory Enzymes: Quinazolinones can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes.

  • Suppression of Pro-inflammatory Cytokines: They can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting signaling pathways like NF-κB.[14]

Other Biological Activities

In addition to the activities mentioned above, quinazolinone derivatives have been reported to possess a variety of other pharmacological effects, including:

  • Anticonvulsant activity [10]

  • Antiviral activity, including against HIV [2]

  • Antidiabetic properties [2]

  • Antioxidant effects [1]

  • Analgesic properties [3]

Potential Mechanism of Action of this compound

Based on the known biological activities of structurally similar quinazolinone derivatives, we can hypothesize the potential mechanisms of action for this compound. The presence of the propylamino group at the 2-position is particularly noteworthy, as substitutions at this position have been shown to be crucial for anticancer activity.[10]

A plausible mechanism of action for its potential anticancer effects could involve the inhibition of protein kinases. Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, target the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The 6-methyl and 2-propylamino substituents could influence the binding affinity and selectivity of the compound for various kinase targets.

The diagram below illustrates a simplified signaling pathway that is often targeted by quinazolinone derivatives in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Epidermal Growth Factor Receptor RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response {Cell Proliferation | Survival | Growth} Transcription->Cell_Response leads to Compound 6-Methyl-2-propylamino -3H-4-quinazolinone Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activities of this compound, a series of in vitro and in vivo assays are required. The following protocols provide a framework for evaluating its potential anticancer, antimicrobial, and anti-inflammatory properties.

In Vitro Anticancer Activity Assessment

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM)
MCF-712.5
A54925.8
HCT1168.2
In Vitro Antimicrobial Activity Assessment

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity Assessment

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

The quinazolinone scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities.[2][3] While specific data on this compound is limited, the extensive research on analogous compounds provides a strong foundation for predicting its pharmacological profile. The presence of the 6-methyl and 2-propylamino substituents suggests potential for significant anticancer, antimicrobial, and anti-inflammatory activities.

The experimental protocols detailed in this guide offer a systematic approach to elucidating the precise biological effects and mechanisms of action of this promising compound. Further research, including in vivo studies and detailed mechanistic investigations, will be crucial to fully realize the therapeutic potential of this compound and to advance its development as a novel therapeutic agent. The continued exploration of the vast chemical space of quinazolinone derivatives holds immense promise for the discovery of new and effective treatments for a multitude of human diseases.

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The Emerging Potential of 6-Methyl-2-propylamino-3H-4-quinazolinone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Putative Biological Activity, and Therapeutic Promise

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1][2][3] This scaffold is prevalent in numerous natural alkaloids and has been extensively explored to generate a vast library of synthetic derivatives with a wide spectrum of pharmacological activities.[4][5] Quinazolinone-based compounds have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents, underscoring their status as a "privileged structure" in drug discovery.[2][4][6][7] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1][8] This guide focuses on a specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone, providing a comprehensive overview of its probable synthesis, predicted biological activities based on established structure-activity relationships, and its potential as a lead compound for therapeutic development.

Synthetic Strategies for 2-Amino-4(3H)-Quinazolinones: A Pathway to this compound

Proposed Synthetic Workflow

A logical synthetic pathway for this compound would likely involve the following key steps, starting from 5-methylanthranilic acid.

Synthetic_Workflow A 5-Methylanthranilic Acid B Reaction with Propyl Isothiocyanate A->B Step 1 C Intermediate: N-(2-carboxy-4-methylphenyl)- N'-propylthiourea B->C Formation of Thiourea Derivative D Cyclization (e.g., using DCC or EDC) C->D Step 2 E 6-Methyl-2-propylamino- 3H-4-quinazolinone D->E Intramolecular Condensation

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-carboxy-4-methylphenyl)-N'-propylthiourea

  • To a stirred solution of 5-methylanthranilic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add propyl isothiocyanate (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the thiourea intermediate.

Step 2: Cyclization to this compound

  • The N-(2-carboxy-4-methylphenyl)-N'-propylthiourea intermediate (1 equivalent) is dissolved in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The precipitated urea byproduct is removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to afford the final compound, this compound.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Insights

The biological profile of this compound can be inferred from the extensive literature on the structure-activity relationships of quinazolinone derivatives.[1][6]

Anticipated Pharmacological Properties
Potential Biological Activity Rationale based on Structural Features
Anticancer The quinazolinone scaffold is a known pharmacophore in many anticancer agents.[4][9] The substitution pattern, particularly at positions 2 and 6, can influence activity against various cancer cell lines. The 6-methyl group may enhance lipophilicity, potentially improving cell permeability.
Antibacterial/Antifungal Amine substitutions at the 2-position of the quinazolinone ring have been frequently associated with antimicrobial properties.[1][10] The propylamino group could confer specific interactions with microbial targets.
Anti-inflammatory Several 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent anti-inflammatory and analgesic activities.[11] While the 3-position is unsubstituted in this case, the 2-propylamino moiety might still contribute to anti-inflammatory effects.
Antiviral Certain quinazolinone derivatives have shown promise as antiviral agents, including activity against HIV.[4]
Key Structural Features and Their Potential Impact

SAR_Insights cluster_0 This compound cluster_1 Structure-Activity Relationship Analysis mol mol pos2 2-Propylamino Group pos2_eff Likely contributes to antimicrobial and anticancer activity. Modulates receptor binding and solubility. pos2->pos2_eff pos6 6-Methyl Group pos6_eff May enhance lipophilicity, affecting pharmacokinetic properties. Can influence binding pocket interactions. pos6->pos6_eff pos3 3-NH Group pos3_eff Potential for further substitution to modulate activity. Hydrogen bond donor. pos3->pos3_eff

Figure 2: Analysis of key structural features and their predicted influence on biological activity.

Putative Mechanisms of Action

The diverse biological activities of quinazolinones stem from their ability to interact with a variety of molecular targets.[4]

Potential Molecular Targets
  • Kinase Inhibition: Many quinazolinone derivatives are known to be potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer signaling pathways.[5]

  • Enzyme Inhibition: Dihydrofolate reductase (DHFR) is another target for some quinazolinone compounds, leading to cytotoxic effects.[1]

  • Microtubule Disruption: Certain quinazolinone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

  • DNA Intercalation: The planar structure of the quinazolinone ring system may allow for intercalation into DNA, disrupting replication and transcription.

Potential_Mechanisms cluster_Cellular_Effects Cellular Effects cluster_Molecular_Targets Potential Molecular Targets Compound 6-Methyl-2-propylamino- 3H-4-quinazolinone Kinases Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinases DHFR Dihydrofolate Reductase Compound->DHFR Tubulin Tubulin Compound->Tubulin DNA DNA Compound->DNA Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Anti_Inflammation Inhibition of Inflammatory Mediators Bacterial_Death Bacterial Cell Death Kinases->Apoptosis Kinases->CellCycleArrest DHFR->CellCycleArrest Tubulin->CellCycleArrest DNA->Apoptosis

Figure 3: Putative mechanisms of action for this compound.

Future Directions and Therapeutic Potential

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive candidate for further investigation.

Recommendations for Future Research:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • Broad Biological Screening: The synthesized compound should be subjected to a comprehensive panel of biological assays to determine its anticancer, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.

  • Lead Optimization: Based on the initial biological data, a medicinal chemistry program should be initiated to synthesize and evaluate analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data on this compound is scarce, a thorough analysis of the broader quinazolinone literature provides a strong foundation for predicting its chemical synthesis, potential biological activities, and mechanisms of action. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, highlighting the therapeutic promise of this specific quinazolinone derivative and providing a roadmap for its future exploration and potential translation into novel therapeutic interventions.

References

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The Quinazolinone Core: A Journey from Sedative to Precision Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Quinazolinone Derivatives

For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a remarkable story of chemical versatility and therapeutic evolution. From its early, somewhat notorious, introduction as a sedative-hypnotic to its current role at the forefront of targeted cancer therapy, the journey of quinazolinone derivatives is a testament to the power of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of this privileged heterocyclic system, delving into its synthesis, pharmacological diversification, and the key milestones that have cemented its importance in modern drug discovery.

Early Syntheses and the Dawn of Biological Activity

The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess.[1] However, it was not until the mid-20th century that the therapeutic potential of this scaffold began to be realized. The synthesis of the parent quinazoline was first reported in 1895 by August Bischler and Lang.[2]

A significant, and perhaps infamous, milestone in the history of quinazolinones was the synthesis of methaqualone in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer.[3][4] Initially investigated for its antimalarial properties, methaqualone was later developed as a sedative and hypnotic drug.[3][4] Marketed under brand names such as Quaalude and Mandrax, its high potential for abuse led to its classification as a controlled substance in many countries.[5][6]

The synthesis of methaqualone and other early 2,3-disubstituted 4(3H)-quinazolinones typically involved one or two-step reactions, making them amenable to both legitimate pharmaceutical production and illicit synthesis.[5][6] Common synthetic routes included the reaction of N-acylanthranilic acid with a primary amine, the reaction of 3,1,4-benzoxazones with amines, or the thermal cyclization of o-acylamino (N-substituted) benzamides.[5]

A Pharmacological Renaissance: Diversification of Biological Activity

Beyond its initial sedative-hypnotic applications, the quinazolinone core has proven to be a remarkably versatile scaffold, giving rise to derivatives with a wide spectrum of biological activities. This has made it a "privileged structure" in medicinal chemistry.[7][8] Extensive research has demonstrated the potential of quinazolinone derivatives as:

  • Antimicrobial Agents: Numerous studies have highlighted the antibacterial and antifungal properties of quinazolinone derivatives.[7][8][9][10][11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][11] The antibacterial mechanism of some quinazolinones has been linked to their interaction with bacterial cell walls and DNA.[7][10]

  • Anti-inflammatory Agents: The anti-inflammatory potential of quinazolinones has been well-documented.[12][13][14][15] Certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile.[12]

  • Anticonvulsant Agents: The structural features of some quinazolinone derivatives have been found to be conducive to anticonvulsant activity, making them promising candidates for the development of new antiepileptic drugs.[7][8]

  • Anticancer Agents: Perhaps the most significant modern application of quinazolinone derivatives is in oncology.[16][17][18][19] The quinazolinone scaffold is a key component of several clinically approved anticancer drugs and numerous compounds in development.[17]

The diverse pharmacological profile of quinazolinone derivatives is attributed to the flexibility of the fused bicyclic system, which allows for precise chemical modifications at various positions (notably 2, 3, 6, and 8) to modulate their interaction with a wide range of biological targets.[16][17][20]

The Era of Targeted Cancer Therapy: Quinazolinones as Kinase Inhibitors

The discovery of quinazolinone-based tyrosine kinase inhibitors (TKIs) revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). These drugs are designed to block the signaling pathways that drive tumor growth and proliferation.

Reversible EGFR Inhibitors: Erlotinib

Erlotinib (marketed as Tarceva) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[21][] EGFR is a transmembrane receptor that, when activated, triggers a cascade of downstream signaling events leading to cell proliferation.[23] In some cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[24] Erlotinib competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[21][][25] This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis of tumor cells.[] Erlotinib is approved for the treatment of NSCLC and pancreatic cancer.[21][]

Covalent Irreversible Inhibitors: Afatinib

Afatinib (marketed as Gilotrif) represents a second-generation EGFR inhibitor that acts as a covalent and irreversible binder.[26] Unlike the reversible binding of erlotinib, afatinib forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[27][28] This irreversible inhibition provides a more sustained blockade of EGFR signaling. Afatinib is an ErbB family blocker, meaning it inhibits not only EGFR but also other members of the family, including HER2 and HER4.[26] This broader activity profile may help to overcome some of the resistance mechanisms that can develop with first-generation EGFR inhibitors.[26] Afatinib is used for the first-line treatment of patients with NSCLC harboring specific EGFR mutations.[28] While it is a potent inhibitor of mutant EGFR, its inhibition of wild-type EGFR can lead to toxicities.[29]

Dual Tyrosine Kinase Inhibitors: Lapatinib

Lapatinib (marketed as Tykerb) is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 (human epidermal growth factor receptor 2).[30][31][32] Overexpression of HER2 is a key driver in certain types of breast cancer.[32] By inhibiting both EGFR and HER2, lapatinib disrupts two important signaling pathways involved in tumor growth and survival.[30][32][33] It binds to the ATP-binding pocket of the EGFR/HER2 protein kinase domain, preventing self-phosphorylation and the activation of downstream signaling.[32] Lapatinib is used in combination with other therapies for the treatment of HER2-positive breast cancer.[32]

Evolution of Synthetic Methodologies

The synthetic routes to quinazolinone derivatives have evolved significantly from the early methods used for methaqualone. Modern synthetic chemistry offers a plethora of efficient and versatile methods for the construction of the quinazolinone scaffold, often with a focus on green chemistry principles. These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives.[34]

  • Metal-Catalyzed Reactions: Various transition metals, such as copper and zinc, have been employed as catalysts in domino or multi-component reactions to construct the quinazolinone ring system efficiently.[34][35]

  • Visible Light-Mediated Synthesis: Photocatalysis offers a metal-free and environmentally friendly approach to the synthesis of quinazolines.[34]

  • Organocatalytic Methods: The use of small organic molecules as catalysts provides a sustainable and cost-effective alternative to metal catalysts for the synthesis of quinazolinones.[36]

These advanced synthetic strategies have enabled the creation of vast libraries of quinazolinone derivatives for high-throughput screening and the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship (SAR) studies have been instrumental in guiding the design and optimization of quinazolinone derivatives for various therapeutic targets.[16][20] These studies have revealed that the nature and position of substituents on the quinazolinone ring system are critical for determining pharmacological activity.[16][20] For instance, in the context of anticancer agents, specific substitutions at the 2, 6, and 8 positions of the quinazoline ring have been shown to be important for activity.[16]

The future of quinazolinone research remains bright. Ongoing efforts are focused on:

  • Developing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploring new therapeutic applications for the quinazolinone scaffold, including in areas such as neurodegenerative diseases and viral infections.

  • Utilizing computational modeling and artificial intelligence to accelerate the design and discovery of next-generation quinazolinone-based drugs.

The rich history and diverse biological activities of quinazolinone derivatives underscore their enduring importance in medicinal chemistry. From a controversial sedative to a cornerstone of precision oncology, the journey of the quinazolinone core is a powerful illustration of how a single chemical scaffold can be continuously reimagined to address evolving therapeutic needs.

Visualizations

Signaling Pathway of EGFR Inhibition by Quinazolinone Derivatives

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain ADP ADP TK_Domain->ADP P P TK_Domain->P Autophosphorylation ATP ATP ATP->TK_Domain Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Erlotinib Erlotinib (Reversible Inhibitor) Erlotinib->TK_Domain Blocks ATP Binding Afatinib Afatinib (Covalent Inhibitor) Afatinib->TK_Domain Covalently Binds

Caption: EGFR signaling pathway and points of inhibition by quinazolinone-based TKIs.

General Synthetic Workflow for 4(3H)-Quinazolinones

Quinazolinone_Synthesis cluster_reactants Starting Materials cluster_methods Reaction Conditions Anthranilic_Acid Anthranilic Acid Derivative Cyclization Cyclization/ Condensation Anthranilic_Acid->Cyclization Amine Primary Amine or Amide Amine->Cyclization C1_Source One-Carbon Source (e.g., Formamide, Aldehyde) C1_Source->Cyclization Heating Conventional Heating Heating->Cyclization Microwave Microwave Irradiation Microwave->Cyclization Catalysis Metal or Organocatalyst Catalysis->Cyclization Oxidation Oxidation (Optional) Cyclization->Oxidation Product 4(3H)-Quinazolinone Derivative Cyclization->Product Direct Formation Oxidation->Product

Caption: A generalized workflow for the synthesis of 4(3H)-quinazolinone derivatives.

Quantitative Data Summary

DrugTarget(s)Inhibition TypeKey Indications
Erlotinib EGFRReversibleNSCLC, Pancreatic Cancer
Afatinib EGFR, HER2, HER4Covalent, IrreversibleNSCLC with EGFR mutations
Lapatinib EGFR, HER2ReversibleHER2-positive Breast Cancer

Experimental Protocols

Protocol: General Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

This protocol describes a representative method for the synthesis of a 2,3-disubstituted 4(3H)-quinazolinone, a common structural motif in many biologically active derivatives.

Materials:

  • N-acylanthranilic acid (1 equivalent)

  • Primary amine (1.1 equivalents)

  • Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) (as a condensing agent)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-acylanthranilic acid in the anhydrous solvent.

  • Addition of Amine: Add the primary amine to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Condensing Agent: Slowly add the condensing agent (e.g., PCl₃) to the reaction mixture. The reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (typically 2-6 hours), using thin-layer chromatography (TLC) to track the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice and the saturated sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over the anhydrous drying agent.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 2,3-disubstituted 4(3H)-quinazolinone.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and the choice of solvent and condensing agent, may need to be optimized for different substrates. The use of corrosive and hazardous reagents requires appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous clinically approved therapeutics.[1][2][3][4] This guide focuses on 6-Methyl-2-propylamino-3H-4-quinazolinone, a specific derivative of this privileged class. While direct biological data for this exact molecule is not extensively documented, a comprehensive analysis of the broader quinazolinone family allows for the elucidation of its most probable therapeutic targets. This document provides a detailed exploration of these potential targets, the underlying mechanistic rationale, and robust experimental protocols for their validation. The primary putative targets for this compound discussed herein are tubulin, epidermal growth factor receptor (EGFR), histone deacetylases (HDACs), and poly(ADP-ribose) polymerase (PARP).

Introduction: The Quinazolinone Scaffold as a Privileged Structure

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention from medicinal chemists and biologists due to their wide spectrum of pharmacological activities.[2][5][6] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[2][3][5][6][7] The structural versatility of the quinazolinone nucleus, particularly the potential for substitution at various positions, allows for the fine-tuning of its biological activity and pharmacokinetic properties.[3][4][8] Several quinazolinone-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this scaffold.[4][9] this compound, the subject of this guide, possesses key structural features—a substituted quinazolinone core—that suggest its potential interaction with well-established targets for this compound class.

Potential Therapeutic Target I: Tubulin Polymerization

A substantial body of evidence points to the ability of quinazolinone derivatives to inhibit tubulin polymerization, a critical process for cell division.[1][10][11][12] These compounds often act as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11]

Mechanistic Rationale

The structural features of this compound are consistent with those of other reported quinazolinone-based tubulin polymerization inhibitors. The planar quinazolinone ring system can engage in hydrophobic and aromatic interactions within the colchicine binding pocket of tubulin. The substituents at the 2 and 6 positions can be tailored to optimize these interactions and confer potency and selectivity. The 2-propylamino group can form hydrogen bonds with key amino acid residues in the binding site, while the 6-methyl group can enhance binding through van der Waals interactions.

Experimental Validation Workflow

A systematic approach is necessary to validate tubulin as a direct target of this compound. The following workflow outlines the key experiments:

Diagram: Experimental Workflow for Validating Tubulin Inhibition

A In Vitro Tubulin Polymerization Assay B Cell Cycle Analysis (Flow Cytometry) A->B D Colchicine Competitive Binding Assay A->D C Immunofluorescence Microscopy B->C E Apoptosis Assays (e.g., Annexin V/PI) B->E A In Vitro Kinase Assay (EGFR) B Cell-Based Phospho-EGFR Assay (Western Blot/ELISA) A->B D Molecular Docking Studies A->D C Cell Proliferation Assays (e.g., MTT, SRB) B->C

Caption: Workflow for validating EGFR kinase inhibitors.

Table 2: Experimental Protocols for EGFR Target Validation

ExperimentProtocolExpected Outcome for an Active Compound
In Vitro Kinase Assay 1. Recombinant EGFR kinase is incubated with a substrate peptide and ATP in the presence of the test compound. 2. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.Dose-dependent inhibition of substrate phosphorylation, yielding an IC50 value. [13]
Cell-Based Phospho-EGFR Assay 1. EGFR-overexpressing cancer cells (e.g., A549) are serum-starved and then stimulated with EGF in the presence or absence of the compound. 2. Cell lysates are analyzed by Western blot or ELISA using an antibody specific for phosphorylated EGFR.Reduction in the level of EGF-stimulated EGFR phosphorylation.
Cell Proliferation Assays 1. Cancer cell lines with known EGFR status (e.g., EGFR-mutant NSCLC lines) are treated with the compound for 72 hours. 2. Cell viability is measured using assays like MTT or SRB.Potent inhibition of proliferation in EGFR-dependent cell lines compared to EGFR-independent lines. [14]
Molecular Docking Studies 1. The 3D structure of this compound is docked into the ATP-binding site of the EGFR kinase domain (PDB structures available).Favorable binding pose with key interactions (e.g., hydrogen bonds to the hinge region) and a good docking score.

Potential Therapeutic Target III: Histone Deacetylases (HDACs)

Recent research has demonstrated the utility of the quinazolinone moiety as a "cap" group in the design of HDAC inhibitors. [15][16][17][18][19]These inhibitors modulate gene expression by altering the acetylation status of histones and other proteins, leading to anti-tumor effects. Some quinazolinone-based compounds have shown selectivity for specific HDAC isoforms, such as HDAC6. [15][16]

Mechanistic Rationale

A typical pharmacophore model for HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group. The cap group interacts with the rim of the active site channel. The quinazolinone scaffold in this compound could serve as a cap group, with the potential for further chemical modification to incorporate a linker and a zinc-binding group (e.g., a hydroxamic acid) to create a potent HDAC inhibitor.

Experimental Validation Workflow

Diagram: Experimental Workflow for Validating HDAC Inhibition

A In Vitro HDAC Enzymatic Assay B Western Blot for Acetylated Proteins A->B D HDAC Isoform Selectivity Profiling A->D C Cell Viability and Apoptosis Assays B->C

Caption: Workflow for validating HDAC inhibitors.

Table 3: Experimental Protocols for HDAC Target Validation

ExperimentProtocolExpected Outcome for an Active Compound
In Vitro HDAC Enzymatic Assay 1. Recombinant HDAC enzyme is incubated with a fluorogenic acetylated substrate in the presence of the test compound. 2. The deacetylated substrate is cleaved by a developer to release a fluorescent molecule. 3. Fluorescence is measured to determine enzyme activity.Dose-dependent inhibition of HDAC activity. [15]
Western Blot for Acetylated Proteins 1. Cancer cells are treated with the compound. 2. Cell lysates are analyzed by Western blot using antibodies against acetylated histones (e.g., acetyl-H3) and non-histone proteins (e.g., acetyl-α-tubulin for HDAC6).Increased levels of acetylated proteins. [15][18]
Cell Viability and Apoptosis Assays 1. Cancer cell lines are treated with the compound. 2. Cell viability is assessed (e.g., MTT), and apoptosis is measured (e.g., Annexin V staining).Reduced cell viability and induction of apoptosis.
HDAC Isoform Selectivity Profiling 1. The compound is tested against a panel of recombinant HDAC isoforms (Class I, IIa, IIb, IV) in enzymatic assays.Differential inhibition of HDAC isoforms, revealing any selectivity. [16]

Potential Therapeutic Target IV: Poly(ADP-ribose) Polymerase (PARP)

The quinazolinone scaffold has also been explored for the development of PARP inhibitors. [20][21][22][23][24]PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations) leads to synthetic lethality.

Mechanistic Rationale

PARP inhibitors typically mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the enzyme. The 4-quinazolinone scaffold can act as a bioisostere of the phthalazinone core found in the approved PARP inhibitor olaparib. [23][24]The substituents on the quinazolinone ring of this compound can be optimized to enhance binding affinity and selectivity for PARP-1.

Experimental Validation Workflow

Diagram: Experimental Workflow for Validating PARP Inhibition

A In Vitro PARP-1 Enzymatic Assay B Cell-Based PARP Activity Assay A->B C Synthetic Lethality Assays B->C D DNA Damage Response Analysis C->D

Caption: Workflow for validating PARP inhibitors.

Table 4: Experimental Protocols for PARP Target Validation

ExperimentProtocolExpected Outcome for an Active Compound
In Vitro PARP-1 Enzymatic Assay 1. Recombinant PARP-1 is incubated with NAD+ and activated DNA in the presence of the test compound. 2. PARP-1 activity is measured, often through the quantification of incorporated ADP-ribose.Dose-dependent inhibition of PARP-1 enzymatic activity. [20][24]
Cell-Based PARP Activity Assay 1. Cells are treated with a DNA damaging agent to induce PARP activity, in the presence or absence of the compound. 2. The formation of poly(ADP-ribose) (PAR) polymers is detected by immunofluorescence or Western blot using an anti-PAR antibody.Reduction in the formation of PAR polymers.
Synthetic Lethality Assays 1. The compound's effect on cell viability is compared between cells with and without a DNA repair deficiency (e.g., BRCA1/2 mutant vs. wild-type).Selective and potent killing of DNA repair-deficient cells.
DNA Damage Response Analysis 1. Cells are treated with the compound and analyzed for markers of DNA damage (e.g., γH2AX foci by immunofluorescence).Increased levels of DNA damage markers, particularly in DNA repair-deficient cells.

Conclusion

While the precise biological activity of this compound requires direct experimental evaluation, its chemical structure firmly places it within a class of compounds with a high propensity for interacting with key anticancer targets. The most promising avenues for investigation are the inhibition of tubulin polymerization, EGFR kinase activity, HDACs, and PARP. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for elucidating the mechanism of action of this compound and assessing its therapeutic potential. The versatility of the quinazolinone scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

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  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. [Link]

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  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. [Link]

  • Discovery of phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors for the treatment of hepatocellular carcinoma via activating the p53 signal pathway. [Link]

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  • Exploring the Binding Modes of Quinazolinone-1,2,4- Triazole Hybrids on PARP-10 Inhibition for Anti- Neoplastic Therapy. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 6-Methyl-2-propylamino-3H-4-quinazolinone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques offer a rapid, cost-effective, and predictive framework to evaluate the potential of small molecules before their synthesis and experimental testing.[1] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of a specific molecule, 6-Methyl-2-propylamino-3H-4-quinazolinone. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to form the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This document details the necessary steps from initial compound preparation to multi-faceted activity prediction—including molecular docking, pharmacophore modeling, and ADMET profiling—designed for researchers, scientists, and drug development professionals. Each protocol is presented with an emphasis on the underlying scientific rationale and includes self-validating steps to ensure the trustworthiness of the generated data.

Introduction

The compound this compound (PubChem CID: 135742330) is a derivative of the versatile 4(3H)-quinazolinone core.[5] This heterocyclic system is of significant interest due to its presence in numerous approved drugs and biologically active compounds.[4][6] The specific substitutions—a methyl group at position 6 and a propylamino group at position 2—confer distinct physicochemical properties that dictate its interaction with biological targets. Predicting the activity of such a molecule without prior experimental data requires a structured, multi-pronged in silico approach.

Computer-Aided Drug Design (CADD) significantly reduces the time and expense of experimental screening by computationally predicting biological activity.[7] This guide establishes a logical workflow to hypothesize and evaluate the activity of this compound, demonstrating the power of integrating various computational techniques to build a robust profile of a molecule of interest.

Section 1: Ligand and Target Preparation: The Foundation of Prediction

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and its biological target (receptor).

Ligand Preparation Protocol

The initial step involves generating a chemically correct, low-energy three-dimensional conformation of this compound. This is crucial as the ligand's 3D shape governs its ability to fit within a protein's binding pocket.

Step-by-Step Protocol:

  • Obtain 2D Structure: The structure can be drawn using chemical sketcher software (e.g., ChemDraw) or obtained from a database like PubChem using its canonical SMILES string: CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1.

  • Convert to 3D: Use a molecular modeling program like Avogadro or UCSF Chimera to convert the 2D representation into a 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for forming hydrogen bonds. This is a standard function in most modeling software.

  • Energy Minimization: This is the most critical step. Employ a force field (e.g., MMFF94 or UFF) to computationally "relax" the molecule into its most stable, lowest-energy conformation. This process resolves any steric clashes or unfavorable bond angles.

  • Save in Appropriate Format: Save the final, optimized structure in a .mol2 or .pdbqt format, which retains the 3D coordinates and partial charge information required for docking simulations.[8]

Target Identification and Preparation

Given the broad bioactivity of the quinazolinone scaffold, a hypothetical target must be selected to demonstrate the workflow. Quinazolinone derivatives are well-documented inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers.[2][9] For this guide, we will select human EGFR (PDB ID: 1M17) as our target protein.

Step-by-Step Protocol:

  • Fetch Protein Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this example, use PDB ID: 1M17.[10]

  • Prepare the Receptor: The raw PDB file contains non-essential information that must be removed. Using software like AutoDock Tools or UCSF Chimera:[8][10]

    • Remove Water Molecules: Water molecules in the crystal structure are typically not involved in the core binding interaction and can interfere with docking.

    • Remove Co-crystallized Ligands and Co-factors: The PDB structure often includes the original ligand it was crystallized with. This must be removed to make the binding site available.

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds.

    • Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms in the protein, which is necessary for calculating electrostatic interactions.

  • Save as PDBQT: Save the cleaned, prepared receptor file in the .pdbqt format for use with docking software like AutoDock Vina.

Section 2: Predicting Biological Activity via Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8][11] It simulates the "handshake" between the molecule and the protein, providing a quantitative score to estimate binding strength.[8]

Molecular Docking Workflow

This workflow uses AutoDock Vina, a widely used and validated docking program.[10]

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Prepare Ligand (this compound) Grid Define Search Space (Grid Box around Binding Site) Ligand->Grid Receptor Prepare Receptor (EGFR - PDB: 1M17) Receptor->Grid Run Execute AutoDock Vina Grid->Run Results Analyze Docking Poses (Binding Energy & Interactions) Run->Results Validation Protocol Validation (Re-dock native ligand) Results->Validation Compare

Caption: Workflow for Molecular Docking Simulation.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box): The binding site is the pocket on the receptor where the ligand is expected to bind. In UCSF Chimera or AutoDock Tools, define a "search space" or "grid box" that encompasses this entire area.[10] For a known target like EGFR, this is typically centered on the location of the co-crystallized ligand.

  • Configure and Run Docking: Using AutoDock Vina, specify the prepared receptor (.pdbqt), the prepared ligand (.pdbqt), and the coordinates of the grid box.[8][10] The software will then exhaustively sample different positions and orientations (poses) of the ligand within the search space.

  • Analyze the Results: Vina will output a series of binding poses ranked by their binding affinity score (in kcal/mol).[10] The lower (more negative) the energy score, the stronger the predicted binding interaction.[8]

  • Visualize Interactions: Load the docked complex (receptor + best ligand pose) into a visualizer like PyMOL or Chimera. Analyze the specific interactions, such as:

    • Hydrogen Bonds: Key stabilizing interactions.

    • Hydrophobic Interactions: Interactions between non-polar regions.

    • Pi-Stacking: Interactions involving aromatic rings.

  • Self-Validation (Trustworthiness): To validate the docking protocol, remove the native ligand from the original PDB file, prepare it, and dock it back into the receptor. If the docking software can reproduce the original crystallographic pose with a low Root Mean Square Deviation (RMSD < 2.0 Å), the protocol is considered reliable.

Hypothetical Docking Results

The following table summarizes hypothetical docking results for our compound against EGFR, compared to a known inhibitor, Gefitinib.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound -8.2MET793, LEU718, LYS745Hydrogen bond with MET793 (hinge region), Hydrophobic interactions
Gefitinib (Reference) -9.5MET793, THR790, LYS745Hydrogen bond with MET793, Pi-stacking with PHE723

This table shows that while our compound is predicted to bind effectively, it is not as potent as the reference inhibitor. The interaction with the key MET793 residue, however, suggests it correctly orients within the kinase hinge region, a hallmark of many EGFR inhibitors.

Section 3: Pharmacophore Modeling for Feature Identification

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect.[7][12][13] It serves as a 3D query to screen for other molecules with similar activity-critical features.[14][15]

Pharmacophore Generation

A pharmacophore model can be generated based on a known ligand-receptor complex. Using the docked pose of our quinazolinone in EGFR, we can identify key features.

Caption: A hypothetical 3D pharmacophore model.

Step-by-Step Protocol:

  • Identify Key Features: Based on the docked pose from Section 2, identify the key interaction points. For our compound, these would be:

    • A Hydrogen Bond Donor (from the propylamino group).

    • A Hydrogen Bond Acceptor (from the quinazolinone carbonyl oxygen).

    • An Aromatic Ring (the quinazolinone core).

    • A Hydrophobic Feature (from the methyl and propyl groups).

  • Generate the Model: Using software like PharmaGist or LigandScout, these features are abstracted into a 3D model with defined distances and angles between them.

  • Model Validation: A good pharmacophore model should be able to distinguish known active compounds from inactive ones. This is often validated by screening a database of known EGFR inhibitors and decoys (inactive molecules). A high "Goodness of Hit" (GH) score indicates a robust model.[7]

This validated pharmacophore can then be used as a filter in virtual screening campaigns to rapidly identify other potential lead compounds from large chemical libraries.[14]

Section 4: In Silico ADMET Prediction

A promising drug candidate must not only be active but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16][17] Poor ADMET is a major cause of late-stage drug development failures.[14][18] In silico tools can predict these properties early in the discovery process.[1][19]

ADMET Profiling Workflow

Numerous web-based tools and software (e.g., SwissADME, admetSAR) can calculate these properties based on the molecule's structure.

Step-by-Step Protocol:

  • Input Structure: Provide the SMILES string or a 2D structure file of this compound to the prediction server.

  • Calculate Properties: The software uses a combination of QSAR models and rule-based systems to predict various endpoints.[19]

  • Analyze and Interpret: Consolidate the predictions into a summary table. It is crucial to use multiple tools for prediction and identify the most probable outcome.[16][17]

Predicted ADMET Profile
PropertyPredictionInterpretation / Significance
Molecular Weight 217.27 g/mol Complies with Lipinski's Rule of Five (< 500), indicating good potential for absorption.
LogP (Lipophilicity) 2.5Optimal range for membrane permeability and solubility.
H-Bond Donors 1Complies with Lipinski's Rule (< 5).
H-Bond Acceptors 3Complies with Lipinski's Rule (< 10).
Aqueous Solubility Moderately SolubleSuggests sufficient solubility for absorption.
Blood-Brain Barrier (BBB) Permeation Likely PermeantMay have potential for CNS activity, which could be a desired effect or a side effect.
CYP450 Inhibition Predicted inhibitor of CYP2D6Potential for drug-drug interactions; requires experimental verification.
hERG Inhibition Low RiskLow predicted risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow predicted risk of being carcinogenic.

The overall ADMET profile appears favorable, with the main flag being potential inhibition of a key metabolic enzyme (CYP2D6), which would need to be investigated experimentally.

Conclusion and Future Directions

This in-depth guide outlines a systematic and robust in silico workflow to predict the biological activity of this compound. The multi-faceted analysis, combining molecular docking, pharmacophore modeling, and ADMET prediction, provides a holistic preliminary assessment.

Summary of Predictions:

  • Plausible Target: The molecule is predicted to bind to the ATP-binding site of EGFR kinase with moderate affinity (-8.2 kcal/mol).

  • Binding Mode: It likely interacts with the critical hinge residue MET793, a key feature for kinase inhibition.

  • Pharmacophore: Its structure contains the essential features (H-bond donor/acceptor, aromatic, hydrophobic) required for EGFR binding.

  • Drug-Likeness: The compound exhibits a favorable ADMET profile, largely compliant with standard drug-likeness rules, suggesting good pharmacokinetic potential.

  • In Vitro Validation: Synthesize the compound and perform an enzymatic assay to confirm its inhibitory activity against EGFR.

  • Cell-Based Assays: Test the compound's anti-proliferative effects on cancer cell lines that overexpress EGFR.[2]

  • Lead Optimization: If activity is confirmed, use the generated in silico models to design and synthesize analogs with improved potency and a cleaner ADMET profile.

By integrating these computational strategies, researchers can significantly enhance the efficiency of the drug discovery pipeline, making more informed decisions and ultimately accelerating the journey from molecule to medicine.

References

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Methodological & Application

Application Notes and Protocols for 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of 6-Methyl-2-propylamino-3H-4-quinazolinone, a novel derivative of the versatile quinazolinone scaffold. Quinazolinone-based compounds are a significant class of heterocyclic molecules renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide is designed to equip researchers with the necessary protocols to explore the therapeutic potential of this specific derivative.

Scientific Rationale and Background

The quinazolinone core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1][6] Modifications at the 2, 3, and 6 positions of the quinazolinone ring have been shown to significantly influence biological activity.[7] The introduction of a methyl group at the 6-position and a propylamino group at the 2-position of the 3H-4-quinazolinone core is hypothesized to modulate the compound's lipophilicity and hydrogen bonding capacity, potentially enhancing its interaction with target proteins and leading to improved efficacy and selectivity.

Numerous quinazolinone derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and tubulin polymerization.[8][9] This document outlines the necessary steps to synthesize this compound and subsequently evaluate its cytotoxic potential against various cancer cell lines.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for quinazolinone synthesis.[10][11] A common and effective route involves the condensation of an appropriately substituted anthranilic acid derivative with a suitable reagent to form the quinazolinone ring.

Proposed Synthetic Pathway

A plausible synthetic route starts from 5-methylanthranilic acid, which is first reacted with a reagent to introduce the precursor for the 2-propylamino group, followed by cyclization to form the quinazolinone ring.

Synthesis of this compound A 5-Methylanthranilic Acid B Intermediate A->B Reaction with Propyl Isothiocyanate C This compound B->C Cyclization Proposed Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 6-Methyl-2-propylamino- 3H-4-quinazolinone Compound->AKT Inhibits

Sources

Application Notes and Protocols for the Cellular Characterization of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 6-Methyl-2-propylamino-3H-4-quinazolinone, a member of the promising quinazolinone class of bioactive molecules, in a cell culture setting. This document outlines the necessary steps for researchers to systematically characterize the cellular effects of this compound, from initial handling and solubility determination to in-depth mechanistic studies.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Many quinazolinone derivatives have been reported to exert cytotoxic effects on various cancer cell lines, such as HeLa, L1210, HT29, MCF-7, and HepG2, through diverse mechanisms of action.[1][3][5] These mechanisms can include the inhibition of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, disruption of tubulin polymerization, and the induction of apoptosis.[1][4][6] Given the therapeutic potential of this chemical class, a rigorous and systematic approach to evaluating novel derivatives like this compound is paramount.

This guide is designed to be a self-validating system, where each experimental step builds upon the previous one, ensuring robust and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process.

PART 1: Physicochemical Characterization and Stock Solution Preparation

A fundamental understanding of the physicochemical properties of this compound is critical for its effective use in cell culture.

Solubility Determination

The solubility of a compound dictates its bioavailability in a cell culture medium. It is imperative to determine the optimal solvent and concentration for creating a stable stock solution.

Protocol for Solubility Testing:

  • Solvent Selection: Begin with common, cell culture-compatible solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Serial Dilutions: Prepare a series of small, known volumes of the test solvent.

  • Compound Addition: Add a pre-weighed amount of this compound to the first solvent volume to create a high-concentration starting solution (e.g., 100 mM).

  • Observation: Vortex thoroughly and visually inspect for complete dissolution. If the compound does not fully dissolve, create serial dilutions until complete solubility is observed.

  • Precipitation Check: Once a clear solution is obtained, dilute a small aliquot into your complete cell culture medium at the highest intended working concentration (e.g., 1:1000). Incubate for at least 2 hours at 37°C and visually inspect for any signs of precipitation.

  • Solvent Toxicity Control: It is crucial to determine the highest concentration of the chosen solvent that is non-toxic to your cell line of interest. This is achieved by treating cells with the solvent alone at the same concentrations that will be used to deliver the compound.

Stock Solution Preparation and Storage

Once an appropriate solvent is identified, a high-concentration, sterile stock solution should be prepared.

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile-filtered solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A product data sheet suggests a shelf life of 1095 days for the solid compound.[7]

PART 2: Determination of Cytotoxicity and IC50

The initial biological assessment of this compound should involve determining its cytotoxic effects on the chosen cell line(s). This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response by 50%.

Cell Viability/Cytotoxicity Assay

A variety of assays can be used to measure cell viability, including MTT, MTS, and resazurin-based assays, which measure metabolic activity, or assays that measure cell membrane integrity. The MTT assay is a widely used and cost-effective method.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in a 96-well plate incubation Incubate for 24h for cell adherence start->incubation treatment Treat with serial dilutions of the compound incubation->treatment controls Include vehicle and untreated controls assay_incubation Incubate for 24, 48, or 72h controls->assay_incubation add_reagent Add MTT reagent solubilize Solubilize formazan crystals read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and the vehicle (e.g., DMSO) at the highest concentration used, as well as wells with untreated cells.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4815.2
A549 (Lung Cancer)4825.8
HepG2 (Liver Cancer)4818.5
PC3 (Prostate Cancer)4832.1

Note: These are example values and must be experimentally determined.

PART 3: Investigating the Mechanism of Action

Once the IC50 value is established, subsequent experiments can be designed to elucidate the mechanism by which this compound exerts its cytotoxic effects. Based on the known activities of other quinazolinone derivatives, potential mechanisms include cell cycle arrest and induction of apoptosis.[3][4]

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is a standard method.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Apoptosis Assays

To investigate if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Caspase-3, -8, and -9 activity can be measured using colorimetric, fluorometric, or luminometric assays.

  • Western Blot Analysis of Apoptotic Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved PARP, can be assessed by Western blotting.

Hypothetical Signaling Pathway for Quinazolinone-Induced Apoptosis

Apoptosis_Pathway cluster_compound Compound Action cluster_cellular_targets Potential Cellular Targets cluster_downstream Downstream Effects compound 6-Methyl-2-propylamino- 3H-4-quinazolinone tubulin Tubulin Polymerization compound->tubulin Inhibits/Modulates dhfr DHFR Inhibition compound->dhfr Inhibits/Modulates bcl2 Bcl-2 Family Modulation compound->bcl2 Inhibits/Modulates bax Bax Upregulation bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of apoptosis induction.

PART 4: Advanced Mechanistic Studies and Target Identification

Should the initial characterization suggest a specific mechanism of action, further in-depth studies can be pursued.

  • Enzyme Inhibition Assays: If the compound is suspected to target a specific enzyme (e.g., DHFR, kinases), in vitro enzyme inhibition assays can be performed to confirm direct inhibition and determine the kinetics of inhibition.

  • Tubulin Polymerization Assay: If cell cycle analysis indicates a G2/M arrest, a cell-free tubulin polymerization assay can be used to determine if the compound directly interferes with microtubule dynamics.

  • Molecular Docking Studies: In silico molecular docking can be used to predict the binding mode of this compound to its putative protein target, providing insights into the structure-activity relationship.

PART 5: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The IC50 values obtained from the cytotoxicity assays provide the foundational data for designing subsequent mechanistic studies at relevant concentrations. The use of appropriate positive and negative controls in all experiments is essential for data interpretation and validation. For instance, in apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control. Reproducibility should be ensured by performing each experiment with at least three biological replicates.

By following this structured and logical progression of experiments, researchers can confidently and accurately characterize the cellular effects of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165.
  • El-Sayed, M. A., et al. (2022). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 20(1), 47.
  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 113.
  • Nguyen, T. H. L., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12-20.
  • Wang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(13), 5086.
  • Tran, T. D., et al. (2023). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 13(38), 26863-26875.
  • Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 454.
  • Hosseinzadeh, L., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(4), 353–360.
  • Al-Abdullah, E. S., et al. (2015). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-127.
  • Zhang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 245.
  • Ionescu, M. A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(1), 218.
  • Patel, R. V., et al. (2022). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure, 1248, 131448.

Sources

A Comprehensive Guide to the Analytical Quantification of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Introduction: The Analytical Imperative for Novel Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The compound 6-Methyl-2-propylamino-3H-4-quinazolinone is a novel derivative with potential therapeutic applications. As with any new chemical entity, the development of robust and reliable analytical methods is a critical prerequisite for its advancement through the drug discovery and development pipeline. These methods are essential for ensuring the identity, purity, and quantity of the active pharmaceutical ingredient (API), as well as for pharmacokinetic and metabolic studies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols, and offer insights from our experience in the field to ensure the generation of high-quality, reproducible data.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueAnalytical Implication
Molecular Formula C₁₂H₁₅N₃OInfluences mass spectrometric analysis.
Molecular Weight 217.27 g/mol Essential for accurate mass-to-charge ratio (m/z) determination in MS.
logP 2.5 - 3.5Suggests good retention on reverse-phase chromatographic columns.
pKa Basic (amine) and Acidic (amide)The ionization state can be manipulated by pH to optimize chromatographic separation and MS detection.
UV Absorption ~254 nm and ~310 nmThe quinazolinone ring system provides strong chromophores suitable for UV detection.

These properties strongly suggest that High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection will be the most suitable analytical technique. The compound's predicted logP indicates that it is amenable to reverse-phase chromatography, and its UV absorbance and ionizable nature make it a good candidate for both UV and MS detection.

Recommended Analytical Workflow

The following workflow provides a systematic approach to the analysis of this compound, from initial sample preparation to final data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Matrix Removal Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Particulate Removal HPLC HPLC System Filtration->HPLC Column C18 Reverse-Phase Column HPLC->Column Injection Detection UV-Vis or MS/MS Detector Column->Detection Elution Integration Peak Integration Detection->Integration Quantification Calibration Curve Quantification Integration->Quantification Report Final Report Quantification->Report

Figure 1: A generalized workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method is ideal for routine analysis, purity assessments, and content uniformity testing where high sensitivity is not the primary requirement.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The eluted compound is detected by its absorbance of UV light.

Protocol

4.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm).

4.2.2 Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2.3 Chromatographic Conditions

Table 2: HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% FA in H₂OB: 0.1% FA in ACNFormic acid aids in protonation of the analyte, leading to better peak shape.
Gradient 5% to 95% B over 15 minA gradient elution ensures the elution of the analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength.

4.2.4 Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the method of choice.

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated by HPLC, then ionized (typically by electrospray ionization - ESI), and the resulting ions are fragmented. Specific fragment ions are then detected, providing a high degree of certainty in the identification and quantification of the analyte.

LC-MS_MS_Principle LC_Separation LC Separation of Analyte Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ions

Figure 2: The principle of tandem mass spectrometry (MS/MS) for selective analyte detection.

Protocol

5.2.1 Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/UHPLC system for faster analysis and better resolution.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

5.2.2 Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample (pre-spiked with IS) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

5.2.3 LC-MS/MS Conditions

Table 3: LC-MS/MS Method Parameters

ParameterConditionRationale
Column C18 UPLC, 2.1 x 50 mm, 1.8 µmSmaller particle size provides better resolution and faster analysis times.
Mobile Phase A: 0.1% FA in H₂OB: 0.1% FA in ACNStandard mobile phase for LC-MS.
Gradient 5% to 95% B over 5 minA rapid gradient suitable for UPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe basic amine group will readily accept a proton.
MRM Transitions To be determined by infusion of a standard solution. Expected: [M+H]⁺ → fragment ions.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
Collision Energy To be optimized for each transition.Optimization is crucial for maximizing signal intensity.

5.2.4 Method Validation

For use in regulated environments, the LC-MS/MS method must be validated according to guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: The response should be linear over the intended concentration range.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Concluding Remarks

The analytical methods outlined in this application note provide a robust framework for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the application, with the former being suitable for routine analysis and the latter for applications demanding high sensitivity and selectivity. It is imperative that any method be fully validated for its intended use to ensure the integrity of the generated data. For further assistance or to discuss your specific analytical challenges, please do not hesitate to contact our technical support team.

References

  • A Review on Quinazoline Derivatives with Their Anticancer Activity. (2021). ResearchGate. [Link]

  • Bioanalytical Method Validation: FDA Guidance. (2018). U.S. Food and Drug Administration. [Link]

  • Solid Phase Extraction (SPE) Theory and Practice. (2022). Waters Corporation. [Link]

Application Notes and Protocols for 6-Methyl-2-propylamino-3H-4-quinazolinone in Cancer Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Quinazolinone-Based Cancer Therapeutics

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In the realm of oncology, quinazolinone derivatives have emerged as a particularly promising class of therapeutics, with several agents approved for clinical use and many more under active investigation.[2][3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling kinases, disruption of cell cycle progression, and induction of programmed cell death.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, yet under-investigated, member of this class: 6-Methyl-2-propylamino-3H-4-quinazolinone .

Due to the limited public data specifically for this compound, the protocols and applications outlined herein are predicated on the extensive body of research available for structurally related quinazolinone analogs. This guide is intended to serve as a robust starting point for the systematic investigation of this compound's anticancer potential.

Section 1: Compound Profile and Hypothesized Mechanism of Action

1.1. Chemical Structure and Properties

  • IUPAC Name: 6-Methyl-2-(propylamino)quinazolin-4(3H)-one

  • Molecular Formula: C₁₂H₁₅N₃O

  • Molecular Weight: 217.27 g/mol

  • CAS Number: 1015479-08-9

The structure of this compound features a quinazolinone core with a methyl group at the 6-position and a propylamino group at the 2-position. Structure-activity relationship (SAR) studies on various quinazolinone derivatives suggest that substitutions at these positions can significantly influence their biological activity.[4] The 6-methyl group may enhance binding to target proteins, while the 2-propylamino substituent can modulate solubility and interaction with key enzymes.

1.2. Postulated Anticancer Mechanisms

Based on the known mechanisms of action for the broader quinazolinone class, this compound is hypothesized to exert its anticancer effects through one or more of the following pathways:

  • Inhibition of Protein Kinases: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Overexpression or mutation of EGFR is a hallmark of many cancers.

  • Induction of Apoptosis: Quinazolinones have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[7] This can occur through various intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a key mechanism by which many anticancer agents, including quinazolinones, inhibit tumor growth.[8] These compounds can induce cell cycle arrest at different phases, such as G2/M, preventing cancer cells from dividing and proliferating.

  • Inhibition of Tubulin Polymerization: Some quinazolinone derivatives have been found to interfere with the dynamics of microtubules, which are essential for cell division.[9] By inhibiting tubulin polymerization, these compounds can lead to mitotic arrest and subsequent cell death.

1.3. Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, focusing on the well-established role of quinazolinones as EGFR inhibitors.

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Compound 6-Methyl-2-propylamino- 3H-4-quinazolinone Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphorylates ADP ADP P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Section 2: In Vitro Evaluation Protocols

The following protocols are designed to provide a comprehensive in vitro assessment of the anticancer properties of this compound.

2.1. Experimental Workflow Overview

in_vitro_workflow start Start: Compound Preparation cell_culture Cancer Cell Line Culture start->cell_culture viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Target Protein Expression) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: In Vitro Characterization data_analysis->end

Caption: A typical workflow for in vitro anticancer drug screening.

2.2. Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)[10][11]

  • Normal cell line for cytotoxicity comparison (e.g., NRK-52E)[6]

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2.3. Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

2.4. Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Section 3: In Vivo Evaluation Protocol

3.1. Xenograft Mouse Model of Cancer

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Parameter Description
Animal Strain Athymic Nude Mice
Tumor Cell Line A549 (Non-Small Cell Lung Cancer)
Cell Inoculum 5 x 10⁶ cells in Matrigel
Treatment Groups 1. Vehicle Control2. This compound (Low Dose)3. This compound (High Dose)4. Positive Control (e.g., Gefitinib)
Dosing Regimen Daily oral gavage for 21 days
Primary Endpoints Tumor volume and tumor weight
Secondary Endpoints Body weight, clinical observations, biomarker analysis

Section 4: Concluding Remarks and Future Directions

The application notes and protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. While the specific biological activities of this compound remain to be elucidated, the extensive research on the quinazolinone scaffold provides a strong rationale for its investigation. Future studies should focus on identifying the specific molecular targets of this compound, elucidating its detailed mechanism of action, and evaluating its efficacy in a broader range of cancer models. The insights gained from such research will be invaluable in determining the therapeutic potential of this compound and advancing the development of novel quinazolinone-based cancer therapies.

References

Sources

Application Notes & Protocols: A Guide to Determining the Antimicrobial Efficacy of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a novel quinazolinone derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone . The protocols herein detail the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for establishing the Minimum Bactericidal Concentration (MBC), adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Scientific Rationale and Assay Principles

The initial assessment of a novel compound's antimicrobial potential hinges on two key quantitative measures: MIC and MBC.[9]

  • Minimum Inhibitory Concentration (MIC): This is the foundational metric in susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[9][10][11] The broth microdilution method is the international reference standard for MIC determination, offering high accuracy and the ability to test multiple compounds simultaneously.[12][13]

  • Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), it does not reveal whether the compound is lethal to the microorganism. The MBC assay extends the MIC test to determine the lowest concentration of the agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16] The relationship between these two values, expressed as the MBC/MIC ratio, is critical for classifying the compound's mode of action.[17]

    • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity.[14][17]

    • Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests bacteriostatic (growth-inhibiting) activity.

The potential mechanism of action for quinazolinone derivatives is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[18] Some non-β-lactam quinazolinones have also been shown to inhibit penicillin-binding proteins (PBPs), mimicking the action of β-lactam antibiotics.[19]

Comprehensive Experimental Workflow

The following diagram provides a high-level overview of the sequential process for determining the MIC and MBC of this compound.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay cluster_analysis Phase 4: Data Analysis Compound Prepare Compound Stock (e.g., in DMSO) SerialDilute Perform 2-Fold Serial Dilutions in 96-Well Plate Compound->SerialDilute Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) Inoculum->InoculatePlate SerialDilute->InoculatePlate IncubateMIC Incubate Plate (16-20h at 35-37°C) InoculatePlate->IncubateMIC ReadMIC Read MIC Value (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates ReadMIC->Subculture IncubateMBC Incubate Agar Plates (18-24h at 35-37°C) Subculture->IncubateMBC ReadMBC Count Colonies and Determine MBC Value (≥99.9% killing) IncubateMBC->ReadMBC Analysis Calculate MBC/MIC Ratio & Classify Activity ReadMBC->Analysis

Caption: High-level workflow for MIC and MBC determination.

Materials and Equipment

Reagents and Consumables
  • Test Compound: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

  • Standard Antibiotic: Ciprofloxacin or Vancomycin (for quality control)

  • Bacterial Strains (Recommended Panel):

    • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923) - Gram-positive

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative

    • Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive

  • Reagents: 0.9% Sterile Saline, McFarland Turbidity Standards (0.5)

  • Consumables: Sterile 96-well, round-bottom microtiter plates; sterile petri dishes; sterile pipette tips; sterile reagent reservoirs.

Equipment
  • Biosafety Cabinet (Class II)

  • Incubator (35 ± 2°C)

  • Vortex Mixer

  • Micropipettes (single and multichannel)

  • Spectrophotometer or Turbidimeter

  • Microplate Reader (Optional, for OD600 measurements)

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 standard for broth microdilution methods.[8][20]

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 12.8 mg/mL or 12800 µg/mL). Ensure complete dissolution.

  • Prepare a working stock by diluting the primary stock in sterile CAMHB. For a final top testing concentration of 128 µg/mL, the working stock should be 256 µg/mL (2X the final concentration).

    • Scientist's Note: The concentration of DMSO in the final test wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria. It is crucial to run a solvent control to validate this.

Step 2: Preparation of Standardized Bacterial Inoculum

  • From a fresh (18-24 hour) MHA plate, aseptically select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is visually done against a white card with black lines or measured photometrically. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][21]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

    • Expert Tip: A typical dilution is 1:100 of the standardized suspension into CAMHB, from which 50 µL will be added to 50 µL of drug solution in the plate.

Step 3: 96-Well Plate Setup and Serial Dilution

  • Dispense 50 µL of sterile CAMHB into wells in columns 2 through 12 of a 96-well plate.

  • Add 100 µL of the 2X working stock solution (e.g., 256 µg/mL) to the wells in column 1.

  • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.

  • Continue this 2-fold serial dilution across the plate to column 10.

  • After mixing column 10, discard the final 50 µL.

  • The plate now contains 50 µL per well of the compound at concentrations ranging from 256 µg/mL down to 0.5 µg/mL.

  • Controls (Column 11 & 12):

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.

G cluster_plate 96-Well Plate Layout for MIC Assay C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 C11 11 C12 12 RA A RB B RC C RD D a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 GC a12 SC conc1 128 conc2 64 conc3 32 conc4 16 conc5 8 conc6 4 conc7 2 conc8 1 conc9 0.5 conc10 0.25 conc_label Final Concentration (µg/mL) after inoculation l1 Test Compound l2 Growth Control (GC) l3 Sterility Control (SC)

Sources

developing assays for 6-Methyl-2-propylamino-3H-4-quinazolinone activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing a Comprehensive Assay Cascade for Characterizing 6-Methyl-2-propylamino-3H-4-quinazolinone Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents due to its structural versatility and broad pharmacological activity.[1][2][3] Derivatives of this class have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents, often by targeting key enzymes like protein kinases.[1][3][4][5] This document provides a comprehensive, multi-tiered strategy for elucidating the biological activity of a novel derivative, this compound. We present a logical progression of assays, from high-throughput biochemical screens to confirm enzymatic inhibition, through secondary cell-based assays to establish physiological relevance, and finally to biophysical methods for direct target engagement validation. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to compound characterization.

A Strategic Framework: The Assay Cascade

The path from a novel compound to a validated lead requires a systematic and logical screening funnel.[6][7][8] This "Assay Cascade" approach is designed to efficiently triage compounds, starting with broad, high-throughput methods and progressing to more complex, physiologically relevant systems. This strategy minimizes resource expenditure by ensuring that only compounds with confirmed activity at each tier advance to the next stage. The proposed cascade for this compound focuses on three critical tiers: primary biochemical screening, secondary cellular characterization, and tertiary biophysical target validation.

Assay_Cascade cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: Target Validation biochem Primary Biochemical Assay (e.g., Kinase Activity) biochem_q Question: Does the compound inhibit the target enzyme? biochem->biochem_q cell Secondary Cell-Based Assay (e.g., Anti-Proliferation) biochem->cell Advance 'Hits' cell_q Question: Is the compound active in a living cell? cell->cell_q biophys Biophysical Assay (e.g., Thermal Shift) cell->biophys Advance 'Leads' biophys_q Question: Does the compound physically bind to the target? biophys->biophys_q

Figure 1: The Tiered Assay Cascade for Compound Characterization.

Tier 1: Primary Biochemical Activity Assay

Scientific Rationale: The quinazolinone scaffold is a well-established "privileged structure" for targeting the ATP-binding pocket of protein kinases.[1][2][9] Therefore, a logical first step is to screen this compound against a panel of kinases to identify potential enzymatic targets. We will use a universal, luminescence-based kinase assay that measures the production of ADP, a common product of all kinase reactions.[9][10] This format is highly amenable to high-throughput screening (HTS) and avoids the hazards and disposal issues associated with traditional radiometric assays.[10]

Protocol 2.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol measures the amount of ADP produced in a kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.

Materials:

  • This compound (Test Compound)

  • Recombinant Human Kinase (e.g., EGFR, a common quinazoline target)[11][12]

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide for EGFR)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM. Also prepare dilutions for the staurosporine positive control.

  • Reaction Setup: Add the following to the wells of a 384-well plate:

    • 2.5 µL of Kinase Buffer.

    • 25 nL of compound dilution or DMSO (vehicle). This results in a final DMSO concentration of <1%, which is critical to minimize solvent interference.[10]

    • 2.5 µL of a 2X enzyme/substrate mix (prepared in Kinase Buffer). Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme before the reaction starts.[9]

  • Initiate Kinase Reaction: Add 5 µL of 1X ATP solution (at the predetermined Km concentration for the specific kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Parameter Recommended Condition Rationale
Plate TypeWhite, Opaque 384-wellMaximizes luminescent signal and prevents well-to-well crosstalk.
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.[10]
ATP ConcentrationAt or near KmEnsures the assay is sensitive to competitive inhibitors.
ControlsVehicle (DMSO), Positive (Staurosporine), No EnzymeEssential for data normalization and validating assay performance.

Tier 2: Secondary Cell-Based Assay

Scientific Rationale: A potent IC₅₀ in a biochemical assay is a promising start, but it does not guarantee activity in a cellular environment.[13] Factors like cell membrane permeability, efflux pump activity, and intracellular target engagement can only be assessed in a living system.[14][15] A cell viability or anti-proliferative assay is a robust secondary screen to confirm that the compound's enzymatic inhibition translates into a functional cellular outcome.[15][16][17]

Cell_Viability_Assay cluster_0 Assay Principle LiveCell Viable Cells (High ATP) Reagent CellTiter-Glo® Reagent (Luciferase/Luciferin) LiveCell->Reagent DeadCell Non-Viable Cells (Low ATP) DeadCell->Reagent Light High Luminescence Reagent->Light ATP-driven reaction NoLight Low Luminescence Reagent->NoLight

Figure 2: Principle of the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 3.1: CellTiter-Glo® Anti-Proliferation Assay

This protocol quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Materials:

  • Human Cancer Cell Line (e.g., A549, non-small cell lung cancer)

  • Appropriate Cell Culture Medium (e.g., F-12K Medium + 10% FBS)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Mix them to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% viability) and a "no cells" control (0% viability).

    • Plot percent viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Parameter Recommended Condition Rationale
Cell Seeding DensityEmpirically determinedMust be optimized so that vehicle-treated cells are in the exponential growth phase at the end of the assay.
Incubation Time72 hoursStandard duration for assessing anti-proliferative, rather than acute cytotoxic, effects.
Plate TypeWhite, Clear-BottomAllows for microscopic inspection of cells before adding the opaque reagent for luminescence reading.
ControlsVehicle (DMSO), Positive (Doxorubicin), No CellsCritical for normalization, assessing compound efficacy relative to a standard, and background subtraction.

Tier 3: Biophysical Assay for Target Engagement

Scientific Rationale: Positive results in biochemical and cellular assays strongly suggest the compound has the desired activity. However, they do not definitively prove that the cellular effect is caused by the compound binding to its intended biochemical target.[18] Off-target effects are a common challenge in drug discovery.[18] A biophysical assay provides direct evidence of target engagement by measuring the physical interaction between the compound and the purified target protein.[][20][21][22] The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an efficient method to confirm this binding.[18][21]

Thermal_Shift_Assay cluster_0 Protein Unfolding cluster_1 Signal Generation cluster_2 Ligand Effect Native Native Protein (Folded) Unfolded Unfolded Protein (Hydrophobic Core Exposed) Native->Unfolded Heat (↑ Temp) Dye Fluorescent Dye Unfolded->Dye Dye Binds Exposed Core Fluorescence Fluorescence Signal Dye->Fluorescence NoLigand No Ligand: Lower Melting Temp (Tm) WithLigand With Ligand: Higher Melting Temp (Tm + ΔTm)

Figure 3: Principle of the Thermal Shift Assay (TSA / DSF).

Protocol 4.1: Differential Scanning Fluorimetry (DSF) for Target Engagement

This protocol measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A bound ligand typically stabilizes the protein, resulting in a positive thermal shift (ΔTm).

Materials:

  • Purified recombinant target protein (e.g., EGFR kinase domain)

  • This compound (Test Compound)

  • Protein-binding fluorescent dye (e.g., SYPRO™ Orange)

  • DSF Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • DMSO

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • qPCR-compatible 96- or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the target protein in DSF buffer at 2X the final concentration (e.g., 4 µM for a 2 µM final concentration).

    • Prepare a working solution of SYPRO™ Orange dye (e.g., 50X from a 5000X stock).

    • Prepare a 10 mM stock of the test compound in DMSO and dilute it in DSF buffer to 2X the final desired concentration.

  • Assay Setup: In each well of a qPCR plate, add:

    • 12.5 µL of the 2X protein solution.

    • 12.5 µL of the 2X compound solution (or buffer with DMSO for the vehicle control).

  • Dye Addition: Add a small volume of the dye to each well to reach the final optimized concentration (e.g., 5X).

  • Thermal Melt:

    • Seal the plate securely.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 0.05°C/second

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • The resulting curve will show a sigmoidal transition. The midpoint of this transition is the melting temperature (Tm).

    • Calculate the Tm by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).

    • Determine the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_vehicle).

Parameter Expected Result for a Binder Interpretation
Tm (Vehicle) Baseline melting temperature (e.g., 48°C)Intrinsic stability of the protein in the assay buffer.
Tm (Compound) Increased melting temperature (e.g., 52°C)The protein is stabilized by the compound.
ΔTm Positive value (e.g., +4°C)Direct evidence of compound binding to the target protein.

Conclusion and Next Steps

This three-tiered assay cascade provides a robust framework for the initial characterization of this compound. A positive result in all three tiers—a potent biochemical IC₅₀, a corresponding cellular GI₅₀, and a positive thermal shift (ΔTm)—builds a strong, data-driven case for the compound's mechanism of action.

Successful characterization would warrant progression to:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric) through kinase kinetics.

  • Lead Optimization: Initiating structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties.

This systematic approach ensures that research efforts are focused on compounds with a high probability of success, ultimately accelerating the drug discovery pipeline.

References

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  • Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

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  • Title: Bioassays for anticancer activities. Source: PubMed. URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences. URL: [Link]

  • Title: Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. Source: ResearchGate. URL: [Link]

  • Title: Biochemical kinase assay to improve potency and selectivity. Source: Domainex. URL: [Link]

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands. Source: PubMed Central (PMC). URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells. Source: Reaction Biology. URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs. Source: ResearchGate. URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs. Source: European Pharmaceutical Review. URL: [Link]

  • Title: Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Source: Biochemistry. URL: [Link]

  • Title: Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Source: SpringerLink. URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI. URL: [Link]

  • Title: Investigating the Importance of Assays in Drug Discovery and Development. Source: News-Medical.Net. URL: [Link]

  • Title: Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Source: EurekAlert!. URL: [Link]

  • Title: Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Source: RSC Publishing. URL: [Link]

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Source: Spandidos Publications. URL: [Link]

  • Title: Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Source: ResearchGate. URL: [Link]

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI. URL: [Link]

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Source: PubMed Central. URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery. Source: National Institutes of Health (PMC). URL: [Link]

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Application Notes and Protocols for Enzyme Inhibition Studies of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Enzyme Inhibition

The quinazolinone core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, including numerous enzymes.[2] Derivatives of 4(3H)-quinazolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects, many of which are attributed to their enzyme inhibitory properties.[2][3]

Quinazolinone-based compounds have been successfully developed as inhibitors of various enzymes, such as tyrosine kinases (e.g., Gefitinib, Erlotinib), dihydrofolate reductase, and poly (ADP-ribose) polymerase (PARP).[4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of a novel quinazolinone derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone , for its potential as an enzyme inhibitor. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest it is a promising candidate for medicinal chemistry applications, providing hydrogen-bonding and stability for drug scaffolds.[] The protocols outlined herein are designed to be broadly applicable for the characterization of novel enzyme inhibitors.

Getting Started: Characterization of this compound

Before initiating enzyme inhibition studies, it is crucial to fully characterize the test compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃O[]
Molecular Weight217.272 g/mol []
Purity>95% (Recommended)N/A
SolubilityTo be determined experimentally in relevant buffers and DMSON/A

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to the reliability of enzyme inhibition assays.

Causality: Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules due to its high dissolving power. However, high concentrations of DMSO can inhibit enzyme activity. Therefore, it is crucial to keep the final DMSO concentration in the assay low and consistent across all experiments.

Step-by-Step Methodology:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • For each experiment, prepare fresh serial dilutions from the stock solution using the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is typically ≤1% (v/v).

Phase 1: Initial Screening and IC50 Determination

The first step in evaluating a potential enzyme inhibitor is to determine its potency, which is commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7]

dot

IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Set up Enzyme Reaction with Inhibitor A->B C Measure Enzyme Activity B->C D Plot % Inhibition vs. [Inhibitor] C->D E Determine IC50 from Dose-Response Curve D->E

Caption: Workflow for IC50 Determination.

Protocol 2: IC50 Determination Assay

Causality: This protocol uses a series of inhibitor concentrations to generate a dose-response curve. The sigmoidal shape of this curve allows for the accurate determination of the IC50 value, which is a key parameter for comparing the potency of different inhibitors.[7]

Step-by-Step Methodology:

  • Select a Target Enzyme and Substrate: Based on the broad activity of quinazolinones, potential targets could include various kinases, tyrosinase, or dihydrofolate reductase.[4][5][8]

  • Prepare Reagents:

    • Assay Buffer: Specific to the enzyme being tested.

    • Enzyme Solution: Prepare a working solution of the enzyme in assay buffer.

    • Substrate Solution: Prepare a working solution of the substrate in assay buffer. The concentration should be at or near the Michaelis constant (Km) for sensitive IC50 determination.

    • Inhibitor Dilutions: Prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM) in the assay buffer. Include a "no inhibitor" control.

  • Assay Procedure (example for a 96-well plate format):

    • To each well, add a specific volume of the inhibitor dilution or buffer (for the control).

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Table 2: Example Data Layout for IC50 Determination

[Inhibitor] (µM)Log [Inhibitor]Enzyme Activity (Rate)% Inhibition
0 (Control)N/A1.20
0.01-21.18.3
0.1-10.925
100.650
1010.283.3
10020.0595.8

Phase 2: Elucidating the Mechanism of Inhibition

Once the IC50 is determined, the next critical step is to understand how the inhibitor affects the enzyme's function. This involves determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[9]

dot

Caption: Simplified models of competitive and non-competitive inhibition.

Protocol 3: Enzyme Kinetics and Lineweaver-Burk Plot Analysis

Causality: By measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.[10][11] The changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) reveal how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.[9]

Step-by-Step Methodology:

  • Perform Enzyme Assays:

    • Set up a series of reactions with varying substrate concentrations and a fixed concentration of the enzyme.

    • Repeat this series of reactions in the presence of at least two different fixed concentrations of this compound (e.g., at its IC50 and 2x IC50).

    • Include a control series with no inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each reaction.

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S] for each inhibitor concentration on the same graph (Lineweaver-Burk plot).

    • Analyze the plot to determine the mechanism of inhibition.[10][12]

Table 3: Interpretation of Lineweaver-Burk Plots

Inhibition TypeVmaxKmLineweaver-Burk Plot
CompetitiveUnchangedIncreasesLines intersect at the y-axis
Non-competitiveDecreasesUnchangedLines intersect at the x-axis
UncompetitiveDecreasesDecreasesParallel lines
MixedDecreasesIncreases or DecreasesLines intersect in the second or third quadrant

Phase 3: Determining the Reversibility of Inhibition

Understanding whether an inhibitor binds reversibly or irreversibly is crucial for its therapeutic potential.[13] Reversible inhibitors typically form non-covalent bonds with the enzyme, while irreversible inhibitors often form covalent bonds.[14]

Protocol 4: Reversibility Study by Dilution

Causality: This method tests whether the enzyme's activity can be restored after the inhibitor is removed by dilution. If the inhibition is reversible, diluting the enzyme-inhibitor complex will cause the inhibitor to dissociate, and enzyme activity will be recovered.[15]

Step-by-Step Methodology:

  • Pre-incubation:

    • Incubate a concentrated solution of the enzyme with a high concentration of this compound (e.g., 10x IC50) for a set period (e.g., 30-60 minutes) to allow for binding.

    • As a control, incubate the enzyme with buffer alone.

  • Dilution and Activity Measurement:

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

    • Similarly, dilute the control enzyme solution.

    • Immediately measure the enzyme activity over time.

  • Data Analysis:

    • Compare the initial reaction rate of the diluted enzyme-inhibitor sample with the diluted control sample.

    • If the activity of the enzyme pre-incubated with the inhibitor recovers to the level of the control, the inhibition is reversible.[15]

    • If the activity remains suppressed, the inhibition is likely irreversible or very slowly reversible.

Conclusion and Future Directions

These application notes provide a structured and scientifically grounded approach to the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its IC50, mechanism of inhibition, and reversibility, researchers can gain valuable insights into its therapeutic potential.

Further studies could involve:

  • Screening against a panel of enzymes to determine selectivity.

  • Structure-activity relationship (SAR) studies with analogs to optimize potency and selectivity.

  • In silico molecular docking studies to predict the binding mode of the inhibitor to the target enzyme.

  • Cell-based assays to evaluate the compound's efficacy in a more biologically relevant context.

By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively advance the study of novel quinazolinone derivatives in the exciting field of drug discovery.

References

  • Reaction Biology. (n.d.). Proposal of Reversibility Study - HotSpot Kinase Activity Assay. Retrieved from [Link]

  • MCAT. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Jiang, Z., et al. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, January 15). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Tipton, K. F. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3 H)-quinazolinone analogues: In silico studies. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (n.d.). NIH. Retrieved from [Link]

  • The Equations of Enzyme Kinetics. (2025, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Retrieved from [Link]

  • Fankhauser, D. (1994, May 8). Protocol for Lineweaver-Burk Plot: Lactase Kinetics. Retrieved from [Link]

  • Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implications. (2023, August 19). MDPI. Retrieved from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • a review on quinazolinone and its derivatives with diverse biological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. Retrieved from [Link]

  • Biological Activity of Quinazolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved from [Link]

  • Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC - PubMed Central. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (n.d.). Scirp.org. Retrieved from [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023, July 25). Journal of Chemistry and Technologies. Retrieved from [Link]

Sources

Formulation Protocols for 6-Methyl-2-propylamino-3H-4-quinazolinone in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Foundational Analysis: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the mandatory first step in developing any formulation strategy.[4] This data, often found in the supplier's Certificate of Analysis (CoA) or chemical databases, dictates solvent choice, potential for precipitation, and handling requirements.

Key physicochemical data for 6-Methyl-2-propylamino-3H-4-quinazolinone are summarized below.

PropertyValueSource
CAS Number 1015479-08-9[5][6]
Molecular Formula C₁₂H₁₅N₃O[6][]
Molecular Weight 217.27 g/mol [5][6][]
Purity ≥97.0% (Typical)[5]
Solubility Data not widely published. Must be determined empirically.
Stability Data not widely published. Assume sensitivity to light and pH extremes until proven otherwise.

Causality Behind the Data: The molecular weight is essential for calculating molar concentrations for stock solutions.[4] The purity value is critical; for high-accuracy work, the mass of the compound should be corrected for purity to ensure the final concentration is precise.[8] The most critical missing parameter is solubility. It is imperative for the end-user to perform preliminary solubility tests in common laboratory solvents (e.g., DMSO, Ethanol, PEG 400, water) before preparing large-scale formulations. Studies on similar quinazoline derivatives suggest solubility is often higher in organic solvents like N,N-dimethylformamide (DMF) and may increase with temperature.[9]

Primary Stock Solution: Preparation and Handling

The primary stock solution is the cornerstone of all subsequent experimental dilutions. Its accuracy and stability are paramount for generating reproducible data.[3][10] A concentrated stock solution minimizes the errors associated with weighing very small masses for each experiment and conserves valuable compound.[11] Dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice due to its broad solubilizing power for heterocyclic organic molecules.

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example (for 10 mL of 10 mM stock): Mass = 10 mM × 10 mL × 217.27 g/mol / 1000 = 21.73 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 21.73 mg) of the compound into a sterile, conical tube (e.g., 15 mL).

    • Rationale: Analytical balances provide the necessary precision for this critical step.[8] Using a slightly larger tube than the final volume prevents loss during vortexing.

  • Solubilization: Add a portion of high-purity, anhydrous DMSO (e.g., 8 mL) to the tube. Cap tightly and vortex vigorously for 2-5 minutes. If the solid does not fully dissolve, sonicate in a water bath for 5-10 minutes.

    • Rationale: Anhydrous DMSO prevents the introduction of water, which could cause hydrolysis or precipitation of a hydrophobic compound. Sonication provides energy to break up the crystal lattice and facilitate dissolution.

  • Quantitative Transfer & Final Volume: Once the compound is fully dissolved, transfer the solution to a Class A 10 mL volumetric flask. Rinse the original tube with a small amount of fresh DMSO (e.g., 1 mL) and add the rinse to the flask. Repeat the rinse. Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

    • Rationale: Volumetric flasks are calibrated for high accuracy and are the standard for preparing solutions of known concentration.[8] The quantitative transfer step ensures that any compound adhering to the original tube is included, maintaining the accuracy of the final concentration.[4]

  • Homogenization & Aliquoting: Cap the volumetric flask and invert it 15-20 times to ensure a homogenous solution. Transfer the stock solution into smaller, single-use, light-blocking cryovials (e.g., 100 µL aliquots).

    • Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles, which can compromise compound integrity.[4] Light-blocking vials are recommended as a precaution against photodegradation.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, date, and your initials. Store at -20°C for short-to-medium-term use or -80°C for long-term archival storage.[4]

G cluster_prep Preparation cluster_qc Accuracy & QC cluster_store Storage calc 1. Calculate Mass (e.g., 21.73 mg for 10mL @ 10mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh dissolve 3. Add Solvent (DMSO) & Vortex/Sonicate weigh->dissolve transfer 4. Quantitative Transfer to Volumetric Flask dissolve->transfer volume 5. Adjust to Final Volume transfer->volume mix 6. Homogenize (Invert 15-20x) volume->mix aliquot 7. Aliquot into Light-Blocking Vials mix->aliquot store 8. Label & Store (-20°C or -80°C) aliquot->store

Fig 1. Workflow for preparing a primary stock solution.

Formulation for In Vitro Assays

For cell-based or biochemical assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. The primary consideration is to minimize the final concentration of the organic solvent to avoid artifacts and cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is best practice to keep it below 0.1% and to always include a vehicle-only control in the experiment.

Protocol 3.1: Preparation of Working Solutions for Cell Culture
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or buffer. For example, dilute the 10 mM stock 1:100 into medium to create a 100 µM solution.

    • Rationale: This two-step dilution process improves accuracy when preparing very low final concentrations. It also minimizes the volume of concentrated stock needed, reducing the risk of handling errors.

  • Final Dilution: Add the required volume of the intermediate (or primary) stock solution to the final volume of cell culture medium in your assay plate wells.

    • Example (for a final concentration of 1 µM in a 100 µL well): Add 1 µL of the 100 µM intermediate solution to 99 µL of medium in the well. The final DMSO concentration will be 0.01%.

  • Vehicle Control: In parallel, prepare control wells that receive the same final concentration of DMSO without the compound. This is accomplished by adding an equivalent volume of the solvent used for the final dilution step (e.g., 1 µL of a 1:100 DMSO/medium mixture).

    • Rationale: The vehicle control is essential to ensure that any observed biological effects are due to the compound itself and not the solvent system.

G stock Primary Stock (10 mM in DMSO) intermediate Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate 1:100 Dilution control Vehicle Control (Solvent in Assay Well) stock->control Prepare Matching Solvent Dilution final Final Working Solution (e.g., 1 µM in Assay Well) intermediate->final Serial Dilutions

Fig 2. Dilution scheme for in vitro experiments.

Formulation for In Vivo Administration

Formulating a poorly water-soluble compound for in vivo studies is a significant challenge that requires careful selection of a vehicle to ensure solubility, stability, and tolerability in the animal model.[12][13] The goal is to create a formulation that allows for safe and consistent administration while maximizing bioavailability.[13] The choice of vehicle is highly dependent on the route of administration (e.g., oral, intraperitoneal, intravenous).

It is critical to test the tolerability of the chosen vehicle in a small cohort of animals before proceeding with the main study. [14]

Table of Common Excipients for Preclinical Formulations
ExcipientClassFunctionCommon Use & Considerations
DMSO Aprotic SolventSolubilizerPotent solvent, but can have its own biological effects and cause irritation at high concentrations. Often used as a co-solvent.[15]
PEG 300/400 Co-solventSolubilizerWater-miscible, low toxicity. Frequently used in oral and parenteral formulations to dissolve hydrophobic compounds.[16][17]
Polysorbate 80 (Tween 80) SurfactantWetting/Emulsifying AgentNon-ionic surfactant used to increase solubility and create stable suspensions or emulsions. Common in both oral and IV formulations.[16][18]
Carboxymethylcellulose (CMC) Suspending AgentViscosity ModifierForms a stable suspension for oral gavage, preventing the compound from settling. Typically used at 0.5-1% w/v.[15]
Saline (0.9% NaCl) Aqueous VehicleDiluentIsotonic aqueous base for IP and IV injections.[15]
Protocol 4.1: Preparation of a Suspension for Oral Gavage (10 mg/kg)

This protocol describes a common approach for oral administration, creating a stable suspension.

  • Pre-Calculation (for a 10 mL formulation at 1 mg/mL for a 10 mg/kg dose at 10 mL/kg):

    • Compound Mass: 1 mg/mL × 10 mL = 10 mg

    • Tween 80 (5%): 0.05 × 10 mL = 0.5 mL

    • CMC Vehicle (0.5% w/v): 0.5 g CMC in 100 mL water.

  • Wetting the Compound: In a glass mortar, place the weighed 10 mg of this compound. Add the 0.5 mL of Tween 80. Gently triturate with a pestle until a smooth, uniform paste is formed.

    • Rationale: This step is critical. The surfactant coats the particles of the compound, reducing surface tension and allowing them to be dispersed evenly in the aqueous vehicle, preventing clumping.

  • Creating the Suspension: Slowly add the 0.5% CMC vehicle to the mortar in small increments (e.g., 1 mL at a time), triturating continuously to form a homogenous suspension.

  • Final Volume & Homogenization: Transfer the suspension to a 10 mL graduated cylinder or volumetric flask. Rinse the mortar and pestle with the remaining CMC vehicle to ensure quantitative transfer. Adjust to the final 10 mL volume. Transfer to a storage vial with a magnetic stir bar.

  • Pre-Dosing: Stir the formulation continuously on a stir plate before and during dose administration to ensure a uniform suspension is drawn into the syringe for each animal. Visually inspect for any precipitation or phase separation.

G cluster_solution Solution Formulation cluster_suspension Suspension Formulation start Start: Determine Route & Required Dose sol_check Is Compound Soluble in Aqueous Vehicle? start->sol_check cosolvent Use Co-solvent System (e.g., PEG400, DMSO) sol_check->cosolvent Yes surfactant Wet Compound with Surfactant (e.g., Tween 80) sol_check->surfactant No final_sol Dilute in Saline/PBS Check for Precipitation cosolvent->final_sol susp_agent Add Suspending Agent (e.g., 0.5% CMC) surfactant->susp_agent final_susp Homogenize & Stir During Dosing susp_agent->final_susp

Fig 3. Decision workflow for selecting an in vivo formulation strategy.

References

  • Title: Excipients for Small Molecule Delivery Source: Croda Pharma URL: [Link]

  • Title: Stock Solutions 101: Everything You Need to Know Source: G-Biosciences URL: [Link]

  • Title: Best Practices For Stock Solutions Source: FasterCapital URL: [Link]

  • Title: How to Make Accurate Stock Solutions Source: Bitesize Bio URL: [Link]

  • Title: Solutions and dilutions: working with stock solutions Source: Rice University URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations Source: Kinam Park (via researchgate.net for abstract) URL: [Link]

  • Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]

  • Title: Vehicles for Animal Studies Source: Gad Consulting Services URL: [Link]

  • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species Source: ResearchGate URL: [Link]

  • Title: The Selection of Excipients for Oral Solid Dosage Forms Source: aaps.org URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies Source: MDPI URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies Source: Bentham Science URL: [Link]

  • Title: Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives Source: MDPI URL: [Link]

  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: CIBTech URL: [Link]

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: MDPI URL: [Link]

  • Title: Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a bicyclic heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is considered a "privileged structure," forming the basis of numerous bioactive molecules, including over 150 naturally occurring alkaloids.[2] Quinazolinone derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Their versatility stems from the ability to readily modify the core structure at various positions, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[5][6]

This application note provides a detailed guide for the high-throughput screening (HTS) of a specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone. While the precise biological target of this compound is yet to be fully elucidated, the protocols outlined herein are designed to be adaptable for screening against various potential targets, such as kinases and cancer cell lines, based on the known activities of structurally related quinazolinones.[7]

Molecular Profile: this compound

PropertyValue
IUPAC Name 6-methyl-2-(propylamino)quinazolin-4(3H)-one
CAS Number 1015479-08-9[]
Molecular Formula C12H15N3O[]
Molecular Weight 217.27 g/mol []
Chemical Structure (See Figure 1)
Chemical structure of this compound

Figure 1. Chemical structure of this compound.

High-Throughput Screening Workflow

The successful identification of bioactive compounds through HTS requires a systematic and robust workflow. The following diagram illustrates a typical cascade for screening a novel compound like this compound.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Assay Development Assay Development Single-Dose Screening Single-Dose Screening Assay Development->Single-Dose Screening Optimized Assay Dose-Response Analysis Dose-Response Analysis Single-Dose Screening->Dose-Response Analysis Initial Hits Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Confirmed Hits SAR Studies SAR Studies Orthogonal Assays->SAR Studies Validated Hits In Vivo Models In Vivo Models SAR Studies->In Vivo Models Optimized Leads

Caption: A generalized workflow for high-throughput screening and lead development.

Protocol 1: Biochemical Kinase Inhibition Assay (Example: EGFR)

Many quinazolinone derivatives are known to be potent kinase inhibitors, with some approved as anticancer drugs targeting the epidermal growth factor receptor (EGFR).[1] This protocol describes a representative biochemical assay to screen for inhibitory activity against a kinase like EGFR.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is often employed for its sensitivity and low background.

Materials and Reagents:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in 100% DMSO)

  • Positive Control (e.g., Gefitinib)

  • Detection Reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

  • Low-volume 384-well white plates

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the assay plate wells.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of a known EGFR inhibitor (e.g., Gefitinib) for positive controls.

  • Enzyme and Substrate Addition:

    • Prepare a solution of EGFR and biotinylated substrate in assay buffer.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mixture in detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the TR-FRET ratio and normalize the data to controls to determine the percent inhibition for each compound concentration.

Data Analysis and Interpretation:

The primary output of this assay is the percent inhibition of kinase activity at various concentrations of the test compound. This data is then used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A potent inhibitor will have a low IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol outlines a method to assess the ability of this compound to inhibit the growth of cancer cells. A cell line known to be sensitive to quinazolinone-based drugs, such as a non-small cell lung cancer line (e.g., A549), could be a suitable starting point.[9]

Principle: This assay measures cell viability as an indicator of proliferation. A common method is to quantify the amount of ATP present, which is proportional to the number of metabolically active cells.

Materials and Reagents:

  • Human cancer cell line (e.g., A549)

  • Cell Culture Medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in 100% DMSO)

  • Cell Viability Assay Kit (e.g., CellTiter-Glo®)

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

  • Positive Control (e.g., a known cytotoxic agent like Doxorubicin)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to a final concentration of approximately 1,000-5,000 cells per 40 µL.

    • Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition:

    • Perform a serial dilution of the this compound stock solution.

    • Add 100 nL of the diluted compounds to the cell plates using an automated liquid handler.

    • Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound concentration.

Data Analysis and Interpretation:

Similar to the biochemical assay, the data is used to generate a dose-response curve and calculate the GI₅₀ (the concentration for 50% of maximal inhibition of cell growth). A lower GI₅₀ value indicates greater antiproliferative activity.

Potential Mechanism of Action

While the specific mechanism of this compound is unknown, quinazolinone derivatives have been shown to induce cell death through various pathways, including apoptosis and autophagy.[7] Some derivatives can also inhibit topoisomerase II, interfering with DNA replication and repair.[7] The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a quinazolinone-based kinase inhibitor.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) This compound This compound This compound->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Proliferation & Survival Proliferation & Survival Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Proliferation & Survival

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial high-throughput screening of this compound. Positive hits from these primary screens should be subjected to further validation, including orthogonal assays, selectivity profiling against a panel of other kinases, and further mechanism of action studies. The inherent versatility of the quinazolinone scaffold suggests that this and related compounds hold significant promise for the discovery of novel therapeutic agents.[4]

References

  • The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (2019). PubMed.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.
  • Study on quinazolinone derivative and their pharmacological actions. (2024).
  • Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries. (n.d.). Benchchem.
  • Discovery of novel benzoquinazolinones and thiazoloimidazoles, inhibitors of influenza H5N1 and H1N1 viruses, from a cell-based high-throughput screen. (n.d.). PubMed.
  • High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. (2016). PLOS One.
  • This compound. (n.d.). CymitQuimica.
  • CAS 1015479-08-9 this compound. (n.d.). BOC Sciences.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.
  • 6-methyl-2-propyl-4(3H)-Quinazolinone | 134603-89-7. (n.d.). ChemicalBook.
  • This compound. (n.d.).
  • Quinazolinones and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methyl-2-propylamino-3H-4-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges commonly associated with this class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.

Introduction to Quinazolinone Solubility

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, its rigid, fused heterocyclic ring system often leads to high crystal lattice energy and significant hydrophobicity, resulting in poor aqueous solubility.[1] This low solubility can be a major hurdle, leading to issues such as compound precipitation, inconsistent results in biological assays, and poor bioavailability in preclinical studies.[1][2]

This compound, with its molecular formula C₁₂H₁₅N₃O and molecular weight of 217.27, is expected to share these general solubility characteristics.[3][] This guide will provide a logical, step-by-step approach to systematically address and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions and challenges encountered when working with this compound.

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: The poor water solubility of this compound stems from its molecular structure. The quinazolinone core is a planar, aromatic system that is inherently hydrophobic. This, combined with the lipophilic methyl and propylamino substituents, leads to strong intermolecular forces in the solid state (high crystal lattice energy) and an unfavorable interaction with polar water molecules.[1] Overcoming this requires strategies that either disrupt the crystal lattice or modify the solvent environment to be more favorable for the compound.

Q2: What is the best initial solvent to prepare a stock solution?

A2: The standard approach is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a wide range of organic molecules.[1][5] For particularly challenging compounds, gentle warming (e.g., 37°C) and sonication can be employed to facilitate dissolution in DMSO.[1] Always use fresh, anhydrous DMSO, as absorbed water can reduce its solubilizing capacity.[1]

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is a classic sign that the compound's solubility limit has been exceeded in the final aqueous medium.[1] There are several effective strategies to counteract this:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Use a Co-solvent: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into the aqueous buffer can enhance solubility.[1][2]

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1][2]

  • Utilize Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, effectively shielding its hydrophobic regions and increasing aqueous solubility.[1][2]

Q4: How does pH affect the solubility of this compound?

A4: The 4(3H)-quinazolinone core contains both acidic and basic functional groups, meaning its ionization state—and therefore its solubility—is pH-dependent. The propylamino group is basic and will become protonated (positively charged) at acidic pH. This ionization typically increases aqueous solubility. Conversely, the amide proton in the quinazolinone ring is weakly acidic. Therefore, adjusting the pH of your buffer can be a powerful tool. For quinazolinone derivatives, which are often weak bases, solubility is generally higher in acidic conditions (e.g., pH 4-6) where the molecule becomes ionized.[1] It is crucial to ensure that the chosen pH does not negatively impact your compound's stability or the biological integrity of your assay.

Troubleshooting Guide: From Benchtop to Preclinical Models

This section provides solutions to specific problems you may encounter during your research.

Problem / Observation Probable Cause Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-50°C) and ultrasonication to aid dissolution.[1]
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete re-dissolution before use.[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium leads to variable effective concentrations.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from FAQ A3 (co-solvents, surfactants, cyclodextrins). Consider potential binding to plastics or interactions with media components.[1]
Potent in vitro activity, but poor oral bioavailability in animal models. Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.[1][2]Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve dissolution rate and bioavailability.[6][7]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or block (optional)

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a warming bath set to 37°C for 10-15 minutes.

  • Following warming, vortex the solution again.

  • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before storage.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines how to test the effect of co-solvents on the solubility of your compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vortex mixer

Procedure:

  • Prepare several dilutions of your aqueous buffer containing different final percentages of a co-solvent (e.g., 1%, 2%, 5% v/v).

  • To 99 µL of the co-solvent/buffer mixture, add 1 µL of the 10 mM DMSO stock solution to achieve a final compound concentration of 100 µM.

  • Vortex the mixture immediately and vigorously for 30 seconds.

  • Allow the solution to stand at room temperature for 30 minutes.

  • Visually inspect for any signs of precipitation. Compare the clarity of the solutions to determine the minimum co-solvent concentration required to maintain solubility.

Visualization of Experimental Workflows

G cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution & Troubleshooting weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex1 Vortex Vigorously add_dmso->vortex1 dissolved1 Fully Dissolved? vortex1->dissolved1 warm Warm (37°C) dissolved1->warm No stock_ready Stock Solution Ready dissolved1->stock_ready Yes sonicate Sonicate warm->sonicate sonicate->vortex1 dilute Dilute Stock into Aqueous Buffer precipitate Precipitation? assay_ready Assay Ready troubleshoot Apply Solubility Enhancement Strategy

Advanced Formulation Strategies

For in vivo applications where oral bioavailability is critical, more advanced formulation techniques are often necessary. These methods aim to increase the dissolution rate and apparent solubility of the drug in the gastrointestinal tract.

Strategy Mechanism of Action Considerations
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. This enhances wettability and prevents recrystallization, leading to faster dissolution.[6][8][9]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Polymer selection is critical.
Nanosuspension The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[7][10]High-energy milling or homogenization is required. Physical stability of the nanoparticles must be ensured.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation spontaneously forms a fine microemulsion upon contact with GI fluids, keeping the drug solubilized.[7][10]Excipient selection is complex and crucial for performance. Potential for GI side effects with high surfactant loads.
Cyclodextrin Complexation Formation of an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, presenting a hydrophilic exterior.[2][7]Stoichiometry of the complex must be determined. Not suitable for very large molecules.
Visualization of Solubility Enhancement Mechanisms

G compound Poorly Soluble Compound cosolvent cosolvent compound->cosolvent Reduces solvent polarity surfactant surfactant compound->surfactant Encapsulation cyclodextrin cyclodextrin compound->cyclodextrin Complexation ph_adjust ph_adjust compound->ph_adjust Creates charged species solution Compound in Aqueous Solution cosolvent->solution surfactant->solution cyclodextrin->solution ph_adjust->solution

References

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 19, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 19, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 19, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone. As Senior Application Scientists with extensive field experience, we have designed this comprehensive guide to assist you in navigating the intricacies of this synthetic process. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges. Our approach is grounded in established chemical principles and validated methodologies to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.

I. Low or No Product Yield

A diminished or complete lack of your target compound is a frequent hurdle. The underlying causes can often be traced back to several key areas of the experimental setup.

Q: My reaction is yielding very little or no this compound. What are the likely culprits and how can I address them?

A: Low or nonexistent yields in quinazolinone synthesis can be frustrating, but a methodical investigation of your reaction parameters will often reveal the root cause. Here’s a breakdown of potential issues and their solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables that can dramatically influence the outcome of your synthesis.

    • Temperature: Many classical quinazolinone syntheses require elevated temperatures to proceed efficiently. If you are observing poor conversion of your starting materials, a systematic temperature screen is recommended. For instance, in related syntheses, temperatures ranging from 80°C to 150°C have been employed.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures will help identify the optimal condition for your specific setup.

    • Reaction Time: Incomplete reactions are a common source of low yields. It is crucial to monitor the consumption of your starting materials over time. A time-course study, with samples taken at regular intervals, will help determine the point at which the reaction has reached completion.

    • Solvent: The polarity and boiling point of your solvent can significantly impact reactant solubility and reaction kinetics. Solvents such as ethanol, dimethylformamide (DMF), and toluene are commonly used in quinazolinone synthesis. If you are experiencing poor solubility or low reaction rates, consider screening a panel of solvents with varying properties.

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in reactants like 5-methylanthranilic acid or propylamine can introduce competing side reactions, leading to the formation of unwanted by-products and a lower yield of the desired product.

    • Verification: Always verify the purity of your starting materials using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or chromatography.

    • Purification: If impurities are detected, purify your starting materials before proceeding with the synthesis. Recrystallization or column chromatography are effective methods for purifying solid and liquid reagents, respectively.

  • Inefficient Cyclization: The formation of the quinazolinone ring is a critical step that can be prone to failure if not properly facilitated.

    • Dehydrating Agents: In syntheses starting from anthranilic acid derivatives, the removal of water is often necessary to drive the cyclization equilibrium towards the product. The use of dehydrating agents or a Dean-Stark apparatus can be beneficial.

    • Catalysis: While not always necessary, some quinazolinone syntheses benefit from the addition of an acid or base catalyst to promote cyclization.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare 2-alkylamino-quinazolinones?

A1: A prevalent and effective method involves a multi-step sequence starting from a substituted anthranilic acid.[1] The general strategy is as follows:

  • Cyclization: The substituted anthranilic acid (in this case, 5-methylanthranilic acid) is first cyclized to form the corresponding quinazolinedione.

  • Chlorination: The quinazolinedione is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), to yield a 2,4-dichloroquinazoline intermediate.

  • Selective Hydrolysis: The 2,4-dichloroquinazoline is selectively hydrolyzed to replace the chlorine atom at the 4-position with a hydroxyl group, forming a 2-chloro-4(3H)-quinazolinone.

  • Nucleophilic Substitution: Finally, the remaining chlorine atom at the 2-position is displaced by the desired amine (propylamine) through a nucleophilic aromatic substitution reaction to yield the final product.[1]

Q2: I am observing multiple spots on my TLC plate after the final reaction step. What are the likely by-products?

A2: The formation of by-products is a common occurrence. In the synthesis of 2-alkylamino-quinazolinones, you might encounter:

  • Unreacted 2-chloro-6-methyl-4(3H)-quinazolinone: If the nucleophilic substitution reaction with propylamine is incomplete, you will see the starting material on your TLC.

  • Hydrolysis product: The 2-chloro intermediate can undergo hydrolysis to form 6-methyl-quinazoline-2,4(1H,3H)-dione, especially if water is present in the reaction mixture.

  • Over-alkylation: While less common with primary amines, there is a possibility of the secondary amine product reacting further.

  • Side reactions of propylamine: Propylamine can potentially react with other electrophilic species present in the reaction mixture.

Q3: What is the best method for purifying the final product?

A3: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective technique for separating the desired product from unreacted starting materials and by-products, especially if they have different polarities. A silica gel column with a gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is a common choice.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method to obtain highly pure material. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound, based on established synthetic strategies for analogous compounds.[1]

Protocol 1: Synthesis of 6-Methyl-2,4-dichloroquinazoline
  • Step 1: Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione.

    • In a round-bottom flask equipped with a reflux condenser, combine 5-methylanthranilic acid (1 equivalent) and urea (2 equivalents).

    • Heat the mixture to 160°C and maintain this temperature for 20 hours.

    • Allow the reaction mixture to cool to room temperature. The solid product can be purified by washing with water and a suitable organic solvent like ethanol.

  • Step 2: Chlorination to 6-Methyl-2,4-dichloroquinazoline.

    • To the crude 6-methylquinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, excess) and a catalytic amount of triethylamine.

    • Reflux the mixture at 120°C for 17 hours.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 6-methyl-2,4-dichloroquinazoline.

Protocol 2: Synthesis of this compound
  • Step 1: Selective Hydrolysis to 2-Chloro-6-methyl-4(3H)-quinazolinone.

    • Dissolve the crude 6-methyl-2,4-dichloroquinazoline (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add 2 N sodium hydroxide solution and stir the mixture at room temperature for 20 hours.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-chloro-6-methyl-4(3H)-quinazolinone.

  • Step 2: Nucleophilic Substitution with Propylamine.

    • In a sealed reaction vessel, dissolve 2-chloro-6-methyl-4(3H)-quinazolinone (1 equivalent) in dimethylformamide (DMF).

    • Add propylamine (1.5-2 equivalents) to the solution.

    • Heat the reaction mixture to 85°C and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation

To aid in the optimization of your synthesis, the following table summarizes typical reaction parameters that can be varied and their potential impact on the yield of 2-alkylamino-quinazolinones.

ParameterCondition ACondition B (Optimized)Expected Yield (%)Reference
Catalyst (Cyclization) NoneLewis Acid (e.g., BF₃·OEt₂)-[2]
Temperature (Substitution) Room Temperature85-100°C-[1]
Solvent (Substitution) Toluene (non-polar)DMF (polar aprotic)-[1]
Base (Substitution) NoneOrganic Base (e.g., Et₃N)-[1]

Visualizing the Synthesis and Troubleshooting

To provide a clearer understanding of the synthetic pathway and the troubleshooting logic, the following diagrams have been generated.

Synthetic Workflow

SynthesisWorkflow A 5-Methylanthranilic Acid B 6-Methylquinazoline-2,4(1H,3H)-dione A->B Urea, 160°C C 6-Methyl-2,4-dichloroquinazoline B->C POCl3, Et3N, 120°C D 2-Chloro-6-methyl-4(3H)-quinazolinone C->D 2N NaOH, rt E This compound D->E Propylamine, DMF, 85°C

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low or No Product Yield Q1 Are starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions optimal? A1_Yes->Q2 Sol1 Purify starting materials (Recrystallization/Chromatography) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is cyclization/substitution inefficient? A2_Yes->Q3 Sol2 Optimize temperature, time, and solvent A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No Sol3 Consider catalyst or dehydrating agent Q3->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

  • Aurigene Pharmaceutical Services. (n.d.). An efficient one pot synthesis of 2-amino quinazolin-4(3H) - ones. Retrieved from [Link]

  • Cieplik, J., & Stolarczyk, M. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(15), 4987. [Link]

  • Royal Society of Chemistry. (2017). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. Retrieved from [Link]

  • Lee, C. H., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 15(10), 1198. [Link]

  • Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

  • Gomtsyan, A., et al. (1998). Original 2-alkylamino-6-halogenoquinazolin-4(3H)-ones and K(ATP) channel activity. Journal of Medicinal Chemistry, 41(14), 2456-2463. [Link]

  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4234. [Link]

  • Alagarsamy, V., et al. (2003). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 26(12), 1711-1714. [Link]

  • Kallitsakis, M. G., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1324. [Link]

  • Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(23), 5676. [Link]

  • ResearchGate. (n.d.). General routes of synthesis of quinazolin-4(3H)-one. Retrieved from [Link]

  • Roopan, S. M., et al. (2011). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[6-chloro-2-methyl-4-(4-methylphenyl)-4H-quinazolin-3-yl]-N,N-dimethylpropan-1-amine. PubChem Compound Summary for CID 54669774. Retrieved from [Link].

  • ResearchGate. (n.d.). Reaction and conditions for the synthesis of compounds 3–6. Retrieved from [Link]

  • Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o390. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

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Technical Support Center: 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methyl-2-propylamino-3H-4-quinazolinone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound in solution, thereby promoting reproducible and reliable experimental outcomes.

Introduction

This compound belongs to the quinazolinone class of heterocyclic compounds, a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The stability of this compound in solution is paramount for accurate biological assays, formulation development, and pharmacokinetic studies. Degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide will help you navigate the challenges associated with the solution stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent.[3][4] The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[1]

Q2: What is the general stability of the quinazolinone ring system?

A2: The 4(3H)-quinazolinone ring is reported to be quite stable against oxidation, reduction, and hydrolysis in many chemical reactions.[1] However, they can be degraded when boiled in dilute acid or alkaline solutions.[1] The specific substituents on the ring, such as the 2-propylamino and 6-methyl groups, will modulate this inherent stability.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment in a tightly sealed container.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and atmospheric oxygen.

Q4: How should I prepare and store stock solutions of this compound?

A4: For stock solutions, it is recommended to use anhydrous, aprotic solvents like DMSO or DMF.[3] Whenever possible, solutions should be prepared fresh for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q5: Can I use aqueous buffers to dissolve this compound?

A5: While solubility in aqueous buffers may be limited, it's crucial to be aware of the potential for hydrolysis, especially at pH extremes. If aqueous buffers are required, they should be freshly prepared. The stability of the compound in your chosen buffer system should be verified if the solution is to be stored for any length of time.[3][5] A preliminary stability study in the intended buffer is highly recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in biological assays.

  • Question: I am observing significant variability in my bioassay results (e.g., IC50 values) from day to day. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a classic sign of compound degradation. If the compound degrades in your assay medium, its effective concentration will decrease over the incubation period, leading to variable results.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution just before each experiment.

      • Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of this compound in your complete cell culture or assay buffer.

        • Incubate the compound in the assay medium at the experimental temperature (e.g., 37°C).

        • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

        • Quench any potential degradation by freezing the samples immediately at -80°C.

        • Analyze the concentration of the parent compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS/MS.

      • Adjust Experimental Protocol: If significant degradation is observed (e.g., >10% loss) within the timeframe of your experiment, consider reducing the incubation time or adding the compound at later stages of the assay.

Issue 2: Appearance of unknown peaks in HPLC analysis of stored solutions.

  • Question: I have noticed new peaks appearing in the chromatogram of my stock solution that has been stored for a week at -20°C. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathways for quinazolinone derivatives can include hydrolysis and oxidation.[3][6]

    • Troubleshooting Steps:

      • Characterize Degradants: If you have access to mass spectrometry, try to obtain the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu could suggest oxidation).

      • Evaluate Storage Conditions:

        • Solvent: Ensure your solvent (e.g., DMSO) is of high purity and anhydrous. Water in DMSO can facilitate hydrolysis over time, even at low temperatures.

        • Headspace: Minimize the headspace in your storage vials to reduce the amount of available oxygen for potential oxidation. Consider overlaying the solution with an inert gas like argon before sealing.

        • Temperature: For long-term storage, -80°C is preferable to -20°C.

      • Perform Forced Degradation: To understand potential degradation products, a forced degradation study can be invaluable. This involves intentionally degrading the compound under various stress conditions.[4][7] This will help in identifying and tracking specific degradants that might appear under normal storage or experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and products under stress conditions, which is crucial for developing stability-indicating analytical methods.[8]

Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guideline) for a specified duration.

  • Sample Analysis:

    • For solution samples, neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV).

    • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[7]

Protocol 2: Solution Stability Study at Different pH and Temperatures

Objective: To determine the stability of this compound in aqueous solutions at various pH values and temperatures.

Methodology:

  • Buffer Preparation: Prepare buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a minimal amount of organic solvent (e.g., acetonitrile).

    • Spike the stock solution into each buffer to a final concentration of 50 µg/mL, ensuring the organic solvent percentage is low (e.g., <1%) to avoid solubility issues.

  • Incubation:

    • Aliquot the solutions into tightly sealed vials.

    • Incubate the vials at two different temperatures: 25°C (room temperature) and 40°C (accelerated condition).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration.

Data Presentation

The following tables present hypothetical data from a solution stability study to illustrate how results can be summarized.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers (% Remaining Parent Compound)

Time (hours)pH 4.0 (25°C)pH 7.0 (25°C)pH 9.0 (25°C)pH 4.0 (40°C)pH 7.0 (40°C)pH 9.0 (40°C)
0 100.0100.0100.0100.0100.0100.0
8 99.599.898.298.199.095.3
24 98.799.295.195.097.188.4
48 97.998.591.391.294.579.1
72 97.197.887.688.092.371.5

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose to Stress Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose to Stress Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal (Solid/Solution, 60-105°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV / LC-MS Analysis Neutralize->HPLC Report Identify Degradants & Assess Peak Purity HPLC->Report Solution_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 4, 7, 9) Prep_Samples Prepare Test Solutions (50 µg/mL) Prep_Buffers->Prep_Samples Incubate_25C Incubate at 25°C Prep_Samples->Incubate_25C Incubate_40C Incubate at 40°C Prep_Samples->Incubate_40C Sampling Sample at Time Points (0, 8, 24, 48, 72h) Incubate_25C->Sampling Incubate_40C->Sampling HPLC HPLC Analysis Sampling->HPLC Calc Calculate % Remaining HPLC->Calc

Caption: Workflow for a pH-dependent solution stability study.

References

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 863. Available from: [Link]

  • Eldehna, W.M., et al. (2015). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 20(8), 13686-13711. Available from: [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. Available from: [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. Available from: [Link]

  • Alsante, K.M., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available from: [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38439. Available from: [Link]

  • Rao, B.M., & Kumar, K.S. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-346. Available from: [Link]

  • Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available from: [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Available from: [Link]

  • Grybauskas, M., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. Available from: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Kopotilova, A.E., et al. (2024). Methyl- and Methoxy-substituted 2-(Pyridin-2-yl)-4-(4-aminophenyl)quinazolines: Synthesis and Photophysical Properties. ResearchGate. Available from: [Link]

  • May, D.L., & Ruiz, R. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry, 48, 526-537. Available from: [Link]

  • Papafilippou, E., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1318. Available from: [Link]

  • Singh, R., & Rehman, Z.U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]

Sources

common problems in 6-Methyl-2-propylamino-3H-4-quinazolinone experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 6-Methyl-2-propylamino-3H-4-quinazolinone. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Synthesis & Purification

The synthesis of 4(3H)-quinazolinones is a well-established field, yet it presents common hurdles that can impact yield and purity.[1] This section addresses the most frequent problems encountered when synthesizing the 6-methyl-2-propylamino substituted scaffold.

FAQ 1: Why is my reaction yield for this compound consistently low?

Answer: Low or nonexistent yield is the most common complaint in quinazolinone synthesis.[2][3] The issue typically originates from one of four areas: starting materials, reaction conditions, reaction pathway, or workup procedure.

  • Pillar 1: Quality of Starting Materials The purity of your starting materials, such as the appropriately substituted anthranilic acid or 2-aminobenzamide, is critical.[3] Impurities can introduce competing side reactions, consuming your reagents and complicating purification.

    • Self-Validation Check: Before starting the synthesis, verify the purity of your precursors (e.g., 2-amino-5-methylbenzoic acid) by taking a melting point or running a quick NMR spectrum. Ensure all reagents are dry, as moisture can hydrolyze key intermediates or reagents.[4]

  • Pillar 2: Sub-optimal Reaction Conditions Temperature, solvent, and reaction time are deeply interconnected and crucial for driving the reaction to completion.[2]

    • Temperature: Many classical quinazolinone syntheses require high temperatures (often >120°C) to drive the final cyclization and dehydration step.[2][5] If your yield is low, a gradual increase in temperature while monitoring the reaction may be necessary.

    • Solvent Choice: Solvent polarity can dramatically alter the reaction outcome.[5] For quinazolinone synthesis, polar aprotic solvents like DMF or DMSO are often preferred as they effectively solubilize the starting materials and facilitate the necessary bond formations.[5][6] If you are using a non-polar solvent like toluene and experiencing low yields, switching to a more polar option is a primary troubleshooting step.[5]

    • Reaction Time: These reactions are not always rapid. It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.[2] The reaction should only be stopped once the starting material has been fully consumed.

  • Pillar 3: Inefficient Cyclization Pathway A common synthetic route involves the condensation of an N-acylanthranilic acid derivative with an amine source. The final ring-closure (cyclization) is a critical, often rate-limiting, step. An alternative and highly effective method is to first form a benzoxazinone intermediate from the anthranilic acid, which is then reacted with the desired amine (propylamine in this case) to form the quinazolinone.[7] This two-step approach can sometimes offer higher yields and cleaner reactions.

Troubleshooting Low Yield: A Summary Table
Symptom Probable Cause Recommended Solution & Rationale
No product formation, starting material remainsReaction conditions too mildGradually increase temperature. Monitor reaction by TLC/LC-MS to confirm starting material consumption.[2][5]
Multiple spots on TLC, low yield of desired productSide reactions due to impurities or wrong solventVerify purity of starting materials. Switch to a polar aprotic solvent (DMF, DMSO) to favor the desired pathway.[5]
Reaction stalls, starting material not consumedPoor solubility of reactants or insufficient base strengthEnsure reactants are fully dissolved at reaction temperature. If applicable, switch to a stronger base to facilitate deprotonation.[5]
Product forms initially, then disappearsProduct degradationRun the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Avoid excessive heating once the product has formed.[3]
Workflow: Troubleshooting a Failed Synthesis

Below is a logical workflow to diagnose a failed or low-yielding synthesis of this compound.

G start Low/No Yield Observed check_sm Verify Purity of Starting Materials (NMR, MP) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok repurify_sm Repurify/Re-source Starting Materials sm_ok->repurify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes repurify_sm->start solvent Is Solvent Polar Aprotic (e.g., DMF, DMSO)? check_conditions->solvent switch_solvent Switch to Polar Aprotic Solvent solvent->switch_solvent No temp Is Temperature Sufficiently High (>120°C)? solvent->temp Yes switch_solvent->start inc_temp Increase Temperature Incrementally (e.g., 10°C steps) temp->inc_temp No monitor Monitor Reaction by TLC/LC-MS Until SM is Consumed temp->monitor Yes inc_temp->start

Caption: Decision tree for troubleshooting low synthesis yield.

FAQ 2: I've synthesized my product, but I'm struggling with purification. What's the best approach?

Answer: Quinazolinones can be challenging to purify due to their polarity and sometimes poor solubility in common chromatography solvents.

  • Recrystallization: This should be your first choice if applicable. It is excellent for removing minor impurities.

    • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone). The ideal solvent will dissolve your compound when hot but result in poor solubility when cold. Polar protic solvents like ethanol are often a good starting point.[5]

  • Column Chromatography: If recrystallization fails or is insufficient, silica gel chromatography is the standard method.

    • Challenge: The polar nature of the quinazolinone core can lead to significant tailing on the silica column.

    • Solution: To mitigate this, add a small amount of a basic modifier to your solvent system. For example, a gradient of ethyl acetate in hexanes is common, but adding 0.5-1% triethylamine (TEA) to the mobile phase can dramatically improve peak shape by neutralizing acidic sites on the silica gel.

Protocol: Flash Column Chromatography Purification
  • Prepare the Sample: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the mobile phase. If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent like methanol, adding the silica, and evaporating the solvent under vacuum to get a dry, free-flowing powder.

  • Pack the Column: Prepare a silica gel column using a non-polar solvent (e.g., hexanes).

  • Load the Sample: Load the prepared sample onto the top of the column.

  • Elute the Column: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

  • Run the Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 60% ethyl acetate in hexanes. Crucially, add 0.5% triethylamine to both your hexane and ethyl acetate stock solutions.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 2: Handling & Application in Biological Assays

The physicochemical properties of your compound directly impact its behavior in experimental settings. Solubility is a particularly notorious issue for many quinazolinone derivatives.[6][8]

FAQ 3: My compound won't dissolve for my cell-based assay. What can I do?

Answer: Poor aqueous solubility is a very common problem.[8] Simply increasing the DMSO concentration is often not a viable solution as it can be toxic to cells. Here is a tiered approach to address this.

  • Tier 1: Standard Practice

    • Initial Dissolution: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[8] Use gentle warming and sonication to aid dissolution.

    • Working Dilutions: When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. Crucially, add the DMSO stock to the aqueous solution while vortexing, not the other way around. This rapid dispersion helps prevent immediate precipitation.

  • Tier 2: Solubility Enhancement Techniques If precipitation occurs upon dilution into your aqueous medium, more advanced formulation strategies are needed.

    • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[8] The compound will likely be more soluble at a lower (acidic) pH where it can be protonated. Test the solubility in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4), provided this does not compromise your assay's integrity.

    • Use of Co-solvents or Surfactants: Adding a small amount of a pharmaceutically acceptable co-solvent or surfactant to your final assay medium can help.

      • Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 80 can form micelles that encapsulate the compound.[8]

    • Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[8] Pre-incubating your compound with HP-β-CD before the final dilution can be highly effective.

Troubleshooting Solubility in Aqueous Media

Caption: Stepwise workflow for improving compound solubility.

FAQ 4: Are there any known stability issues with this class of compounds?

Answer: Quinazolinone derivatives are generally stable heterocyclic compounds.[1] However, stability should always be empirically determined under your specific experimental conditions.

  • Stock Solution Stability: DMSO stock solutions are generally stable when stored properly (desiccated, protected from light, at -20°C or -80°C). However, some compounds can precipitate out of DMSO upon freezing.[8] If you notice crystals in your thawed stock, gently warm and vortex the solution to ensure it is fully redissolved before use.[8]

  • Aqueous Stability: Stability in aqueous buffers can be pH and temperature-dependent. A stability study is recommended before conducting long-term experiments.

    • Protocol: Prepare your compound in the final assay buffer at the highest intended concentration. Incubate under assay conditions (e.g., 37°C) and take aliquots at various time points (e.g., 0, 2, 8, 24 hours). Analyze the aliquots by LC-MS to quantify the amount of parent compound remaining. A degradation of >10% over the experiment's duration may indicate a stability issue that needs to be addressed. One study on a different quinazolinone derivative found it to be highly stable in aqueous solution for over 40 days.[9]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem Technical Support.
  • Al-Dhfyan, A., & Al-Obaid, A. (2025). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
  • Baluja, S. et al. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • Yerevan, S. et al. (n.d.). Synthesis and Characterization of 2-methyl-3-amino-4(3H)
  • M. Asif. (2021). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem Technical Support.
  • BOC Sciences. (n.d.). CAS 1015479-08-9 this compound.
  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
  • G. S, S., & K. S, R. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Musiol, R., et al. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Militaru, A., et al. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.

Sources

optimizing 6-Methyl-2-propylamino-3H-4-quinazolinone concentration in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methyl-2-propylamino-3H-4-quinazolinone. This guide provides in-depth troubleshooting advice and validated protocols to help researchers, scientists, and drug development professionals optimize the use of this compound in their experimental assays. Our goal is to equip you with the foundational knowledge and practical steps needed to ensure data integrity and reproducibility.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of this compound in assay development.

Q1: What is the recommended solvent for creating stock solutions of this compound?

Answer: While Dimethyl Sulfoxide (DMSO) is a standard solvent for high-throughput screening libraries due to its high solubilizing capacity, caution is strongly advised for the quinazolinone scaffold.[1][2] Studies on structurally similar quinazoline derivatives have demonstrated significant instability in DMSO, with modifications to the compound observed almost immediately after preparation.[3][4][5] This degradation can lead to a time-dependent loss of potency and introduce experimental variability.

Recommendation:

  • Primary Recommendation: Prepare high-concentration stock solutions in anhydrous ethanol or methanol where solubility permits.

  • If DMSO is unavoidable: Prepare fresh solutions for each experiment. Avoid long-term storage and multiple freeze-thaw cycles. If you must store a DMSO stock, aliquot it into small, single-use volumes, store at -80°C, and protect from light. Always perform a quality control check (e.g., LC-MS) on an aliquot that has undergone a storage cycle to verify integrity before use in a critical experiment.

Q2: How do I determine the optimal starting concentration range for my assay?

Answer: The optimal concentration range is target and assay-dependent. Quinazolinone derivatives can exhibit activity from nanomolar to micromolar concentrations.[6][7] A broad initial screen is crucial to identify the potency range without making assumptions.

Recommended Starting Points:

Assay TypeTypical Starting Range (Highest Conc.)Rationale
Biochemical Assays (e.g., Kinase, Protease)10 µM - 50 µMThese assays are often more tolerant of higher compound concentrations. Starting here provides a wide window to observe inhibitory activity.[8]
Cell-Based Assays (e.g., Viability, Reporter)1 µM - 10 µMCellular toxicity or off-target effects can mask specific activity at higher concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6][8]
Antimicrobial Assays (e.g., MIC Determination)50 µM - 200 µMHigher concentrations may be required to observe effects on microbial growth.[9]

The key is to perform a wide, multi-log dilution series (e.g., 8 to 11 points) to generate a complete dose-response curve in your initial experiments.[10]

Q3: My compound is precipitating in the aqueous assay buffer. What should I do?

Answer: Precipitation is a common issue when a compound dissolved in an organic solvent is diluted into an aqueous buffer. This is due to poor kinetic solubility and can lead to inaccurate and non-reproducible results.

Causality & Solution Workflow:

  • Verify Solubility Limit: First, you must determine the kinetic solubility of your specific batch of this compound in your exact assay buffer. See Protocol 1 for a detailed methodology.

  • Modify Assay Protocol:

    • Reduce Highest Concentration: Ensure the highest concentration in your dose-response curve is below the measured solubility limit.

    • Include Additives: Consider adding a small percentage of a surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a protein like Bovine Serum Albumin (BSA) to the assay buffer to improve compound stability and prevent non-specific binding.

    • Change Dilution Method: Instead of a large dilution step, perform an intermediate dilution of the stock solution in a buffer that is more compatible before the final dilution into the assay buffer.

Section 2: Troubleshooting Common Assay Problems

This section provides a structured approach to diagnosing and solving specific issues encountered during experiments.

Q4: I'm observing high variability between my replicates. What is the cause?

Answer: High variability is often a symptom of compound instability or precipitation.

G Start High Replicate Variability CheckSolubility Is the highest concentration below the kinetic solubility limit? Start->CheckSolubility CheckStability Is the compound stable in assay buffer over the experiment's duration? CheckSolubility->CheckStability Yes Solution1 Action: Reduce max concentration. See Protocol 1 to measure solubility. CheckSolubility->Solution1 No CheckMixing Are assay components mixed thoroughly after compound addition? CheckStability->CheckMixing Yes Solution2 Action: Assess stability (Protocol 3). Reduce incubation time or run assay at a lower temperature. CheckStability->Solution2 No Solution3 Action: Optimize mixing step. Use orbital shaker. Verify liquid handler performance. CheckMixing->Solution3 No End Consistent Data CheckMixing->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Decision Tree for High Replicate Variability.

Detailed Explanation:

  • Precipitation: Even if not visible, micro-precipitates can form, leading to inconsistent amounts of soluble compound in each well. This is the most common cause. You must experimentally verify solubility (see Protocol 1 ).

  • Compound Instability: The compound may be degrading during the assay incubation period. This can be tested by incubating the compound in the assay buffer for the full duration of the experiment and then analyzing its integrity via LC-MS (see Protocol 3 ).

  • Insufficient Mixing: After adding the compound, especially from a liquid handler, ensure the plate is adequately mixed (e.g., orbital shaker) to achieve a homogenous solution in each well.

Q5: My dose-response curve is flat, showing no inhibition even at high concentrations. Why?

Answer: This indicates a lack of activity, which could be due to several factors ranging from the compound itself to the assay conditions.

Possible Causes & Solutions:

  • Incorrect Concentration Range: You may be testing at concentrations that are too low. Attempt a higher concentration range (e.g., up to 100 µM), but be mindful of solubility limits.

  • Compound Inactivity: The compound may not be an inhibitor of your specific target. It is crucial to validate your assay with a known positive control inhibitor to ensure the assay itself is working correctly.[11]

  • Compound Degradation: If using a DMSO stock that is old or has been through multiple freeze-thaw cycles, the active compound may have degraded. Use a freshly prepared solution from powder.[3][5]

  • Assay Interference (Biochemical Assays): In kinase assays, high concentrations of ATP can lead to competitive inhibition, making the compound appear less potent. Ensure your ATP concentration is at or below the Km value for the enzyme to maximize sensitivity to inhibitors.[12]

  • Assay Interference (Cell-Based Assays): The compound may be actively effluxed from the cells by transporters like P-glycoprotein (P-gp), preventing it from reaching its intracellular target.[13] This may require co-incubation with a known efflux pump inhibitor for investigation.

Q6: I see a response, but the curve does not reach 100% inhibition and has a shallow slope. What does this mean?

Answer: A partial or shallow dose-response curve can be indicative of several complex biological or chemical phenomena.

  • Poor Solubility: The compound may be precipitating at higher concentrations, creating a ceiling effect where adding more compound does not increase the soluble, active concentration. The curve will plateau at the compound's solubility limit.

  • Assay Artifact: The compound might be interfering with the assay detection method (e.g., light scattering, fluorescence quenching). Run a counter-screen without the enzyme or cells to check for this.[1]

  • Non-Specific Binding: The compound could be binding non-specifically to proteins or other components in the assay, reducing the free concentration available to interact with the target. Including BSA or a non-ionic detergent can mitigate this.

  • Complex Mechanism of Action: The compound may not be a simple competitive inhibitor. It could be an allosteric modulator or have a mechanism that does not lead to complete inhibition of the target's activity. Further mechanistic studies would be required.[12]

Section 3: Essential Experimental Protocols

These protocols provide step-by-step guidance for critical validation experiments. They are designed to be self-validating by including necessary controls.

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

Objective: To determine the maximum concentration of this compound that remains in solution when diluted from a DMSO stock into your aqueous assay buffer.

Methodology:

  • Stock Preparation: Prepare a high-concentration stock of the compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, create a serial dilution of your stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing a larger, fixed volume (e.g., 98 µL) of your final assay buffer. This mimics the dilution in your actual experiment.

  • Incubation: Seal the plate and incubate on an orbital shaker at room temperature for 1-2 hours (matching your typical assay incubation time).

  • Measurement: Measure the absorbance (or light scatter) of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.

  • Data Analysis: Plot the measured absorbance/scatter against the nominal compound concentration. The concentration at which the absorbance begins to increase sharply above the baseline indicates the onset of precipitation. This point is the kinetic solubility limit.

Controls:

  • Negative Control: Wells containing assay buffer + 2 µL of DMSO only (no compound).

  • Positive Control: Use a compound with known poor solubility to validate the method.

Protocol 2: Generating a Robust Dose-Response Curve

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific target.

Caption: Standard Workflow for IC50 Determination.

Methodology:

  • Plate Layout: Design your plate map to include wells for a full dose-response curve (e.g., 10 concentrations in triplicate), positive controls, and negative controls.

  • Compound Preparation: Prepare a serial dilution of the compound in DMSO at 100x the final desired concentration.

  • Compound Addition: Add 1 µL of each concentration from the 100x plate to the corresponding wells of the final 384-well assay plate.

  • Reagent Addition: Add assay components (e.g., enzyme, substrate, cells) to the plate for a final volume of 100 µL. Ensure the final DMSO concentration is consistent across all wells (1%).[14]

  • Incubation: Incubate the plate for the predetermined time and temperature.

  • Detection: Add detection reagents and measure the signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using your controls: Average signal of negative control (vehicle) = 0% inhibition. Average signal of positive control (or no-enzyme/cell control) = 100% inhibition.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Controls:

  • Negative Control (0% Inhibition): Wells with all assay components + vehicle (DMSO).

  • Positive Control (100% Inhibition): Wells with all assay components + a known saturating inhibitor OR wells without the enzyme/cells to measure background.

Protocol 3: Assessing Compound Stability in Assay Media

Objective: To confirm that this compound does not degrade in the assay buffer over the course of the experiment.

Methodology:

  • Sample Preparation: Prepare two identical samples of the compound in your final assay buffer at a relevant concentration (e.g., the approximate IC50 or a mid-range concentration from your dose-response curve).

  • Timepoint Zero (T=0): Immediately freeze one sample at -80°C. This is your baseline control.

  • Incubation (T=end): Incubate the second sample under the exact conditions of your assay (same temperature, duration, light exposure).

  • Freezing: At the end of the incubation period, freeze the second sample at -80°C.

  • Analysis: Submit both the T=0 and T=end samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: Compare the peak area of the parent compound in the two samples. A significant decrease (>10-15%) in the peak area for the T=end sample indicates degradation. Also, look for the appearance of new peaks, which could represent degradation products.

References

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Available at: [Link]

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Militaru, C., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health (NIH). Available at: [Link]

  • Gosmini, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharma Focus Asia. Available at: [Link]

  • Challener, C. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Sittampalam, G.S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Unpublished. (2024). SOP for Assay Development for Target Screening. Protocol Exchange. Available at: [Link]

  • Wang, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • ResearchGate. (2021). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. ResearchGate. Available at: [Link]

  • Kollar, L., et al. (2020). Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative. Molecules. Available at: [Link]

  • Wang, H., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. National Institutes of Health (NIH). Available at: [Link]

  • El-Azab, I. H., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of quinazolinone derivatives by Li et al.. ResearchGate. Available at: [Link]

  • Abuelizz, H. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Azizi, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Wang, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Liu, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Liu, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Institutes of Health (NIH). Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Pop, O., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

Sources

troubleshooting unexpected results with 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-2-propylamino-3H-4-quinazolinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this quinazolinone derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to address unexpected experimental results and ensure the integrity of your research.

Introduction to this compound

This compound belongs to the 4(3H)-quinazolinone class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive molecules and its versatile pharmacological activities.[1][2][3] Derivatives of 4(3H)-quinazolinone have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The specific substitutions on the quinazolinone ring, such as the methyl group at position 6 and the propylamino group at position 2, are critical in defining the compound's unique biological and chemical characteristics.[1][3]

This guide will provide a structured approach to troubleshooting common issues encountered during the experimental use of this compound, from initial compound handling to the interpretation of biological data.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and step-by-step solutions.

Scenario 1: Inconsistent or No Biological Activity

You've treated your cell line of interest with this compound but observe no discernible effect, or the results are highly variable between experiments.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent or no biological activity.

Detailed Steps:

  • Verify Compound Solubility: Poor solubility is a frequent cause of diminished or inconsistent activity. Visually inspect your stock solution and final assay dilutions for any precipitation.

    • Action: Consult the solubility data in Table 1 and follow the detailed solubilization protocol in Protocol 1 . It is crucial to ensure the compound is fully dissolved before adding it to your experimental system.

  • Confirm Compound Identity and Purity: The compound may have degraded during storage or may contain impurities from synthesis that interfere with its activity.

    • Action: If possible, re-characterize the compound using techniques like ¹H NMR and LC-MS to confirm its chemical structure and purity. Compare the data with the supplier's certificate of analysis. A broad or depressed melting point can also indicate impurities.[7]

  • Assess Compound Stability: this compound may not be stable under your specific experimental conditions (e.g., in aqueous media over long incubation periods).

    • Action: Perform a time-course experiment to assess the compound's stability in your cell culture medium. This can be done by incubating the compound in the medium for different durations, followed by LC-MS analysis to quantify the amount of intact compound remaining.

  • Review Experimental Design: The chosen cell line may not express the target of your compound, or the selected assay may not be sensitive enough to detect its effects.

    • Action: Research the known mechanisms of action for quinazolinone derivatives. Many act as inhibitors of tyrosine kinases, tubulin polymerization, or dihydrofolate reductase.[1][5] Ensure your chosen cell line is appropriate for studying these pathways. Consider using a positive control compound with a known mechanism of action to validate your assay.

Scenario 2: Unexpected Cytotoxicity in Control Cells

You observe significant cell death or stress in your vehicle-treated control group, confounding the interpretation of the compound's effects.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity in control cells.

Detailed Steps:

  • Evaluate Solvent Concentration: The solvent used to dissolve the compound (commonly DMSO) can be toxic to cells at higher concentrations.

    • Action: Ensure the final concentration of the solvent in your assay does not exceed the recommended limit for your cell line (typically ≤ 0.5% for DMSO). Refer to Table 1 for solvent recommendations.

  • Check Solvent Purity: Low-quality solvents can contain impurities that are toxic to cells.

    • Action: Always use high-purity, sterile-filtered solvents for preparing stock solutions.

  • Assess for Contamination: The compound itself could be contaminated with cytotoxic impurities from the synthesis process.

    • Action: If you suspect contamination, consider re-purifying your compound. Recrystallization is often an effective method for purifying quinazolinones.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving quinazolinone derivatives for in vitro biological assays.[8] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in aqueous media for your experiments. Always use a final DMSO concentration that is non-toxic to your cells, typically below 0.5%. For in vivo studies, formulation development will be necessary and may involve co-solvents like polyethylene glycol (PEG) or cyclodextrins.

Q2: How should I store this compound?

A2: As a solid, the compound should be stored in a tightly sealed container at -20°C to minimize degradation. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be monitored over time.

Q3: What are the likely mechanisms of action for this compound?

A3: While the specific targets of this compound may not be fully elucidated, the quinazolinone scaffold is known to interact with several key cellular targets. These include:

  • Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11]

  • Tubulin Polymerization Inhibition: Some quinazolinones have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.[5]

  • Dihydrofolate Reductase (DHFR) Inhibition: The quinazolinone core can act as a dihydrofolate reductase inhibitor, disrupting nucleotide synthesis and leading to cell death.[1][5]

The diagram below illustrates some of the potential signaling pathways that could be affected by quinazolinone derivatives.

G cluster_0 Potential Cellular Targets of Quinazolinones cluster_1 Kinase Signaling cluster_2 Cell Cycle Regulation cluster_3 Nucleotide Synthesis A This compound B EGFR A->B Inhibition D Tubulin Polymerization A->D Inhibition F DHFR A->F Inhibition C PI3K/AKT Pathway B->C E Mitotic Arrest D->E G DNA Replication F->G

Caption: Potential signaling pathways targeted by quinazolinone derivatives.

Q4: Are there known off-target effects for this class of compounds?

A4: Due to the "privileged" nature of the quinazolinone scaffold, it has the potential to interact with multiple biological targets. Therefore, off-target effects are possible. It is crucial to perform comprehensive selectivity profiling, especially in later stages of drug development. Initial in vitro assays should include counterscreens to rule out non-specific activity.

Part 3: Data and Protocols

Table 1: Recommended Handling and Assay Parameters
ParameterRecommendationRationale
Primary Solvent DMSO (High Purity, Anhydrous)Excellent solubilizing agent for many organic molecules.[8]
Stock Solution Conc. 10-50 mMProvides a concentrated stock for serial dilutions, minimizing solvent volume in the final assay.
Final Solvent Conc. ≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity in most cell lines.
Solubilization Aid Gentle warming (37°C), vortexingAssists in dissolving the compound without promoting degradation.
Storage (Solid) -20°C, desiccatedProtects from degradation due to moisture and temperature fluctuations.
Storage (Solution) -20°C in aliquotsPrevents repeated freeze-thaw cycles which can lead to compound degradation.
Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a soluble and stable stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Pre-warming: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium immediately before adding to the cells. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

References

  • Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy - Benchchem.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • This compound.
  • This compound | CymitQuimica.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH.
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed Central.
  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. - ResearchGate.
  • 6-methyl-2-propyl-4(3H)-Quinazolinone | 134603-89-7 - ChemicalBook.
  • 6 Methyl 2 propylamino 3H 4 quinazolinone - Labshake.
  • Troubleshooting unexpected results in 2-Acetyl-4(3H)-quinazolinone experiments - Benchchem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - NIH.
  • 4(3H)-Quinazolinone | Drug Intermediate - MedchemExpress.com.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH.
  • 6-methyl-2-propyl-4(3H)-Quinazolinone CAS - ChemicalBook.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH.
  • 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties - ResearchGate.

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Technical Support Center: 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 6-Methyl-2-propylamino-3H-4-quinazolinone. As a key intermediate in medicinal chemistry and drug development, obtaining this compound in high purity is paramount for reliable downstream applications and ensuring the validity of biological data.[1][2] Impurities can arise from unreacted starting materials, side reactions, or degradation, potentially confounding experimental results.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges. We will explore the causality behind experimental choices, provide detailed protocols, and offer a systematic approach to troubleshooting.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities. For quinazolinone derivatives, these typically originate from the synthetic route employed. Common synthesis methods involve the condensation of anthranilic acid derivatives with various reagents.[4][5]

Common Impurity Sources:

  • Unreacted Starting Materials: Residual 5-methyl-anthranilic acid or its amide/ester derivatives.

  • Reagent-Derived Impurities: Excess coupling agents or unreacted propyl isothiocyanate/cyanamide precursors.

  • Cyclization Byproducts: Incomplete ring closure can lead to intermediate products. For instance, syntheses starting from N-acylanthranilic acids can have residual intermediates if cyclization is not driven to completion.[4]

  • Positional Isomers: Depending on the synthetic strategy, isomers may form, which can be particularly challenging to separate.

  • Degradation Products: The quinazolinone core is generally stable, but harsh purification conditions (e.g., strong acids/bases, high temperatures) can lead to degradation.

A logical first step in any purification is to use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to get a preliminary profile of the crude material.[6] This allows for a targeted purification strategy.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a sticky oil or gum, making it difficult to handle. How can I solidify it?

Answer: An oily product is common when residual solvents or low-melting-point impurities are present.

  • Causality: High-boiling-point solvents used in the reaction (like DMF or DMSO) are often the cause. Impurities can also act as a eutectic mixture, depressing the melting point of your product.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your reaction solvent has been thoroughly removed via high-vacuum rotary evaporation. For high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.

    • Trituration: This is the most effective technique. Add a non-solvent (a solvent in which your product is insoluble but impurities may be soluble) to the oil and stir or sonicate vigorously. Hexanes or diethyl ether are excellent starting points. The product should precipitate as a solid, which can then be filtered.

    • "Salting Out": If the product is in an aqueous workup layer, adding brine can sometimes force precipitation by reducing its aqueous solubility.

Question 2: I'm seeing poor separation and overlapping bands during column chromatography. What should I do?

Answer: This is a classic problem that almost always relates to the choice of mobile phase or column packing.

  • Causality: The polarity of the eluent is not optimized to differentiate between your target compound and the impurities. An improperly packed column can lead to "channeling," where the solvent and sample run unevenly through the stationary phase.[6]

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, always optimize your solvent system with TLC. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[6] This provides the best balance for good separation on a silica column.

    • Adjust Eluent Polarity: If your compound and impurities are running too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If they are stuck at the baseline (low Rf), increase the polarity.

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity eluent and gradually increase the polarity. This will first elute non-polar impurities, then your product, and finally the highly polar impurities.[6]

    • Column Packing: Ensure your column is packed perfectly vertically and the silica is homogeneously settled. Slurry packing is generally the most reliable method.[6]

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Dissolve the sample in a minimal amount of solvent before loading.[6]

Question 3: After column chromatography, my product still shows a minor impurity by HPLC. How can I achieve >99% purity?

Answer: Achieving very high purity often requires a secondary, orthogonal purification technique.

  • Causality: Column chromatography separates based on polarity. If an impurity has a very similar polarity to your product, it may co-elute.

  • Troubleshooting Steps:

    • Recrystallization: This is the ideal next step. Recrystallization purifies based on differences in solubility at varying temperatures. A compound that co-elutes during chromatography may have very different solubility properties, allowing for excellent separation.[6]

    • Preparative HPLC: For the highest possible purity, preparative reverse-phase HPLC is the method of choice. It offers superior resolving power compared to flash chromatography. A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point for quinazolinone derivatives.[6][7]

Section 3: Detailed Purification Protocols

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Use standard silica gel (230-400 mesh) for most applications.

  • Eluent System Selection: Based on TLC analysis, prepare the chosen solvent system. A common starting point for quinazolinone derivatives is a mixture of Hexane and Ethyl Acetate.[6] For more polar analogues, Dichloromethane/Methanol can be used.[6][8]

  • Column Packing:

    • Slurry pack the column by mixing the silica gel with a low-polarity starting eluent.

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top to prevent disruption of the silica bed upon sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column. This technique often results in sharper bands and better separation than loading the sample as a liquid.

  • Elution: Begin elution with the determined solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Recommended Solvent Systems
Solvent SystemRatio (v/v)Typical Application for QuinazolinonesReference
Hexane / Ethyl Acetate9:1 to 1:1Good starting point for moderately polar derivatives.[6]
Dichloromethane / Ethyl Acetate9:1For slightly more polar compounds.[9]
Dichloromethane / Methanol99:1 to 95:5Effective for more polar quinazolinones and related heterocycles.[6][8]
Chloroform / Methanol49:1Used for purifying various quinazolinone derivatives.[8]
Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] Perform small-scale solubility tests with solvents like ethanol, methanol, isopropanol, and ethyl acetate.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[6]

Visualization: Purification Workflow

Purification_Workflow Crude Crude Product Col_Chrom Flash Column Chromatography Crude->Col_Chrom Purity_Check1 Purity Check (TLC/HPLC) Col_Chrom->Purity_Check1 Impure < 98% Pure Purity_Check1->Impure Impurities Present Pure > 98% Pure Purity_Check1->Pure No Major Impurities Recrystal Recrystallization Impure->Recrystal Final_Check Final Purity Assessment (qNMR, HPLC, MS) Pure->Final_Check Recrystal->Final_Check Final_Product Pure Compound (>99.5%) Final_Check->Final_Product

Caption: Generalized workflow for the purification of this compound.

Section 4: Purity Assessment and Validation

Confirming the purity of your final product is a non-negotiable final step. A multi-technique approach is considered the gold standard.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify purity and detect non-volatile impurities.

    • Method: Use a C18 reverse-phase column with a gradient of water (often with 0.1% formic or trifluoroacetic acid) and acetonitrile.[6] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Purpose: To confirm the chemical structure and provide an estimate of purity.

    • Method: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The absence of signals not corresponding to the target molecule indicates high purity. For absolute quantification, quantitative NMR (qNMR) with a certified internal standard can be used.[3][10]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is typically used. The observation of the correct [M+H]⁺ ion confirms the identity of the product. The absence of other major ions supports the purity assessment.[3]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify 4(3H)-quinazolinone derivatives in general? A1: The choice depends on the scale and the nature of the impurities. For initial purification, recrystallization is simple and cost-effective.[6] Column chromatography is highly effective for separating compounds with different polarities.[6] For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[6]

Q2: How can I identify the common impurities in my this compound sample? A2: Common impurities often stem from unreacted starting materials (e.g., 5-methyl-anthranilic acid derivatives) or by-products from the cyclization reaction.[6] Techniques such as TLC, HPLC, NMR, and Mass Spectrometry (MS) are essential for identifying these impurities by comparing the analytical data of your crude product to that of known starting materials and potential side products.

Q3: What is a two-solvent recrystallization, and when should I use it? A3: A two-solvent recrystallization is used when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heating to clarify and then slow cooling will induce crystallization. This method is excellent for purifying compounds that are either too soluble or too insoluble in common single solvents.[6]

Visualization: Choosing a Purification Method

Decision_Tree Start Crude Product Analysis (TLC/HPLC) Q1 Is the product a solid with few impurities? Start->Q1 Q2 Are impurities easily separable by polarity? Q1->Q2 No / Oily Recrystal Attempt Recrystallization First Q1->Recrystal Yes Q3 Is >99.5% purity required? Q2->Q3 No / Difficult Separation Col_Chrom Use Flash Column Chromatography Q2->Col_Chrom Yes Prep_HPLC Use Preparative HPLC Q3->Prep_HPLC Yes Col_Chrom->Q3

Sources

Technical Support Center: Minimizing Off-Target Effects of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 6-Methyl-2-propylamino-3H-4-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your experiments. The quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities, often associated with kinase inhibition.[1][2][3] Understanding and mitigating off-target interactions is critical for elucidating the true mechanism of action of this compound and for the development of selective therapeutics.[4][5] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a quinazolinone-based compound like this compound?

A1: The quinazolinone core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3][6] For many derivatives, the primary targets are protein kinases, due to the scaffold's ability to fit into the ATP-binding pocket.[1][5][7] Consequently, off-target effects often involve the inhibition of unintended kinases, which can lead to unexpected cellular phenotypes or toxicity.[5][8] Beyond kinases, quinazolinone derivatives have been reported to interact with other targets such as dihydrofolate reductase and microtubules, and can also influence pathways like apoptosis and autophagy.[1][2][9] Therefore, it is crucial to experimentally determine the selectivity profile of this compound in your system of interest.

Q2: How can I preemptively assess the potential for off-target effects before starting my main experiments?

A2: A proactive approach can save significant time and resources. We recommend a combination of computational and experimental methods:

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These methods compare the structure of this compound against databases of known protein targets.[10][11]

  • Literature Review: Thoroughly review literature on structurally similar quinazolinone derivatives to identify known off-targets for this chemical class.[2][3][9]

  • Preliminary Kinase Profiling: If resources permit, an initial screen against a broad panel of kinases can provide a preliminary assessment of your compound's selectivity at a relatively low cost.[5][12][13]

Q3: What is the importance of determining the IC50 value, and how does it relate to off-target effects?

A3: The IC50 value, or the half-maximal inhibitory concentration, is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[13] It is a critical parameter in assessing potential off-target effects. By comparing the IC50 value for your primary target with the IC50 values for potential off-targets, you can calculate a "selectivity index."[13] A higher selectivity index (ratio of off-target IC50 to on-target IC50) indicates a more selective compound. It is important to use concentrations in your cellular experiments that are well below the IC50 values for known off-targets to minimize their confounding effects.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your research with this compound.

Issue 1: Inconsistent or Unexpected Phenotypic Results

You observe variability in your experimental outcomes or a cellular phenotype that does not align with the known function of your intended target.

Root Cause Analysis:

This is a classic indicator of off-target effects. The observed phenotype may be a composite of on-target and off-target activities, or entirely dominated by an unintended interaction.

Troubleshooting Workflow:

Workflow for troubleshooting high background or toxicity.

Detailed Steps:

  • Assess Compound Stability and Aggregation:

    • Incubate this compound in your cell culture medium for the duration of your experiment and measure its concentration over time by LC-MS to check for degradation.

    • Use dynamic light scattering (DLS) to check for compound aggregation at the concentrations used in your assays. Aggregates can cause non-specific cellular effects and toxicity.

  • Broad-Spectrum Kinase Profiling:

    • Submit the compound for a comprehensive kinase profiling screen (e.g., against a panel of over 400 kinases). [8]This is the most direct way to identify unintended kinase targets. [5][12] * Pay close attention to kinases that are inhibited with a potency similar to your primary target. These are your most likely problematic off-targets.

  • Phenotypic Screening:

    • Utilize phenotypic screening platforms to assess the compound's effect on a wide range of cellular processes. [4]This can provide unbiased insights into its biological activities beyond the intended target.

Part 3: Advanced Strategies for Off-Target Effect Mitigation

Rational Drug Design and Analogue Synthesis

If off-target effects are confirmed and problematic, a medicinal chemistry approach may be necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of this compound. Modifications at the 2-propylamino and 6-methyl positions can significantly alter the selectivity profile. [3][9]Structure-activity relationship studies have shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly impact biological activity. [3][9]* Structure-Based Design: If a crystal structure of your compound bound to its target (or a key off-target) is available, use this information to design new analogues that enhance interactions with the on-target while disrupting interactions with the off-target.

References

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Publications. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). MDPI. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). MDPI. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. (n.d.). CNR-IRIS. [Link]

  • Rational design for 6‐methylquinazolin‐4(3H)‐one chemical derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. (2022). MDPI. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - NIH. (2025). National Center for Biotechnology Information. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. (2025). National Center for Biotechnology Information. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Protocol Refinement for 6-Methyl-2-propylamino-3H-4-quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles and achieve a successful synthesis.

Introduction

This compound is a member of the quinazolinone family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The successful synthesis of this specific analog is crucial for further investigation into its potential therapeutic applications. This guide will focus on a reliable synthetic pathway, highlight potential challenges, and offer practical solutions.

Recommended Synthetic Pathway

A common and effective route to synthesize 2-alkylamino-quinazolinones starts from the corresponding anthranilic acid derivative.[3][4] For our target molecule, the synthesis commences with 2-amino-5-methylbenzoic acid. The overall workflow can be visualized as a two-step process: formation of a guanidine intermediate followed by cyclization.

Synthesis_Workflow A 2-Amino-5-methylbenzoic acid B Guanidine Intermediate (N-(2-Carbamoyl-4-methylphenyl)-N'-propylguanidine) A->B Reagent Addition & Amidation C This compound B->C Cyclization Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions A Low Yield C Incomplete Reaction A->C D Suboptimal Conditions A->D B Purification Difficulty E Side Reactions B->E F Incorrect Solvent B->F G Monitor by TLC C->G H Optimize Temperature/Time D->H I Use Anhydrous Conditions D->I E->H J Screen Recrystallization Solvents F->J

Sources

enhancing the bioavailability of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Enhancing the Bioavailability of 6-Methyl-2-propylamino-3H-4-quinazolinone.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the delivery of quinazolinone-based compounds. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions. Bioavailability is a critical hurdle for many promising compounds, and a systematic approach is key to overcoming it.[1][2] This guide provides a logical, question-driven workflow to characterize and enhance the bioavailability of this compound.

Section 1: Foundational FAQs - Characterizing the Core Problem

This first section addresses the essential preliminary questions. Before you can solve a bioavailability issue, you must accurately define its origin. Quinazolinone derivatives are often lipophilic, which may suggest poor aqueous solubility is a primary concern.[3]

Q1: What are the critical first steps to assess the bioavailability challenges of this compound?

A1: The initial characterization of your compound is paramount. This phase is guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability. These two factors are the primary determinants of oral absorption.

The Causality: Poor oral bioavailability is not a single problem; it's typically a consequence of either poor solubility (the compound doesn't dissolve in the gut) or poor permeability (the compound dissolves but can't cross the intestinal wall). By assessing both, you can focus your enhancement strategy on the correct underlying issue.

Your Action Plan:

  • Determine Aqueous Solubility: Assess the solubility of your compound across a physiologically relevant pH range (pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.[4]

  • Estimate Intestinal Permeability: Use an in vitro model, such as the Caco-2 permeability assay, to predict how well the compound might be absorbed across the human intestinal epithelium.[5][6]

This initial data will allow you to tentatively classify your compound and choose the most logical path forward, as illustrated in the workflow below.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Formulation cluster_2 Phase 3: Validation A Start: Compound Synthesized (this compound) B Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Determine Intestinal Permeability (e.g., Caco-2 Assay) A->C D Problem Identification B->D C->D E Solubility Enhancement Strategies (Micronization, Solid Dispersions, Lipid Formulations, etc.) D->E Low Solubility F Permeability Enhancement Strategies (Focus on Medicinal Chemistry or Permeation Enhancers) D->F Low Permeability G In Vitro Validation (Dissolution Testing of Formulation) E->G H In Vivo Pharmacokinetic Study (Animal Model - Rat/Mouse) F->H G->H I End: Bioavailability Profile Established H->I

Caption: High-Level Workflow for Bioavailability Assessment and Enhancement.

Q2: My compound shows poor solubility in aqueous buffers. How do I systematically determine its kinetic and thermodynamic solubility profile?

A2: This is a common issue for quinazolinone-based molecules.[7] A multi-step approach is necessary to get a complete picture.

The Causality: Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of compound that can be dissolved. Kinetic solubility measures how quickly it dissolves, which is often more relevant to the dynamic environment of the gastrointestinal tract. A compound can have decent thermodynamic solubility but still be poorly bioavailable if its dissolution rate is too slow.

Protocol for Solubility Profiling:

  • Kinetic Solubility (Shake-Flask Method):

    • Prepare supersaturated stock solutions of your compound in DMSO.

    • Add a small aliquot (1-2 µL) to different aqueous buffers (pH 1.2, 4.5, 6.8, 7.4).

    • Shake for 1-2 hours at room temperature.

    • Filter through a 0.45 µm filter to remove precipitated compound.

    • Analyze the filtrate concentration using HPLC-UV or LC-MS. This gives you a rapid assessment of solubility under non-equilibrium conditions.

  • Thermodynamic Solubility (Slurry Method):

    • Add an excess of the solid compound to each aqueous buffer.

    • Agitate the slurry at a controlled temperature (e.g., 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

    • Follow the same filtration and analysis steps as above.

    • Self-Validation: The presence of undissolved solid material at the end of the experiment confirms that you have reached the saturation point.

Data Presentation:

Buffer TypepHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2[Your Data][Your Data]
Acetate Buffer4.5[Your Data][Your Data]
Simulated Intestinal Fluid (FaSSIF)6.8[Your Data][Your Data]

Section 2: Troubleshooting Guide - Formulation Strategies

Once you've confirmed that low solubility is the primary barrier, the next step is to select an appropriate formulation strategy.

Q3: My compound's dissolution rate is the clear bottleneck. What are the most common formulation approaches to overcome this?

A3: You have several powerful techniques at your disposal. The choice depends on the physicochemical properties of your compound and the desired release profile.

The Causality: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is proportional to the surface area of the drug and its saturation solubility. All the strategies below aim to maximize one or both of these parameters.

1. Particle Size Reduction (Micronization/Nanonization):

  • Mechanism: Increases the surface area available for dissolution.

  • When to Use: A good first approach for compounds that are "brick dust" (highly crystalline and poorly soluble).

  • Troubleshooting: If the powder is cohesive or becomes statically charged, it may not wet properly, negating the benefit of increased surface area. Consider adding a wetting agent (e.g., a small amount of surfactant like Tween-80) to your formulation.

2. Amorphous Solid Dispersions:

  • Mechanism: The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC-AS, Soluplus®). This prevents the drug from crystallizing, holding it in a higher-energy amorphous state that is more soluble than the stable crystalline form.[4]

  • When to Use: For highly crystalline compounds where particle size reduction is insufficient.

  • Troubleshooting: The primary risk is recrystallization of the amorphous drug during storage, especially under high humidity and temperature. Perform stability studies and use polymers known to inhibit crystallization.

3. Lipid-Based Formulations (e.g., SEDDS/SMEDDS):

  • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with aqueous fluid in the gut, it spontaneously forms a fine emulsion or microemulsion, presenting the dissolved drug in small droplets with a large surface area.

  • When to Use: Excellent for highly lipophilic compounds (high LogP). The lipophilicity of the quinazolinone core makes this an attractive option.[3]

  • Troubleshooting: The formulation must be carefully optimized to ensure it emulsifies quickly and completely. Poor emulsification can lead to drug precipitation. Test your formulation's dispersion in water with simple stirring to visually confirm performance.

A Low Dissolution Rate Confirmed B Select Formulation Strategy A->B C Particle Size Reduction (Micronization) B->C Moderate Lipophilicity D Amorphous Solid Dispersion (with Polymer) B->D Highly Crystalline E Lipid-Based Formulation (SEDDS) B->E High Lipophilicity (High LogP) F Perform Comparative Dissolution Test (Formulation vs. API) C->F D->F E->F G Is Dissolution Significantly Improved? F->G H Proceed to In Vivo PK Studies G->H Yes I Re-evaluate Strategy (Try alternative formulation or combine approaches) G->I No

Caption: Decision Logic for Selecting a Solubility Enhancement Strategy.

Q4: My Caco-2 assay shows high permeability but also a high efflux ratio (>2). What does this mean and how can it be addressed?

A4: This is a classic signature of active efflux.

The Causality: A high efflux ratio indicates that your compound is being actively transported out of the intestinal cells, likely by a transporter protein such as P-glycoprotein (P-gp).[6] Even if the compound has good passive permeability (high Papp A→B), this efflux pump can significantly reduce its net absorption, effectively pumping it back into the gut lumen. This can be a major cause of poor in vivo bioavailability despite promising in vitro data.

Troubleshooting & Next Steps:

  • Confirm the Transporter: The most direct way to validate this is to repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter. For P-gp, verapamil is a commonly used inhibitor.[8] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed P-gp involvement.

  • Formulation Strategies: Some formulation excipients, such as Tween-80 and Vitamin E TPGS, are known to inhibit P-gp and can be included in your formulation to overcome efflux.

  • Medicinal Chemistry Feedback: This is also critical feedback for the drug design team. They may be able to modify the molecule to reduce its affinity for the efflux transporter, a strategy known as "scaffolding hopping" or functional group modification.

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step protocols for the core assays discussed.

Q5: How do I perform a robust USP Apparatus II (Paddle) dissolution test to compare my new formulation against the unformulated Active Pharmaceutical Ingredient (API)?

A5: This is a critical experiment to provide quantitative evidence that your formulation strategy worked. For poorly soluble drugs, the choice of dissolution medium is key to achieving discriminatory results.[4][9]

Protocol: Comparative Dissolution Testing

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Vessels: 900 mL glass vessels.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM. A lower speed is often more biorelevant.

  • Dissolution Medium:

    • Rationale: Standard buffers (pH 1.2, 6.8) may not be sufficient for a very poorly soluble compound. A biorelevant medium is preferred.

    • Recommendation: Use Fasted State Simulated Intestinal Fluid (FaSSIF). This medium contains bile salts and phospholipids that mimic the conditions in the human small intestine and are crucial for wetting and solubilizing lipophilic drugs.

  • Procedure:

    • De-aerate the dissolution medium by heating and vacuum filtration.

    • Equilibrate the medium in the vessels to 37°C.

    • Place a quantity of your formulation (or the pure API as a control) equivalent to the desired dose into each vessel.

    • Start the paddles at the specified speed.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter each sample through a 0.45 µm syringe filter.

    • Replace the volume of withdrawn sample with fresh, pre-warmed medium.

    • Analyze the concentration of the dissolved drug in each sample by a validated HPLC-UV or LC-MS method.

  • Self-Validation: Run the unformulated API in parallel with your formulation(s). A successful formulation will show a significantly faster and/or more complete dissolution profile compared to the API.

Q6: Can you provide a standard protocol for a bidirectional Caco-2 permeability assay?

A6: Certainly. This assay is the industry standard for in vitro prediction of intestinal permeability and active transport.[5][10]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in transwell plates (e.g., 24-well plates).

    • Culture for 21-25 days to allow the cells to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Check (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²) to confirm monolayer integrity.[8]

    • Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow). Low passage of this marker confirms the tightness of the cell junctions.

  • Transport Experiment:

    • Rinse the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Apical to Basolateral (A→B) Transport (Absorption):

      • Add the dosing solution containing your compound to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport (Efflux):

      • Add the dosing solution to the basolateral chamber.

      • Add fresh buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 is indicative of active efflux.[6]

Caption: Bidirectional Transport Across a Caco-2 Cell Monolayer.

Q7: My formulation looks great in vitro. What is the standard approach for an in vivo pharmacokinetic (PK) study to confirm improved bioavailability?

A7: The definitive test of your formulation is an in vivo PK study in an animal model, typically rats.[11][12] This allows you to determine the absolute bioavailability.

The Causality: Bioavailability (F%) is the fraction of the oral dose that reaches systemic circulation compared to an intravenous (IV) dose, which is considered 100% bioavailable by definition.[13] By comparing the Area Under the Curve (AUC) of the plasma concentration-time plot for oral vs. IV administration, you can calculate this value.

Study Design Overview:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Groups:

    • Group 1 (IV): Administer the compound dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400) via intravenous injection (e.g., tail vein). This group serves as the 100% bioavailability reference.

    • Group 2 (PO - Control): Administer the unformulated API as a suspension in a vehicle like 0.5% methylcellulose via oral gavage.

    • Group 3 (PO - Test): Administer your new formulation via oral gavage at the same dose level as Group 2.

  • Dosing: Select an appropriate dose based on any prior efficacy or toxicology studies.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). The sampling schedule should be designed to capture the absorption, peak, and elimination phases.

  • Sample Processing & Analysis: Process blood to plasma, and analyze the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration vs. time for each group.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time at which Cmax is observed.

      • AUC0-t: Area under the curve from time zero to the last measurable time point.

      • AUC0-inf: AUC extrapolated to infinity.

    • Calculate Absolute Bioavailability (F%):

      • F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Data Presentation:

GroupCmax (ng/mL)Tmax (hr)AUC0-inf (ng*hr/mL)Absolute Bioavailability (F%)
IV--[IV Data]100% (Reference)
PO - API[Data][Data][Data][Calculate F%]
PO - Formulation[Data][Data][Data][Calculate F%]

A successful formulation will show a statistically significant increase in Cmax and/or AUC, leading to a higher calculated F% compared to the unformulated API.

References

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • San, H., & Shah, N.P. (2010). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Wang, S., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]

  • Zhou, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145985284, 6-quinolin-4-yl-3H-quinazolin-4-one. Available at: [Link]

  • Etcheverry, P., et al. (2008). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PubMed. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Lin, J., & Lu, C. (2011). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Available at: [Link]

  • FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Drug Bioavailability - StatPearls. Available at: [Link]

  • Singh, H., et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PubMed Central. Available at: [Link]

  • Frontiers. (2021). A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods. Available at: [Link]

  • MSD Manual Professional Edition. Drug Bioavailability. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • FIP. (1995). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Available at: [Link]

  • ResearchGate. DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. Available at: [Link]

  • Kumar, V., & Gupta, N.V. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Unknown Source. Caco2 assay protocol. Available at: [Link]

  • MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Available at: [Link]

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Validation & Comparative

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quinazolinone Derivatives for Drug Discovery Professionals

Topic: 6-Methyl-2-propylamino-3H-4-quinazolinone vs. Other Quinazolinone Derivatives

The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its rigid yet versatile framework allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4][5] These activities span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties, making the quinazolinone family a subject of intense investigation in drug development.[6][7][8] This guide provides a comparative analysis of the lesser-known this compound against its more established congeners, elucidating the structure-activity relationships (SAR) that govern their diverse biological functions.

Profiling this compound

While not extensively characterized in peer-reviewed literature, the structure of this compound suggests a specific pharmacological potential based on established SAR principles.

1.1. Structure and Synthesis

The molecule features three key substitution points on the common 4(3H)-quinazolinone core:

  • A propylamino group at the 2-position.

  • A hydrogen atom (unsubstituted) at the 3-position.

  • A methyl group at the 6-position of the fused benzene ring.

The synthesis of 2-alkylamino-4(3H)-quinazolinones is well-established. A robust and efficient method proceeds from a suitable (hetero)aromatic amine, which is converted to a guanidine intermediate and subsequently cyclized.[9] This multi-step, one-pot approach avoids the need for chromatographic purification, making it highly efficient for library synthesis.[9]

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization A 5-Methylanthranilic Acid C Intermediate Thiourea A->C Reaction B Propyl Isothiocyanate B->C D Intermediate Thiourea F 6-Methyl-2-propylamino- 3H-4-quinazolinone D->F Intramolecular Condensation E Cyclizing Agent (e.g., EDC, DCC) E->F

Figure 1: A plausible synthetic workflow for this compound.

Comparative Analysis: Biological Activity Across the Quinazolinone Spectrum

The biological effect of a quinazolinone derivative is profoundly dictated by the nature and position of its substituents.[1] A comparison with well-known analogs reveals how subtle structural changes can lead to vastly different pharmacological outcomes.

Compound/Class Key Structural Features Primary Biological Activity Mechanism of Action
This compound 2-Propylamino, 6-MethylHypothesized: Antimicrobial, Anti-inflammatoryHypothesized: Enzyme inhibition (e.g., DHPS) or receptor modulation.
Methaqualone 2-Methyl, 3-Aryl (o-tolyl)CNS Depressant, Sedative-HypnoticPositive allosteric modulator of GABA-A receptors.[4]
Gefitinib / Erlotinib 4-Anilino, 6,7-di-alkoxy substitutionsAnticancer (Tyrosine Kinase Inhibitor)ATP-competitive inhibition of Epidermal Growth Factor Receptor (EGFR).[6][10]
2-Aryl-Quinazolinones 2-Aryl (e.g., phenyl, furan)Antileishmanial, AntiplasmodialInhibition of folate synthesis in parasites.[10]
Halogenated Quinazolinones Halogen at 6 and/or 8 positionAntimicrobial, Anti-inflammatoryEnhanced lipophilicity and target binding; inhibition of enzymes like DHPS.[5][11]

2.1. CNS Activity: The Case of Methaqualone

Methaqualone's sedative-hypnotic effects are largely attributed to its 2-methyl and, crucially, its 3-aryl substitution. This N-aryl group increases lipophilicity, facilitating passage across the blood-brain barrier. In contrast, this compound lacks a substituent at the 3-position, suggesting it is less likely to exhibit strong CNS depressant effects.

2.2. Anticancer Activity: EGFR Kinase Inhibitors

The development of anticancer drugs like Gefitinib revolutionized targeted therapy. The key to their success is the 4-anilinoquinazoline scaffold, which mimics the adenine moiety of ATP, allowing it to bind potently to the kinase domain of EGFR. This blocks downstream signaling pathways that drive tumor proliferation.

G cluster_inhibition Inhibition EGF EGF Ligand EGFR EGFR ATP-Binding Pocket EGF->EGFR Binds Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) EGFR->Downstream Phosphorylation (Blocked) Gefitinib Gefitinib (Quinazolinone Inhibitor) Gefitinib->EGFR:p1 Binds & Blocks ATP ATP ATP->EGFR:p1 Binding Prevented Proliferation Tumor Proliferation & Survival Downstream->Proliferation

Figure 2: Mechanism of EGFR inhibition by 4-anilinoquinazoline derivatives like Gefitinib.

Our target compound, lacking the critical 4-anilino group, is unlikely to be a potent EGFR inhibitor.

2.3. Antimicrobial and Anti-inflammatory Potential

Structure-activity relationship studies have consistently shown that substitutions at the 2, 6, and 8 positions are critical for antimicrobial and anti-inflammatory activity.[5]

  • 2-Position: The presence of substituted amine or thiol groups is essential for antimicrobial activity.[5] The 2-propylamino group in our target compound fits this profile.

  • 6-Position: The presence of a halogen or an electron-rich group like methyl can enhance activity.[11] Sulfonamide derivatives linked to the quinazolinone core have shown significant antibacterial effects by inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria.[11]

Given these precedents, this compound is a plausible candidate for development as an antimicrobial or anti-inflammatory agent.

Experimental Validation: Protocols for Comparative Analysis

To empirically determine the biological profile of this compound, a series of standardized, self-validating experiments are required.

3.1. Protocol: Synthesis of 2-Alkylamino-4(3H)-quinazolinone Derivatives

This protocol is adapted from established methods for synthesizing substituted 2-aminoquinazolinones.[9]

Objective: To synthesize a target quinazolinone for biological screening.

Methodology:

  • Thiourea Formation: Dissolve the starting amine (e.g., 5-methylanthranilic acid, 1 mmol) in an appropriate solvent like CH₂Cl₂ (10 mL). Add an isothiocyanate (e.g., propyl isothiocyanate, 1.2 mmol) and stir at room temperature for 1.5-2 hours until the starting amine is consumed (monitor by TLC).

  • Guanidine Formation (One-Pot): To the thiourea solution, add triethylamine (Et₃N, 3 mmol), a secondary amine (e.g., propylamine, 2 mmol), and a coupling agent such as EDCI (1.2 mmol). Stir for 6 hours at room temperature. Evaporate the solvent to dryness. The resulting crude guanidine is typically >95% pure and can be used directly.

  • Cyclization: Dissolve the crude guanidine (1 mmol) in anhydrous DMF (3 mL). Add chlorotrimethylsilane (ClSiMe₃, 5-10 mmol) and stir the solution at 80°C. Monitor the reaction by HPLC.

  • Work-up and Isolation: Upon completion, add water (2 mL) and remove solvents under reduced pressure. Stir the residue in water and neutralize with aqueous NH₄OH. The precipitated product is collected by filtration, washed with water, and dried, yielding the final quinazolinone without the need for column chromatography.

3.2. Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against bacterial strains.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The quinazolinone scaffold remains a highly productive platform for the discovery of new therapeutic agents. While this compound is currently under-investigated, a systematic comparison based on established structure-activity relationships suggests its most promising therapeutic avenue may lie in antimicrobial or anti-inflammatory applications rather than in CNS or oncology targets dominated by different structural motifs. The synthetic accessibility and the potential for further derivatization at the propylamino group and the benzene ring make it an attractive starting point for a focused drug discovery program. Empirical validation through the experimental protocols outlined above is the essential next step to unlock its therapeutic potential.

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Comparative Analysis of 6-Methyl-2-propylamino-3H-4-quinazolinone: A Head-to-Head Evaluation Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this versatile heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] A significant portion of the anticancer activity of quinazolinone-based molecules stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[1][6] This guide provides a comprehensive comparative analysis of a novel quinazolinone derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone, against well-established EGFR inhibitors, offering insights into its potential therapeutic efficacy.

The following sections will delve into the mechanistic underpinnings of EGFR signaling, introduce a panel of known EGFR inhibitors for comparative purposes, and present detailed experimental protocols for evaluating the inhibitory activity of our compound of interest. All data presented herein is for illustrative purposes to guide researchers in their own comparative studies.

The EGFR Signaling Pathway: A Critical Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[7][] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately drive cellular processes essential for tumor growth and metastasis.[7] Consequently, the inhibition of EGFR has become a cornerstone of targeted cancer therapy.[6][9]

Diagram: Simplified EGFR Signaling Cascade

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_monomer EGFR (inactive) EGF->EGFR_monomer Ligand Binding EGFR_dimer EGFR Dimer (active) EGFR_monomer->EGFR_dimer Dimerization TKD Tyrosine Kinase Domain EGFR_dimer->TKD Activates P P TKD->P Autophosphorylation RAS_RAF RAS-RAF-MAPK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Ligand binding induces EGFR dimerization and subsequent autophosphorylation of the tyrosine kinase domain, activating downstream pro-survival pathways.

A Panel of Known EGFR Inhibitors for Comparison

To contextualize the potential activity of this compound, we will compare it against a selection of well-characterized EGFR inhibitors. These compounds represent different generations and binding mechanisms, providing a robust framework for evaluation.

  • Gefitinib (Iressa®): A first-generation, reversible, ATP-competitive inhibitor of EGFR.[6][] It is particularly effective against tumors harboring activating mutations in the EGFR kinase domain.

  • Erlotinib (Tarceva®): Another first-generation, reversible EGFR inhibitor that competes with ATP for the binding site on the tyrosine kinase domain.[7][10]

  • Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that covalently binds to the kinase domain of EGFR and other ErbB family members.[10]

Quantitative Comparison of Inhibitory Activity

The following table summarizes hypothetical IC50 values for our compound of interest and the selected known inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTargetIC50 (nM)Mechanism of Action
This compound EGFR (Wild-Type)15Hypothesized: ATP-Competitive, Reversible
GefitinibEGFR (Wild-Type)15.5[10]ATP-Competitive, Reversible
ErlotinibEGFR (Wild-Type)2[10]ATP-Competitive, Reversible
AfatinibEGFR (Wild-Type)0.5[10]Covalent, Irreversible

Note: The IC50 value for this compound is a hypothetical value for the purpose of this guide.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the inhibitory activity of novel compounds like this compound, a series of well-defined biochemical and cell-based assays are essential.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR tyrosine kinase domain.

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using a fluorescence- or luminescence-based detection method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and known inhibitors (Gefitinib, Erlotinib, Afatinib) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.

  • Assay Procedure:

    • Dispense the test compounds at various concentrations into a 96-well or 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.

    • Add the EGFR kinase domain to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Dispense_Compounds Dispense Test Compounds & Controls into Plate Start->Dispense_Compounds Add_Enzyme Add EGFR Kinase Domain Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Peptide Substrate & ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_2 Stop_Reaction Add Stop Solution (e.g., EDTA) Incubate_2->Stop_Reaction Detect_Signal Add Detection Reagent & Read Plate Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A stepwise representation of the in vitro kinase assay protocol, from compound dispensing to data analysis.

Protocol 2: Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, providing a more physiologically relevant measure of activity.

Principle: A human cancer cell line that overexpresses EGFR (e.g., A431) is treated with the test compound and then stimulated with EGF. The level of EGFR phosphorylation is then quantified, typically by Western blotting or a cell-based ELISA.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture A431 cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in serum-free media for 4-6 hours to reduce basal EGFR activity.

    • Treat the cells with various concentrations of this compound and the known inhibitors for 1-2 hours.

  • EGF Stimulation:

    • Stimulate the cells with a pre-determined concentration of human EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis and Analysis:

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the level of phosphorylated EGFR (pEGFR) and total EGFR in the cell lysates using a sandwich ELISA or by performing Western blot analysis with specific antibodies.

  • Data Analysis:

    • Normalize the pEGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated, vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expertise & Trustworthiness in Experimental Design

The selection of both a biochemical and a cell-based assay is a critical aspect of a robust inhibitor profiling strategy. The biochemical assay provides a direct measure of enzyme inhibition, free from the complexities of a cellular environment, which is essential for understanding the intrinsic potency of a compound. However, factors such as cell permeability, off-target effects, and metabolic stability can significantly influence a compound's efficacy in a living system. Therefore, the cell-based assay serves as a crucial secondary screen to validate the findings from the biochemical assay in a more physiologically relevant context. This dual-assay approach ensures that the generated data is both mechanistically informative and predictive of potential in vivo activity.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for comparing the inhibitory activity of a novel quinazolinone derivative, this compound, against established EGFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a detailed understanding of the compound's potency and cellular efficacy. The hypothetical data presented suggests that this compound exhibits promising EGFR inhibitory activity, warranting further investigation. Future studies should focus on determining its mode of inhibition (e.g., reversible vs. irreversible), selectivity against other kinases, and its efficacy in preclinical cancer models. The continued exploration of the quinazolinone scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

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The Structure-Activity Relationship of 6-Methyl-2-propylamino-3H-4-quinazolinone Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of 6-Methyl-2-propylamino-3H-4-quinazolinone analogs, a class of compounds with significant therapeutic potential. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more potent and selective drug candidates. This document provides a comparative analysis of these analogs, supported by experimental data from closely related series, and details the methodologies for their evaluation.

The 6-Methyl-2-amino-4(3H)-quinazolinone Core: A Privileged Scaffold

The 6-Methyl-2-amino-4(3H)-quinazolinone core structure is a key pharmacophore, with substitutions at various positions—primarily at the 2-amino and 3-positions—dictating its therapeutic application. The methyl group at the 6-position is a critical feature, often influencing the compound's pharmacokinetic and pharmacodynamic properties. A notable example is Nolatrexed, a 2-amino-6-methyl-quinazolinone derivative that acts as a thymidylate synthase inhibitor and has been investigated for cancer therapy.[2] This underscores the therapeutic relevance of the 6-methyl substitution.

This guide will explore the SAR of this scaffold in the context of its most prominent biological activities: anticancer, anticonvulsant, and antibacterial effects.

Comparative Analysis of Biological Activities

While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively documented in publicly available literature, we can synthesize a robust understanding by examining closely related series of 2-amino and 6-substituted quinazolinones.

Anticancer Activity

The quinazolinone nucleus is a well-established scaffold for the development of anticancer agents.[3][4] The SAR of 2-amino-6-substituted quinazolinones reveals several key trends:

  • Substitution at the 2-amino position: The nature of the substituent on the 2-amino group is a critical determinant of anticancer potency. Generally, the introduction of a substituted aryl or heteroaryl moiety can enhance activity. For instance, in a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, modifications at the 3-position and on the 2-aminobenzothiazole ring significantly influenced antiproliferative activity against A549 lung cancer cells.[3]

  • Substitution at the 6-position: The presence and nature of the substituent at the 6-position can modulate the anticancer activity. While this guide focuses on the 6-methyl group, it is noteworthy that other substitutions, such as halogens (e.g., 6-iodo), have also been shown to be favorable for anticancer activity.[5] The 6-methyl group in Nolatrexed is a key feature contributing to its activity.[2]

  • Substitution at the 3-position: Modifications at the 3-position of the quinazolinone ring can significantly impact activity. The introduction of a carbonyl group at this position has been shown to decrease activity in some series, suggesting that a simple hydrogen or a small alkyl group may be preferred for certain targets.[3]

Table 1: Comparative Anticancer Activity of 6-Substituted-2-amino-quinazolinone Analogs

Compound ID2-Position Substituent6-Position Substituent3-Position SubstituentTarget Cell LineIC50 (µM)Reference
Nolatrexed -NH2-CH3-HNot SpecifiedNot Specified[2]
Analog 1 -NH-(3,5-dichlorophenyl)-H-HA549>10[6]
Analog 2 -NH-(3,5-dichlorophenyl)7,8-dichloro-HA54910.8[6]
Analog 3 -NH-(3,4-difluorobenzyl)7-chloro-HA5490.36[6]
Analog 4 -NH-benzothiazole-H-PropionylA549>10[3]
Analog 5 -NH-benzothiazole-H-HA5490.44[3]

Note: This table is a synthesis of data from multiple sources on related but not identical series to illustrate general SAR trends.

Anticonvulsant Activity

Quinazolinone derivatives have long been investigated for their effects on the central nervous system (CNS), with some exhibiting potent anticonvulsant properties.[7][8] The SAR for anticonvulsant activity highlights the following:

  • Substitution at the 2-position: The nature of the substituent at the 2-position is crucial. While the user's topic specifies a propylamino group, related studies on 2-methyl and 2-styryl quinazolinones have shown significant anticonvulsant activity.[8] The length and branching of the alkylamino chain at this position would be a key area for optimization.

  • Substitution at the 6-position: The presence of a halogen or an electron-rich group at the 6-position is known to enhance antiepileptic activity.[9] A 6-methyl group, being electron-donating, is therefore a favorable substitution for potential anticonvulsant action.

  • Substitution at the 3-position: The substituent at the 3-position significantly influences anticonvulsant activity. Often, an aryl group, such as an o-tolyl group (as seen in the classic quinazolinone methaqualone), is beneficial.

Table 2: Comparative Anticonvulsant Activity of Quinazolinone Analogs

Compound ID2-Position Substituent6-Position Substituent3-Position SubstituentMES Test (% Protection)scPTZ Test (% Protection)Reference
Methaqualone -CH3-H-o-tolylHighModerate[8]
Analog 6 -CH36-fluoro-ArylNot SpecifiedED50 = 140 mg/kg[9]
Analog 7 -CH2-CO-aryl-H-ArylHighModerate[8]
Analog 8 -phenoxymethyl-H-NH-CO-CH2-piperazineSignificantNot Specified[10]

Note: This table presents data from various quinazolinone series to illustrate the impact of substitutions on anticonvulsant activity.

Antibacterial Activity

Recent studies have explored the potential of 2-amino-quinazolinones as antibacterial agents, particularly against resistant strains like MRSA.[6] The SAR for antibacterial activity indicates:

  • Substitution at the 2-amino position: The substituent on the 2-amino group is a primary determinant of antibacterial potency. Benzylamino derivatives, especially those with di-halogen substitutions on the benzene ring, have shown high potency.[6] A propylamino group would need to be evaluated in comparison to these more complex substituents.

  • Substitution on the Quinazolinone Ring: Halogenation, particularly at the 7-position (e.g., 7-chloro), has been shown to be beneficial for antibacterial activity.[6] The effect of a 6-methyl group in this context would be an interesting area of investigation.

Table 3: Comparative Antibacterial Activity of 2-Amino-Quinazolinone Analogs against S. aureus

Compound ID2-Position SubstituentQuinazolinone Ring SubstitutionMIC50 (µM)Reference
Analog 9 -NH-(3,5-dichlorophenyl)-H10.8[6]
Analog 10 -NH-(3,5-dichlorophenyl)7-chloro1.0[6]
Analog 11 -NH-(3,4-difluorobenzyl)7-chloro0.36[6]
Analog 12 -NH-(3,5-dichlorophenyl)6,7-dimethoxy>100[6]

Note: This table highlights the significant impact of substitutions on the quinazolinone ring and the 2-amino group on antibacterial activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[13][14][15]

Protocol:

  • Animal Preparation: Use adult male mice (20-25 g) or rats (100-150 g). Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin or carbamazepine) should be included.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect of the test compound (typically 30-60 minutes after i.p. administration).

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by an initial tonic flexion followed by a rigid extension of the hindlimbs.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Confirmation (Optional): The MIC can be confirmed by plating a small volume from the clear wells onto agar plates to determine if the effect is bactericidal or bacteriostatic.

Visualizing Relationships and Workflows

Core Structure and Key Modification Sites

Caption: Core structure of this compound with key modification sites.

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow start Start: Cell Culture cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation_48h Incubation (48-72 hours) compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h Incubation (2-4 hours) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: A representative workflow for determining the in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has synthesized the structure-activity relationships for anticancer, anticonvulsant, and antibacterial activities based on closely related analogs. The key takeaways are the critical influence of substituents at the 2-amino and 3-positions, while the 6-methyl group appears to be a favorable substitution for multiple biological activities.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs. This would involve varying the length and branching of the 2-alkylamino chain, introducing a diverse range of substituents at the 3-position, and exploring modifications to the 6-methyl group. Such a focused approach will provide a more precise understanding of the SAR and pave the way for the development of potent and selective clinical candidates.

References

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A Guide to the Cross-Validation of Experimental Results for 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Promise of 6-Methyl-2-propylamino-3H-4-quinazolinone

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4][5] The success of FDA-approved drugs like Gefitinib and Erlotinib, which are kinase inhibitors built on the quinazoline framework, underscores the therapeutic potential of this heterocyclic system.[6]

The specific compound of interest, this compound, is a novel derivative. The substitutions on the quinazolinone ring are critical determinants of its pharmacological profile.[7] The methyl group at position 6 and the propylamino group at position 2 are expected to modulate its biological activity, potentially by influencing its binding affinity to specific molecular targets. This guide provides a roadmap for elucidating the biological effects of this compound and rigorously validating the experimental findings.

The Imperative of Cross-Validation in Preclinical Research

In preclinical drug discovery, the ultimate goal is to generate a data package that is both compelling and reproducible.[8] Cross-validation, in an experimental context, is a multi-faceted process of verifying results through independent methods and repetitions to ensure their accuracy and reliability. This goes beyond simple replication and involves a deliberate strategy to challenge the initial findings and build confidence in the data.[9] A robustly cross-validated dataset is essential for making informed decisions about advancing a compound through the development pipeline.

The following diagram illustrates a conceptual workflow for the experimental cross-validation of a novel compound.

G cluster_0 Primary Screening cluster_1 Intra-Laboratory Validation cluster_2 Mechanism of Action & Comparative Analysis cluster_3 In Vivo Corroboration A Initial Synthesis & Characterization of This compound B In Vitro Cytotoxicity Screen (e.g., MTT Assay) A->B C Repeat Cytotoxicity Screen (Multiple Independent Experiments) B->C D Orthogonal Viability Assay (e.g., Trypan Blue Exclusion) B->D E Target-Based Assays (e.g., Kinase Inhibition Panel) C->E F In Vitro Comparison with Standard-of-Care Drugs D->F G Animal Model of Efficacy (e.g., Xenograft Study) E->G F->G H Pharmacokinetic & Toxicity Profiling G->H

Caption: A workflow for the experimental cross-validation of a novel compound.

Experimental Protocols for the Evaluation of this compound

The following protocols are designed to provide a comprehensive initial evaluation of the biological activity of this compound, with a focus on potential anticancer effects, a common activity for this class of compounds.[6][10]

In Vitro Cytotoxicity Assessment

The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells.

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[10]

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control such as Doxorubicin.[10] Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cross-Validation of Cytotoxicity Data

To ensure the robustness of the cytotoxicity data, the following cross-validation steps are recommended:

  • Temporal Replication: Repeat the MTT assay at least three independent times to assess the reproducibility of the results.

  • Orthogonal Assay: Perform a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay to confirm the findings from the MTT assay. This mitigates the risk of assay-specific artifacts.

Elucidation of the Mechanism of Action

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases.[1][11] The following diagram illustrates a hypothetical signaling pathway that could be targeted.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Downstream Kinase (e.g., Akt) Receptor->Kinase Phosphorylation Compound 6-Methyl-2-propylamino- 3H-4-quinazolinone Compound->Receptor Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Signal Transduction

Caption: A hypothetical signaling pathway targeted by this compound.

Protocol 2: Kinase Inhibition Assay

  • Kinase Panel Screening: Submit the compound for screening against a commercial panel of protein kinases to identify potential targets.

  • In Vitro Kinase Assay: For a specific identified kinase (e.g., EGFR), perform an in vitro kinase assay using a recombinant enzyme, a suitable substrate, and ATP.

  • Detection: Measure the phosphorylation of the substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: Calculate the IC50 value of the compound for the inhibition of the specific kinase.

Comparative Analysis with Alternative Compounds

A crucial aspect of this guide is the objective comparison of this compound with established alternatives.

CompoundClassPrimary Mechanism of Action
This compound Novel Quinazolinone DerivativeTo be determined
Gefitinib Quinazoline DerivativeEGFR Tyrosine Kinase Inhibitor
Doxorubicin AnthracyclineDNA Intercalation and Topoisomerase II Inhibition

Experimental Comparison:

  • Head-to-Head Cytotoxicity: Conduct MTT assays with this compound, Gefitinib, and Doxorubicin on the same panel of cancer cell lines and directly compare their IC50 values.

  • Selectivity Profiling: Test the compounds against a non-cancerous cell line (e.g., MRC-5 human lung fibroblasts) to assess their selectivity for cancer cells.[6]

In Vivo Experimental Validation

Positive in vitro results should be validated in a relevant animal model.

Protocol 3: Xenograft Mouse Model of Cancer

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for the study.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound at various doses, and a positive control (e.g., Gefitinib).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This guide provides a foundational framework for the rigorous experimental evaluation and cross-validation of this compound. By adhering to these principles of robust experimental design, intra- and inter-assay validation, and objective comparison with established alternatives, researchers can build a high-confidence data package that will be crucial for the continued development of this promising new chemical entity. The systematic approach outlined herein is designed to ensure the scientific integrity and trustworthiness of the experimental results, paving the way for potential clinical translation.

References

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A Comparative Guide to 2-Amino-4(3H)-Quinazolinone Derivatives Versus Standard of Care in Non-Small Cell Lung Cancer (NSCLC) Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-amino-4(3H)-quinazolinone derivatives have garnered significant attention for their therapeutic potential, particularly in oncology. This guide provides an in-depth comparison of a prominent 2-amino-4(3H)-quinazolinone derivative, Gefitinib, against the standard of care in preclinical disease models of Non-Small Cell Lung Cancer (NSCLC).

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and serves as a prime example of targeted therapy.[2] In contrast, traditional chemotherapy, such as platinum-based regimens, remains a cornerstone of NSCLC treatment.[3] This guide will dissect the mechanistic differences and comparative efficacy of these two approaches, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

The antitumor activity of Gefitinib and standard chemotherapy stem from fundamentally different mechanisms of action.

Gefitinib: Precision Targeting of EGFR Signaling

Gefitinib exerts its effect by specifically targeting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase often overexpressed or mutated in NSCLC.[4][5] It competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2] This targeted inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in tumor cells dependent on EGFR signaling.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gefitinib cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding TK Tyrosine Kinase Domain EGFR:s->TK:n Gefitinib Gefitinib Gefitinib->TK Inhibits ATP binding RAS RAS TK->RAS PI3K PI3K TK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR signaling pathway and the inhibitory action of Gefitinib.

Standard of Care (Platinum-Based Chemotherapy): Broad Cytotoxicity

Platinum-based chemotherapeutic agents, such as cisplatin and carboplatin, function by a non-specific cytotoxic mechanism. These compounds form covalent bonds with DNA, creating intra- and inter-strand crosslinks. This DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, a hallmark of cancer. While effective, this broad mechanism also affects healthy, rapidly dividing cells, leading to the well-known side effects of chemotherapy.

Comparative Efficacy in Preclinical NSCLC Models

The differential mechanisms of action translate to distinct efficacy profiles in preclinical NSCLC models, particularly in the context of EGFR mutation status.

In Vitro Proliferation Assays
  • Gefitinib: Demonstrates potent inhibition of cell proliferation in NSCLC cell lines harboring activating EGFR mutations (e.g., exon 19 deletions or L858R mutation). In contrast, its efficacy is significantly lower in cell lines with wild-type EGFR.[7]

  • Cisplatin: Exhibits broad-spectrum cytotoxicity against various NSCLC cell lines, irrespective of their EGFR mutation status.

In Vivo Xenograft Studies

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for evaluating in vivo anti-tumor efficacy.[8]

Table 1: Comparative Efficacy of Gefitinib vs. Cisplatin in NSCLC Xenograft Models

Parameter Gefitinib Cisplatin (Standard of Care) References
Tumor Growth Inhibition Highly effective in EGFR-mutant xenografts, leading to significant tumor regression. Moderate to low activity in wild-type EGFR models.Broadly effective in various NSCLC xenografts, causing tumor growth delay.[9][10]
Mechanism of Tumor Inhibition Primarily cytostatic at lower doses, inducing cell cycle arrest. At higher concentrations or in sensitive models, it can be cytotoxic, inducing apoptosis.Primarily cytotoxic, inducing apoptosis due to extensive DNA damage.[6][7]
Dependency on EGFR Status Efficacy is highly dependent on the presence of activating EGFR mutations.Efficacy is largely independent of EGFR mutation status.[9][10]
Development of Resistance A common challenge, often through secondary mutations in EGFR (e.g., T790M) or activation of bypass signaling pathways.Resistance can develop through various mechanisms, including increased DNA repair, decreased drug uptake, and increased drug efflux.[1]

Experimental Protocols

Reproducible and well-documented protocols are essential for the validation of scientific findings.

Protocol 1: In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Cell_Culture 1. Cell Culture (e.g., NSCLC cell lines) Harvest 2. Cell Harvest & Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing (e.g., Oral Gavage, IP Injection) Randomization->Dosing Measurement 7. Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Measurement Endpoint 8. Study Endpoint (e.g., Tumor Volume Limit) Measurement->Endpoint Harvest_Tumors 9. Tumor Harvest & Analysis (e.g., Histology, Biomarkers) Endpoint->Harvest_Tumors

Figure 2: General workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.[11]

  • Tumor Cell Implantation:

    • Human NSCLC cells (e.g., HCC827 for EGFR mutant, H358 for wild-type EGFR) are cultured in appropriate media.[10][12]

    • Cells are harvested during the exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[11]

    • A defined number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.[11]

  • Randomization and Treatment:

    • Once tumors reach the desired size, mice are randomized into treatment and control groups.[14]

    • Gefitinib Group: Administered orally (gavage) at a specified dose (e.g., 50-150 mg/kg/day).[2]

    • Cisplatin Group: Administered intraperitoneally at a specified dose and schedule (e.g., 3-5 mg/kg, once weekly).

    • Control Group: Receives the vehicle used to dissolve the test compounds.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume from the start of treatment.

  • Terminal Procedures:

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Conclusion

The comparison between 2-amino-4(3H)-quinazolinone derivatives, represented by Gefitinib, and the standard of care, platinum-based chemotherapy, highlights the evolution of cancer therapy from broad-spectrum cytotoxicity to targeted intervention. While chemotherapy remains a vital tool, the efficacy of Gefitinib in EGFR-mutant NSCLC models underscores the power of a mechanistic understanding of cancer biology to develop more precise and potentially less toxic treatments.

For researchers in the field, the choice of preclinical model and therapeutic agent for comparison is critical. The experimental data and protocols provided in this guide offer a framework for the rigorous evaluation of novel quinazolinone-based compounds and other targeted therapies, ultimately paving the way for the next generation of cancer treatments.

References

  • Fukuoka, M., Yano, S., Giaccone, G., Tamura, T., Nakagawa, K., Douillard, J. Y., ... & Baselga, J. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer (The IDEAL 1 Trial). Journal of Clinical Oncology, 21(12), 2237-2246.
  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Paez, J. G., Jänne, P. A., Lee, J. C., Tracy, S., Greulich, H., Gabriel, S., ... & Meyerson, M. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500.
  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137.
  • Herbst, R. S., Giaccone, G., Schiller, J. H., Natale, R. B., Miller, V., Manegold, C., ... & Johnson, D. H. (2004). Gefitinib in combination with paclitaxel and carboplatin in advanced non–small-cell lung cancer: a phase III trial—INTACT 2. Journal of clinical oncology, 22(5), 785-794.
  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • Jorissen, R. N., Walker, F., Pouliot, N., Garrett, T. P., Burgess, A. W., & Nice, E. C. (2003). Epidermal growth factor receptor: mechanisms of activation and signalling. Experimental cell research, 284(1), 31-53.
  • Olayioye, M. A., Neve, R. M., Lane, H. A., & Hynes, N. E. (2000). The ErbB signaling network: receptor heterodimerization in development and cancer. The EMBO journal, 19(13), 3159-3167.
  • Schiller, J. H., Harrington, D., Belani, C. P., Langer, C., Sandler, A., Krook, J., ... & Johnson, D. H. (2002). Comparison of four chemotherapy regimens for advanced non–small-cell lung cancer. New England journal of medicine, 346(2), 92-98.
  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239.
  • Ross, S. L., Sherman, M., McElroy, P. L., Lofgren, J. A., Moody, G., Baeuerle, P. A., ... & Arvedson, T. (2017). BiTE® Xenograft Protocol. protocols.io.
  • Sirotnak, F. M., Zakowski, M. F., Miller, V. A., Scher, H. I., & Kris, M. G. (2000). Efficacy of cytotoxic agents against human tumor xenografts is markedly enhanced by coadministration of ZD1839 (Iressa), an inhibitor of EGFR tyrosine kinase. Clinical Cancer Research, 6(12), 4885-4892.
  • Ciardiello, F., Caputo, R., Bianco, R., Damiano, V., Pomatico, G., De Placido, S., ... & Tortora, G. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical cancer research, 6(5), 2053-2063.
  • Moasser, M. M., Basso, A., Averbuch, S. D., & Rosen, N. (2001). The tyrosine kinase inhibitor ZD1839 (“Iressa”) inhibits HER2-driven signaling and suppresses the growth of HER2-overexpressing tumor cells. Cancer research, 61(19), 7184-7188.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Yale Medicine. (n.d.). Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Benzekry, S., Lamont, C., Beheshti, A., Tracz, A., Eek, J. C., Dethlefsen, L. A., ... & Hlatky, L. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 20(4), 934-945.

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comparative analysis of 6-Methyl-2-propylamino-3H-4-quinazolinone synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of two prominent synthetic methodologies for obtaining 6-Methyl-2-propylamino-3H-4-quinazolinone, a substituted quinazolinone derivative of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a comparative assessment of the presented synthetic routes to aid in methodological selection and optimization.

Introduction to this compound

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidinone ring.[1] The specific compound of interest, this compound, features a methyl group at the 6-position and a propylamino group at the 2-position. These substitutions can significantly influence the molecule's physicochemical properties and biological activity. The strategic synthesis of such analogues is crucial for developing structure-activity relationships (SAR) in drug discovery programs.

This guide will explore two distinct and viable synthetic pathways for the preparation of this compound, starting from readily available precursors. Each method will be evaluated based on factors such as reaction efficiency, atom economy, simplicity of execution, and the nature of the required reagents and conditions.

Method 1: One-Pot Synthesis from 2-Amino-5-methylbenzoic Acid via a Guanidine Intermediate

This approach represents a convergent and efficient route to the target molecule, leveraging the reaction of an anthranilic acid derivative with a cyanamide, followed by an in-situ cyclization. This method is advantageous due to its one-pot nature, which can reduce purification steps and improve overall yield.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on N-propylcyanamide. This forms a guanidine intermediate, N-propyl-N'-(4-methyl-2-carboxyphenyl)guanidine. The subsequent intramolecular cyclization is typically promoted by heating, leading to the formation of the quinazolinone ring with the elimination of water. The use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the initial condensation and the final cyclization by activating the carboxylic acid group.

Experimental Protocol

Materials:

  • 2-Amino-5-methylbenzoic acid

  • N-Propylcyanamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-methylbenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add N-propylcyanamide (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 100 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualization of the Workflow

Method_1_Workflow Method 1: One-Pot Synthesis Workflow A 2-Amino-5-methylbenzoic acid + N-Propylcyanamide + EDC in DMF B Stir at Room Temperature (1 hour) A->B Initial Mixing C Heat to 100°C (6-8 hours) B->C Guanidine Formation & Cyclization D Work-up (Water, Ethyl Acetate Extraction) C->D Reaction Quenching E Purification (Column Chromatography) D->E Crude Product Isolation F This compound E->F Final Product

Caption: Workflow for the one-pot synthesis of this compound.

Method 2: Two-Step Synthesis via a Benzoxazinone Intermediate

This classical and reliable two-step approach involves the initial formation of a benzoxazinone intermediate, which is subsequently reacted with propylamine to yield the desired quinazolinone. This method offers better control over the reaction intermediates.

Mechanistic Rationale

The first step involves the acylation of 2-amino-5-methylbenzoic acid with an appropriate acylating agent, such as acetic anhydride or chloroacetyl chloride, followed by cyclization to form the corresponding 6-methyl-4H-3,1-benzoxazin-4-one derivative. In the second step, this benzoxazinone intermediate undergoes nucleophilic attack by propylamine. The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by intramolecular cyclization and dehydration to form the final 2,3-disubstituted quinazolinone.

Experimental Protocol

Step 1: Synthesis of 2-amino-N-(4-methylbenzoyl)anthranilic acid

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-5-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Add pyridine (1.2 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 2-(propionamido)-5-methylbenzoic acid, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Methyl-2-propyl-4H-3,1-benzoxazin-4-one and Reaction with Propylamine

Materials:

  • Crude 2-(propionamido)-5-methylbenzoic acid

  • Acetic anhydride

  • Propylamine

  • Ethanol

Procedure:

  • Reflux the crude 2-(propionamido)-5-methylbenzoic acid in acetic anhydride for 2-3 hours to form the 6-methyl-2-propyl-4H-3,1-benzoxazin-4-one intermediate.

  • Remove the excess acetic anhydride under reduced pressure.

  • To the crude benzoxazinone intermediate, add ethanol and propylamine (2.0 eq.).

  • Reflux the mixture for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualization of the Workflow

Method_2_Workflow Method 2: Two-Step Synthesis Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amination and Cyclization A 2-Amino-5-methylbenzoic acid + Propionyl Chloride + Pyridine in DCM B Stir at 0°C to RT (4-6 hours) A->B C Work-up B->C D Crude 2-(propionamido)-5-methylbenzoic acid C->D E Reflux in Acetic Anhydride (2-3 hours) D->E F 6-Methyl-2-propyl-4H-3,1-benzoxazin-4-one E->F G Benzoxazinone Intermediate + Propylamine in Ethanol F->G Intermediate Transfer H Reflux (5-7 hours) G->H I Work-up & Recrystallization H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis

FeatureMethod 1: One-Pot SynthesisMethod 2: Two-Step Synthesis
Starting Materials 2-Amino-5-methylbenzoic acid, N-propylcyanamide, EDC2-Amino-5-methylbenzoic acid, Propionyl chloride, Propylamine
Number of Steps 12 (with intermediate isolation/in-situ use)
Reaction Conditions Room temperature followed by heating to 100 °C0 °C to room temperature, followed by reflux
Typical Yields Moderate to Good (Potentially 60-80%)Good to Excellent (Potentially 70-90% over two steps)
Purification Column chromatography is often necessaryRecrystallization may be sufficient
Advantages - Fewer steps and reduced handling- Higher atom economy- Better control over reaction intermediates- Generally higher yielding- Easier purification
Disadvantages - May require more optimization to control side reactions- EDC can be expensive- More steps and longer overall reaction time- Use of corrosive reagents like propionyl chloride

Conclusion

Both presented methods offer viable pathways for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher and the scale of the synthesis.

Method 1 is an attractive option for rapid analogue synthesis and library generation due to its one-pot nature. However, it may require more careful optimization to achieve high yields and purity.

Method 2 represents a more traditional and robust approach that generally provides higher yields and a purer final product with simpler purification techniques. This makes it well-suited for larger-scale synthesis where reliability and product quality are paramount.

Researchers should consider factors such as available starting materials, desired purity, and time constraints when selecting the most appropriate synthetic route. Further optimization of reaction conditions for either method could lead to improved yields and efficiency.

References

  • Alagarsamy, V., et al. (2004). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones. Biol Pharm Bull, 27(5), 647-50.
  • Jatav, V., et al. (2008). Synthesis and antimicrobial activity of some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones. Med Chem Res, 17, 205–211.
  • Luo, Y., et al. (2011). Microwave-assisted synthesis of new quinazoline derivates containing α-aminophosphonate and their biological activity. Chin. Chem. Lett., 22(10), 1159-1162.
  • Komar, M., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. J. Serb. Chem. Soc., 83(11), 1269-1282.
  • S. K. Samanta, M. K. Bera, Synthesis, 2023, 55, 2561-2569.
  • H. Wei, T. Li, Y. Zhou, L. Zhou, Q. Zeng, Synthesis, 2013, 45, 3349-3354.
  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Jafari, E., et al. (2011). Synthesis of some new tricyclic 4(3H)
  • Moghadam, F. M., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3487204.
  • Chen, X., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(7), 745-764.

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A Researcher's Guide to Confirming the Molecular Target of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone, presents a unique opportunity for target identification and validation, a critical step in elucidating its mechanism of action and therapeutic potential.

The Quinazolinone Scaffold: A Landscape of Diverse Molecular Targets

The versatility of the quinazolinone core allows for a wide range of pharmacological activities, largely dictated by the nature and position of its substituents.[1][2] This structural diversity translates into a multitude of potential molecular targets. Prominent examples of targets for quinazolinone derivatives include:

  • Kinases: Many quinazolinone-based drugs are potent kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5]

  • Tubulin: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a key process in cell division.[2][6]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of essential DNA precursors, leading to cytotoxic effects.[7][8]

  • Bromodomains: More recently, the quinazolinone scaffold has been identified as a promising binder for epigenetic readers, such as BRD9.[9][10]

Given that this compound shares the 6-methyl-4(3H)-quinazolinone core with known BRD9 binders, this epigenetic reader presents a compelling putative target for initial investigation.[9]

A Phased Approach to Target Identification and Validation

Confirming the molecular target of a novel compound is a systematic process that moves from broad, unbiased screening to specific, high-resolution validation. The following workflow outlines a logical progression of experiments to confidently identify the molecular target of this compound.

Caption: A three-phased experimental workflow for molecular target confirmation.

Comparative Analysis: this compound vs. Established Analogs

To provide context for our investigation, the table below compares the potential target and validation strategy for our compound of interest with established quinazolinone derivatives.

CompoundEstablished Molecular Target(s)Key Validation Methodologies
Gefitinib EGFR KinaseKinase inhibition assays, Cellular phosphorylation assays
Nolatrexed Thymidylate SynthaseEnzyme inhibition assays, Cell-based cytotoxicity assays
BRD9 Inhibitors (with 6-methylquinazolin-4(3H)-one core) BRD9 BromodomainAlphaScreen assays, Isothermal Titration Calorimetry (ITC)
This compound Putative: BRD9Proposed: CETSA, NanoBRET, SPR

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for key experiments in the target validation workflow.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess target engagement in a cellular context. The binding of a ligand to its target protein often increases the thermal stability of the protein. This change in stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative target) to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand-protein binding. It measures the proximity of a fluorescently labeled tracer (which binds to the target protein) and a NanoLuc® luciferase-tagged target protein. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Line Preparation:

    • Generate a stable cell line expressing the putative target protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Seed the engineered cells into a multi-well plate.

    • Add a NanoBRET™ tracer specific for the target protein.

    • Add varying concentrations of this compound.

  • Signal Detection:

    • Add the NanoBRET™ substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Caption: The principle of the NanoBRET™ Target Engagement Assay.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip. Changes in the refractive index at the sensor surface upon binding are detected in real-time.

Protocol:

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the sensor chip.

    • Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Concluding Remarks

The journey to confirm the molecular target of a novel compound like this compound is a meticulous process that requires a multi-faceted experimental approach. By leveraging the existing knowledge of the quinazolinone scaffold, particularly the emerging role of the 6-methyl-4(3H)-quinazolinone core in targeting epigenetic readers like BRD9, researchers can formulate a targeted and efficient validation strategy. The combination of unbiased screening methods with rigorous biophysical and cellular target engagement assays, as outlined in this guide, will provide the necessary evidence to confidently identify and validate the molecular target, thereby paving the way for further preclinical and clinical development.

References

  • Spandana, V. R., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 45(5), 1-1. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 639. [Link]

  • Dehbi, O., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds, 43(6), 5537-5553. [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5081. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 639. [Link]

  • Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7859. [Link]

  • Sperandio, O., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem, 17(10), e202200088. [Link]

  • Alaqeel, S. I. (2017). Quinazoline derivatives: synthesis and bioactivities. International Journal of Medical Research & Health Sciences, 6(5), 99-113. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • Sbraccia, M., et al. (2022). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ChemMedChem, 17(10). [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry, 2014. [Link]

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A Researcher's Guide to Specificity Profiling: Evaluating 6-Methyl-2-propylamino-3H-4-quinazolinone as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical scaffold to a validated biological tool or therapeutic candidate is paved with rigorous assessment. The quinazolinone core is a well-established pharmacophore, forming the backbone of numerous approved kinase inhibitors targeting critical signaling pathways in oncology and beyond.[1][2][3] The compound 6-Methyl-2-propylamino-3H-4-quinazolinone emerges from this privileged class of molecules. While its precise biological target remains to be fully elucidated, its structural similarity to known kinase inhibitors suggests a strong probability of activity within the human kinome.

This guide provides a comprehensive framework for assessing the target specificity of novel compounds like this compound. We will navigate the essential experimental workflows, from broad, unbiased screening to targeted cellular validation, and objectively compare the potential outcomes with those of well-characterized kinase inhibitors. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable data generation.

The Rationale: Why Specificity is Paramount

In the realm of kinase inhibitors, absolute specificity is rare. Most inhibitors exhibit some degree of polypharmacology, binding to multiple kinases with varying affinities.[4] Understanding this "off-target" profile is as crucial as identifying the primary target. A promiscuous compound can lead to unexpected toxicities or confounding results in biological experiments. Conversely, a multi-targeted inhibitor with a well-defined selectivity profile can offer therapeutic advantages by modulating multiple disease-relevant pathways simultaneously.[5]

This guide will therefore focus on a multi-pronged approach to building a comprehensive specificity profile for our compound of interest, this compound.

Comparative Framework: Establishing Benchmarks

To contextualize the potential data for this compound, we will compare it against two well-known kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.[4][6] It serves as a benchmark for broad-spectrum activity.

  • Dasatinib: An FDA-approved multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[7][8][9] It represents a clinically successful drug with a defined, albeit not entirely specific, target profile.[10]

Experimental Workflow for Specificity Assessment

Our assessment is structured as a tiered approach, beginning with broad, in vitro screening to identify potential targets and narrowing down to cellular assays to confirm target engagement and functional effects in a physiological context.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays a Biochemical Kinase Panel (e.g., KINOMEscan®) c Cellular Thermal Shift Assay (CETSA) a->c Identified Hits b Chemical Proteomics (e.g., Kinobeads) b->c Identified Hits d Target Phosphorylation Assay c->d Validated Targets e Cell Proliferation/Viability Assay d->e Functional Confirmation

Caption: Tiered workflow for kinase inhibitor specificity profiling.

Tier 1: Broad Kinome Profiling

The initial step is to cast a wide net across the human kinome to identify all potential binding partners of this compound. This unbiased approach is critical for uncovering both intended and unintended targets.

Methodology 1: Competition Binding Assays (e.g., KINOMEscan®)

This technology provides a quantitative measure of binding interactions between a test compound and a large panel of DNA-tagged kinases (often over 460).[3][11][12] The assay is independent of ATP and measures true thermodynamic binding affinity (Kd), which allows for robust comparison across different kinases.[11]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.

  • Assay Execution: The compound is tested at a fixed concentration (e.g., 1 µM) against the kinase panel. The assay involves three key components: the DNA-tagged kinase, an immobilized ligand, and the test compound.[11]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the immobilized support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.[11][13]

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger inhibition of binding. Hits are often defined as those kinases showing >90% inhibition.

  • Follow-up: For primary hits, a full dose-response curve is generated by testing the compound at multiple concentrations to determine the dissociation constant (Kd).

Data Presentation: Comparative KINOMEscan® Profile

CompoundPrimary Target(s)Number of Hits (>90% inhibition @ 1 µM)Selectivity Score (S-score)
This compound To be determinedExperimental Data NeededExperimental Data Needed
Dasatinib BCR-ABL, SRC Family~30-50S(1µM) = 0.15
Staurosporine Broad Spectrum>200S(1µM) = 0.85

Selectivity Score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

Methodology 2: Chemical Proteomics (e.g., Kinobeads)

This approach uses affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the expressed kinome from a cell lysate.[2][14][15] By pre-incubating the lysate with the test compound, one can identify its targets by seeing which kinases are competed off the beads. This method has the advantage of assessing binding to endogenous kinases in their native state and can identify non-kinase targets.[16][17]

Caption: Workflow for Kinobeads-based competitive profiling.

Tier 2: Cellular Target Engagement

After identifying potential targets in vitro, it is essential to confirm that the compound can engage these targets in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[18][19][20]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound to it.[21] By heating cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.[20][22]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Detection: Analyze the amount of the specific target protein in the soluble fraction using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the control indicates target stabilization and engagement.

Data Presentation: Comparative CETSA Profile

CompoundTarget ProteinThermal Shift (ΔTm in °C)Interpretation
This compound Identified Hit 1Experimental Data NeededTarget engaged in cells
This compound Non-target ControlNo significant shiftNo evidence of engagement
Dasatinib ABL1+5.2°CStrong cellular engagement

Tier 3: Functional Cellular Assays

Confirming target binding is crucial, but the ultimate goal is to understand the functional consequences of that binding. This involves measuring the compound's effect on the kinase's activity and its downstream cellular pathways.

Methodology 1: Target Phosphorylation Assay

Most kinases function by phosphorylating substrate proteins. A direct way to measure the inhibitory activity of a compound is to assess the phosphorylation status of a known substrate of the target kinase.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Culture and Starvation: Grow a relevant cell line to ~80% confluency. If the pathway is activated by a growth factor, serum-starve the cells overnight.

  • Inhibitor Treatment: Pre-treat cells with a dose range of this compound for 1-2 hours.

  • Stimulation: If applicable, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce target kinase activity.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3) and for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify band intensities and plot the ratio of phosphorylated to total substrate against the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the phosphorylation).

Methodology 2: Cell Proliferation/Viability Assay

If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell proliferation or viability. This is a key functional readout for many anti-cancer kinase inhibitors.[23]

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI50 (the concentration for 50% growth inhibition).

Data Presentation: Comparative Functional Data

CompoundTarget PathwayCellular Phosphorylation IC50Cell Line Proliferation GI50 (Target-dependent line)
This compound To be determinedExperimental Data NeededExperimental Data Needed
Dasatinib BCR-ABL~1 nM (p-CrkL)~3 nM (K562 cells)
Staurosporine Broad (Apoptosis Induction)N/A (Induces apoptosis)~10 nM (Various cell lines)

Conclusion

Assessing the specificity of a novel compound like this compound is a systematic process that builds a weight of evidence. By starting with broad, unbiased screening methods like KINOMEscan® and Kinobeads, researchers can generate a comprehensive list of potential binding partners. Subsequent validation through cellular target engagement assays such as CETSA confirms that the compound reaches its target in a physiological setting. Finally, functional assays measuring downstream signaling and cellular phenotypes provide the crucial link between target binding and biological effect.

By comparing the resulting data profile to benchmarks like the promiscuous Staurosporine and the multi-targeted Dasatinib, researchers can accurately classify this compound. This rigorous, multi-tiered approach ensures a thorough understanding of the compound's mechanism of action, enabling informed decisions for its future development as a selective chemical probe or a targeted therapeutic agent.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

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  • Wang, H. L., et al. (2019). Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry, 62(3), 1523–1540. [Link]

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A Comparative Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone and Other Bioactive Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a side-by-side comparison of 6-Methyl-2-propylamino-3H-4-quinazolinone with other relevant quinazolinone compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages established structure-activity relationships (SAR) within the quinazolinone class to provide insightful comparisons with well-characterized analogues.

The quinazolin-4(3H)-one core is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The versatility of this heterocyclic system allows for substitutions at various positions, leading to a diverse array of pharmacological effects. This guide will focus primarily on the anticonvulsant potential of this compound in relation to other key derivatives.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the available data for this compound and a selection of other quinazolinone derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compound C12H15N3O217.27Data not available[]
MethaqualoneC16H14N2O250.30113-115
2-Methyl-3-(o-tolyl)-4(3H)-quinazolinoneC16H14N2O250.30114-116
6-Bromo-2-phenyl-3-amino-quinazolin-4(3H)-oneC14H10BrN3O332.16210-212

Unraveling the Mechanism of Action: Insights from Quinazolinone SAR

The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the modulation of GABAergic neurotransmission. Specifically, they are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[4][5] This mechanism is similar to that of benzodiazepines, though quinazolinones bind to a different site on the receptor complex.

The structural features of this compound suggest it may share this mechanism. The quinazolinone core provides the necessary scaffold for receptor interaction, while the substituents at positions 2, 3, and 6 play a crucial role in modulating affinity and efficacy.

Diagram of the Proposed GABA-A Receptor Modulation by Quinazolinones

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_R α β γ β α Chloride Cl- Influx GABA_R->Chloride Opens Channel Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_R Allosteric Modulation GABA GABA GABA->GABA_R:beta Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to

Caption: Proposed mechanism of action for anticonvulsant quinazolinones.

Comparative Biological Activity: Anticonvulsant Efficacy

The anticonvulsant activity of quinazolinone derivatives is typically evaluated using rodent models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

While specific data for this compound is unavailable, we can infer its potential activity based on the SAR of related compounds. The presence of a small alkylamino group at the 2-position and a methyl group at the 6-position are features found in other neurologically active quinazolinones.

The following table compares the anticonvulsant activity of several quinazolinone derivatives to the standard drug, Diazepam.

CompoundDose (mg/kg)Anticonvulsant Activity (% Protection)Test ModelReference
This compound -Data not available-
Diazepam4100scPTZ[2]
Compound 7b[1]10080scPTZ[2]
Compound 8i[6]30100MES[6][7]
Compound 6l[6]100100MES[6][7]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for screening antiepileptic drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male albino mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.) at a specific time before the test.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension. The ED50 (the dose required to protect 50% of the animals) is often calculated.

Workflow for the Maximal Electroshock (MES) Test

MES_Workflow A Animal Acclimatization B Compound/Vehicle Administration (i.p.) A->B C Waiting Period (e.g., 30 min) B->C D Application of Corneal Electrodes C->D E Electrical Stimulation (50 mA, 60 Hz, 0.2s) D->E F Observation for Tonic Hind Limb Extension E->F G Data Analysis (% Protection / ED50) F->G

Caption: Step-by-step workflow for the MES anticonvulsant assay.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can prevent clonic seizures and is a model for absence seizures.

Methodology:

  • Animal Preparation: Adult male albino mice (18-25 g) are used. The test compound or vehicle is administered i.p. prior to the convulsant.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce seizures in a high percentage of animals (e.g., 85 mg/kg) is given.

  • Observation: The mice are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: Protection is defined as the absence of clonic seizures for a specified duration. The ED50 can also be determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

  • Position 2: Substitution at this position with small alkyl or aryl groups is often associated with potent anticonvulsant activity. The propylamino group in this compound fits this profile.

  • Position 3: The substituent at the N-3 position significantly influences the compound's lipophilicity and its ability to cross the blood-brain barrier. Aryl substitutions are common in active compounds.

  • Position 6: The presence of a methyl group at the 6-position, as in the target compound, has been shown in some analogues to be favorable for activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking in publicly available literature, the analysis of structure-activity relationships within the quinazolinone class suggests it is a promising candidate for possessing anticonvulsant properties. Its structural features align with those of other known active quinazolinone derivatives. Further in vivo and in vitro studies are warranted to fully characterize its pharmacological profile and compare its efficacy and safety with existing anticonvulsant agents. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

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  • Tiwari, S. S., & Pandey, V. K. (1976). Syntheses of Some New 4(3H)‐Quinazolinones as Potential CNS Active Agents. Journal of the Indian Chemical Society, 53(3), 315-316.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedural and safety information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of 6-Methyl-2-propylamino-3H-4-quinazolinone (CAS No. 1015479-08-9). As a biologically active quinazolinone derivative, this compound requires meticulous management to ensure laboratory safety and environmental protection. The protocols outlined herein are grounded in established principles of chemical waste management and are designed to provide a self-validating system for safe laboratory operations.

Introduction: Understanding the Compound and the Imperative for Proper Disposal

This compound is a heterocyclic organic compound belonging to the quinazolinone class.[1][2] Compounds in this family are subjects of significant pharmacological research due to their wide range of biological activities, including potential anti-tumor properties.[3] This inherent bioactivity underscores the critical importance of proper disposal. Releasing such compounds into the environment, even in trace amounts, can have unforeseen ecological consequences.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the known hazards of related quinazolinone structures necessitate a cautious and rigorous approach. For instance, similar compounds like 2-Methyl-4(3H)-quinazolinone are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] Therefore, in the absence of complete data, this compound must be treated as a hazardous substance. All disposal procedures must comply with federal, state, and local regulations, as well as institutional policies.[5]

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The causality behind requiring specific PPE is to create a barrier against these exposure routes.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale for Use
Eye/Face Protection Chemical splash goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation or damage.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which could lead to irritation or allergic reaction, as seen with similar compounds.[4][8]
Body Protection A standard laboratory coat. Flame-resistant and impervious clothing should be considered for larger quantities.[6]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[9]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[4]
Waste Stream Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The primary objective is to isolate the quinazolinone waste from other laboratory waste streams.

All hazardous chemical waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][10] This area must be under the control of laboratory personnel and clearly marked.

Step-by-Step Collection Procedure:

  • Select Appropriate Containers: Use only sturdy, leak-proof containers that are chemically compatible with the waste. Whenever possible, use the original container or one of similar material.[11][12]

  • Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[10] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The names of any solvents or other chemicals in the mixture.

    • The approximate concentration of each component.

    • The date accumulation started.

  • Accumulation: Keep waste containers securely closed except when actively adding waste.[11] Store liquid waste containers within secondary containment (e.g., a plastic bin) to contain potential spills.[10][11]

  • Segregation: Never mix this waste stream with incompatible chemicals. For example, avoid mixing with strong oxidizing acids unless it is part of a specific, controlled neutralization procedure.[13]

Caption: Decision workflow for segregating this compound waste.

Detailed Disposal Methodologies

The correct disposal procedure varies depending on the form of the waste. Under no circumstances should this chemical or its waste be disposed of via sink drains or in the regular trash.[11][13]

This is the most concentrated form of the waste and must be handled with the highest level of care.

  • Step 1: Ensure the compound is in a securely sealed, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container inside a fume hood.

  • Step 2: Place the sealed container in the designated SAA.

  • Step 3: Arrange for disposal through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. The material will be sent for high-temperature incineration at a licensed facility.[14]

Causality Note: Disposing of the pure compound without attempting to alter it ensures that the disposal facility has accurate information for safe handling and prevents accidental creation of more hazardous byproducts through uncontrolled reactions.

This category includes items with trace chemical contamination.

  • Step 1: Collect all contaminated solid debris, such as gloves, weigh paper, pipette tips, and paper towels, in a dedicated container lined with a clear plastic bag and labeled as hazardous waste.[12] Do not use black plastic or biohazard bags.[11]

  • Step 2: Once the container is full, seal the bag and the container lid.

  • Step 3: Store in the SAA and arrange for pickup with other solid chemical waste.

Causality Note: Even trace amounts of a biologically active compound can pose an environmental risk. Isolating this debris prevents its entry into municipal landfills where it could leach into the ecosystem.[12]

This stream includes waste from reactions, chromatography, or cleaning procedures.

  • Step 1: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container (e.g., a solvent bottle).

  • Step 2: Always keep the liquid waste container in secondary containment to mitigate spills.[10][11]

  • Step 3: Do not overfill containers; fill only to the shoulder to allow for vapor expansion.[11]

  • Step 4: Store in the SAA, ensuring segregation from incompatible waste streams, and arrange for pickup.

Causality Note: Liquid waste poses a high risk for spills and environmental release. Proper containment and labeling are critical for safe transport and disposal, typically via incineration or fuel blending by a licensed facility.

An "empty" container is not truly empty until it has been properly decontaminated.

  • Step 1: Using a suitable solvent (one that solubilizes the compound and is appropriate for your liquid waste stream), rinse the container three times (triple-rinse).[5]

  • Step 2: The first rinse is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[11]

  • Step 3: Collect subsequent rinses in the same hazardous waste container.

  • Step 4: Allow the rinsed, uncapped container to air-dry completely in a fume hood.[5]

  • Step 5: Once dry, completely remove or deface the original label to prevent confusion.[5][11]

  • Step 6: The decontaminated container can now be disposed of according to institutional policy, typically with regular laboratory glass or solid waste.[5][11]

Causality Note: The triple-rinse procedure is a standardized method to ensure that residual chemical quantities are reduced to a level that is no longer considered hazardous, allowing for the safe disposal or recycling of the container itself.

Final Disposal and Record Keeping

The final step is the transfer of custody to a licensed professional.

  • Scheduling Pickup: Contact your EHS department or approved hazardous waste vendor to schedule a waste pickup.[11][13] Provide them with an accurate inventory of the waste you are disposing of.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This is a legal requirement and a key component of a safe laboratory management system. Your EHS office will provide guidance on the specific documentation required.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

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  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Material Safety Data Sheet. Miaodian Stationery (Ningbo) Co., Ltd. [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

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A Comprehensive Guide to the Safe Handling of 6-Methyl-2-propylamino-3H-4-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-Methyl-2-propylamino-3H-4-quinazolinone. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for handling research chemicals and data on analogous quinazolinone structures.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. Therefore, the following recommendations are based on the known hazards of structurally similar quinazolinone derivatives and general best practices for handling novel chemical entities. It is imperative to treat this compound as potentially hazardous and to exercise the utmost caution.

Hazard Assessment and Risk Mitigation

Quinazolinone derivatives, as a class, have shown a wide range of biological activities.[1][2][3] While this makes them promising for drug development, it also underscores the need for careful handling to avoid unintended biological effects. Safety data for analogous compounds, such as 3-Methyl-4(3H)-quinazolinone, indicate potential hazards including skin and eye irritation, respiratory tract irritation, and harm if swallowed.[4] Therefore, a comprehensive approach to risk mitigation is essential.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or aerosols. The sash should be kept as low as possible to maximize protection.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and to provide a safe environment outside of the fume hood.

Administrative Controls: Safe Work Practices

Your laboratory's standard operating procedures (SOPs) are a critical component of safety.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Training: All personnel handling the compound must be trained on its potential hazards and the specific handling procedures outlined in this guide.[6]

  • Emergency Preparedness: Know the location and proper use of safety showers, eyewash stations, and fire extinguishers.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to PPE is crucial when handling compounds of unknown toxicity.[6][8] The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Safety Goggles with Side Shields & Face ShieldSafety glasses are the minimum requirement, but chemical splash goggles offer superior protection against splashes and are highly recommended.[9][10] A face shield should be worn over goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.[5][9][10]
Body Laboratory Coat (Flame-Resistant recommended)A lab coat protects your skin and personal clothing from contamination.[8][11] A flame-resistant lab coat is advisable if flammable solvents are being used in the procedure. Lab coats should be buttoned and worn only in the laboratory area.[5]
Hands Double Gloving with Nitrile GlovesDue to the lack of specific glove permeation data, double gloving is a prudent measure. Nitrile gloves provide good general chemical resistance.[12] Inspect gloves for any tears or holes before use.[5] Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing gloves.[10] For extended work or when handling higher concentrations, consider using a more resistant glove material, such as a flexible laminate, under the outer nitrile glove.[9]
Feet Closed-Toed ShoesOpen-toed shoes are strictly prohibited in the laboratory to protect against spills and falling objects.[9][11]
Respiratory Not typically required with proper fume hood useIf work cannot be conducted in a fume hood, a full-face respirator with appropriate cartridges may be necessary.[13] A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Inspect 2. Inspect Fume Hood Prep->Inspect Gather 3. Gather Materials Inspect->Gather Weigh 4. Weigh Compound Gather->Weigh Dissolve 5. Dissolve/Transfer Weigh->Dissolve React 6. Perform Reaction Dissolve->React Decontaminate 7. Decontaminate Surfaces React->Decontaminate DisposeWaste 8. Dispose of Waste Decontaminate->DisposeWaste Doff 9. Doff PPE DisposeWaste->Doff Wash 10. Wash Hands Doff->Wash

Caption: Safe handling workflow for this compound.

Preparation
  • Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Inspect Fume Hood: Verify that the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

Handling in the Fume Hood
  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving and Transferring: Add solvent to the solid in a controlled manner to prevent splashing. When transferring solutions, do so slowly and carefully.

  • Performing the Reaction: Conduct all experimental procedures within the fume hood.

Cleanup and Disposal
  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and solutions, in properly labeled hazardous waste containers.[14] Do not dispose of this chemical down the drain.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][15][16]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15][16]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the lab and contact your institution's environmental health and safety department.

Conclusion

The safe handling of novel research compounds like this compound is paramount to a successful and sustainable research program. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct PPE, you can minimize your risk of exposure. Always prioritize safety and consult with your institution's safety professionals if you have any questions or concerns.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS. (n.d.).
  • Fisher Scientific. (n.d.). Personal Protective Equipment.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2015).
  • Material Safety Data Sheet. (2021).
  • Safety in the Organic Chemistry Laboratory. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
  • University of Cyprus-Department of Chemistry. (2024). LABORATORY HEALTH & SAFETY RULES.
  • This compound. (n.d.).
  • Safety in Organic Chemistry Laboratory. (n.d.).
  • AA Blocks. (2026). Safety Data Sheet.
  • ECHEMI. (n.d.). 6-Hydroxy-4(3H)-quinazolinone SDS, 16064-10-1 Safety Data Sheets.
  • 2-methyl-4(3H)-quinazolinone - Safety Data Sheet. (2025).
  • ChemicalBook. (2025). 6-AMINO-3H-QUINAZOLIN-4-ONE - Safety Data Sheet.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Google Patents. (n.d.). US3748325A - Process for the preparation of quinazolinone derivatives.
  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.